molecular formula C2H7Br2N B7766505 2-Bromoethylammonium bromide

2-Bromoethylammonium bromide

Cat. No.: B7766505
M. Wt: 204.89 g/mol
InChI Key: WJAXXWSZNSFVNG-UHFFFAOYSA-N
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Description

2-Bromoethylammonium bromide is a useful research compound. Its molecular formula is C2H7Br2N and its molecular weight is 204.89 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Bromoethylammonium bromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromoethylammonium bromide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-bromoethylazanium;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C2H6BrN.BrH/c3-1-2-4;/h1-2,4H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJAXXWSZNSFVNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CBr)[NH3+].[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C2H7Br2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

107-09-5 (Parent)
Record name Ethanamine, 2-bromo-, hydrobromide (1:1)
Source ChemIDplus
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Molecular Weight

204.89 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2576-47-8
Record name 2-Bromoethylamine hydrobromide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2576-47-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Ethanamine, 2-bromo-, hydrobromide (1:1)
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Record name Ethanamine, 2-bromo-, hydrobromide (1:1)
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Record name 2-bromoethylammonium bromide
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Foundational & Exploratory

An In-depth Technical Guide to 2-Bromoethylammonium bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 2-Bromoethylammonium bromide. The information is intended to support researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development.

Core Chemical and Physical Properties

2-Bromoethylammonium bromide, also known as 2-bromoethylamine (B90993) hydrobromide, is a bifunctional molecule featuring a primary amine and a bromoalkane.[1][2] This structure makes it a valuable reagent in various chemical transformations.[1][2] It typically appears as a white to off-white or slight yellow crystalline powder.[3] The hydrobromide salt form enhances its stability and solubility in aqueous media.[1][2]

Table 1: Physicochemical Properties of 2-Bromoethylammonium bromide

PropertyValueReferences
CAS Number 2576-47-8[4]
Molecular Formula C₂H₇Br₂N[3][4]
Molecular Weight 204.89 g/mol [4]
Melting Point 170-176 °C[4]
Boiling Point 181.3 °C at 979.2 hPa[5]
Density 0.98 g/cm³ at 28.3 °C[5]
Solubility in Water >500 g/L at 20 °C[2][4]
pH 2.9 (10 g/L in H₂O at 20 °C)[4]
Flash Point 61.6 °C (Pensky-Martens closed cup)[4]
Appearance Crystalline powder[2][4]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of 2-Bromoethylammonium bromide.

  • ¹H NMR: In a suitable deuterated solvent like D₂O, the proton NMR spectrum is expected to show two triplets corresponding to the two methylene (B1212753) groups (-CH₂-). The methylene group adjacent to the bromine atom would appear at a higher chemical shift compared to the methylene group adjacent to the ammonium (B1175870) group.

  • ¹³C NMR: The carbon NMR spectrum would display two distinct signals for the two carbon atoms in different chemical environments.

  • Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the N-H stretching of the ammonium group and the C-Br stretching.

  • Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a compound containing two bromine atoms.

Reactivity and Stability

2-Bromoethylammonium bromide is stable under normal laboratory conditions.[3] However, it is incompatible with strong oxidizing agents and bases.[3] The acidic nature of the ammonium salt means it will react with bases to neutralize them.[1] When heated to decomposition, it can emit toxic fumes of bromide ions, nitrogen oxides (NOx), and hydrogen bromide.

The reactivity of 2-bromoethylammonium bromide is characterized by the two functional groups: the primary ammonium group and the alkyl bromide. This dual reactivity makes it a versatile building block in organic synthesis.

G Reactivity of 2-Bromoethylammonium bromide cluster_0 2-Bromoethylammonium bromide cluster_1 Reactions at the Alkyl Bromide cluster_2 Reactions at the Ammonium Group C2H7Br2N Br-CH₂-CH₂-NH₃⁺ Alkyl Bromide Ammonium Salt Nucleophilic_Substitution Nucleophilic Substitution (Sₙ2) C2H7Br2N:f1->Nucleophilic_Substitution Reacts with Deprotonation Deprotonation C2H7Br2N:f2->Deprotonation Reacts with Product_1 R-Nu-CH₂-CH₂-NH₃⁺ Nucleophilic_Substitution->Product_1 Forms Nucleophile Nucleophile (Nu⁻) Nucleophile->Nucleophilic_Substitution Product_2 Br-CH₂-CH₂-NH₂ Deprotonation->Product_2 Forms Base Base Base->Deprotonation

Reactivity of 2-Bromoethylammonium bromide.

Experimental Protocols

Synthesis of 2-Bromoethylammonium bromide

A common method for the synthesis of 2-bromoethylammonium bromide is the reaction of ethanolamine (B43304) with hydrobromic acid.[3]

Materials:

  • Ethanolamine

  • 48% Hydrobromic acid

  • Ethylbenzene (or another suitable solvent)

  • Hydrogen bromide gas

  • Acetone (B3395972)

Procedure:

Step 1: Salt Formation

  • In a three-necked flask equipped with a stirrer and a dropping funnel, add ethanolamine.

  • Slowly add a 1:1 molar ratio of 48% hydrobromic acid to the ethanolamine while stirring.

  • Control the addition rate to maintain the reaction temperature below 30°C, as this is an exothermic neutralization reaction.

  • After the addition is complete, remove the water under vacuum in a boiling water bath to yield ethanolamine hydrobromide.

Step 2: Bromination

  • To the ethanolamine hydrobromide, add a solvent such as ethylbenzene.

  • Bubble hydrogen bromide gas through the mixture while maintaining the reaction temperature at approximately 130°C.

  • Continue the reaction for several hours (e.g., 4.5 hours).

  • After the reaction is complete, cool the mixture, and collect the solid product by filtration.

  • Wash the product with acetone until it is colorless and then dry it under vacuum.

G Synthesis and Purification Workflow Start Start Reaction React Ethanolamine with Hydrobromic Acid Start->Reaction Step 1 Concentration Concentrate under Vacuum Reaction->Concentration Step 2 Crystallization Crystallize with Acetone Concentration->Crystallization Step 3 Filtration Filter the Product Crystallization->Filtration Step 4 Washing Wash with Cold Acetone Filtration->Washing Step 5 Drying Dry under Vacuum Washing->Drying Step 6 End Pure 2-Bromoethylammonium bromide Drying->End Final Product

Synthesis and Purification Workflow.

Applications in Research and Drug Development

2-Bromoethylammonium bromide is a key intermediate in the synthesis of a variety of pharmaceuticals, particularly those targeting neurological disorders.[2][6][7] Its utility stems from its ability to act as an alkylating agent, allowing for the introduction of an aminoethyl group into various molecular scaffolds.[2][7]

Key Applications:

  • Pharmaceutical Intermediate: It is a crucial building block for the synthesis of active pharmaceutical ingredients (APIs).[2][6]

  • Organic Synthesis: It is used to construct new carbon-nitrogen bonds and to synthesize heterocyclic compounds.[2]

  • Proteomics Research: It aids in the development of molecular probes and ligands for studying protein-protein interactions.[2][6]

  • Materials Science: It can be used in the synthesis of hybrid perovskites for optoelectronic applications.

Safety and Toxicology

2-Bromoethylammonium bromide is harmful if swallowed and is harmful to aquatic life with long-lasting effects.[4] It can cause skin and eye irritation and may cause skin sensitization.

Table 2: Toxicological and Safety Data

ParameterValueReferences
GHS Hazard Statements H302, H412[4]
GHS Precautionary Statements P264, P270, P273, P301 + P312, P501[4]
LD₅₀ (Oral, Rat) 200-2000 mg/kg[4]
Hazard Classifications Acute Toxicity 4 (Oral), Aquatic Chronic 3[4]
Storage Class 11 (Combustible Solids)[4]

It is recommended to handle this compound in a well-ventilated area using appropriate personal protective equipment, including gloves and safety glasses.[1]

Conclusion

2-Bromoethylammonium bromide is a versatile and important chemical compound with significant applications in pharmaceutical development and organic synthesis. Its bifunctional nature allows for a wide range of chemical transformations, making it a valuable tool for researchers and chemists. A thorough understanding of its chemical properties, reactivity, and safety precautions is essential for its effective and safe use in a laboratory setting.

References

An In-depth Technical Guide to 2-Bromoethylammonium bromide (CAS: 2576-47-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Bromoethylammonium bromide (BEA-HBr), a versatile bifunctional reagent with significant applications in organic synthesis, proteomics, and pharmaceutical research. This document details the physicochemical properties, synthesis, and key applications of BEA-HBr, including detailed experimental protocols. Furthermore, it explores the mechanistic aspects of its biological activity, particularly its role in inducing experimental nephrotoxicity, and illustrates relevant chemical and biological pathways through diagrams. This guide is intended to be a valuable resource for researchers and professionals utilizing or considering the use of this compound in their work.

Chemical and Physical Properties

2-Bromoethylammonium bromide is a white to off-white crystalline solid.[1] It is the hydrobromide salt of 2-bromoethylamine (B90993), which enhances its stability and water solubility.[1][2] The presence of both a primary amine and a reactive bromine atom makes it a valuable building block in the synthesis of a wide range of molecules.[3][4]

Table 1: Physicochemical Properties of 2-Bromoethylammonium bromide

PropertyValueReference(s)
CAS Number 2576-47-8[5][6]
Molecular Formula C₂H₇Br₂N[5][7]
Molecular Weight 204.89 g/mol [5][7][8][9]
Appearance White to off-white or light beige crystalline powder/crystals[1][2][3][10]
Melting Point 170-176 °C[2][5][11][12][13]
Solubility >500 g/L in water (20 °C)[2][5][12]
pH 2.9 (10 g/L in H₂O at 20 °C)[5][12]
Flash Point 61.6 °C (Pensky-Martens closed cup)[5][11][12]
Density 0.98 g/cm³ (28.3 °C)[6]

Table 2: Spectroscopic Data for 2-Bromoethylammonium bromide

SpectroscopyData DescriptionReference(s)
¹H NMR (in D₂O) Chemical shifts are observed around 3.5-3.7 ppm.[14][15]
IR Spectra Conforms to the structure.[9][10]

Synthesis of 2-Bromoethylammonium bromide

2-Bromoethylammonium bromide is commonly synthesized from ethanolamine (B43304) and hydrobromic acid.[7][16][17] The reaction proceeds in two main stages: an initial acid-base neutralization to form ethanolamine hydrobromide, followed by a bromination reaction where the hydroxyl group is substituted by a bromine atom.

Experimental Protocol: Synthesis from Ethanolamine and Hydrobromic Acid

This protocol is adapted from established literature procedures.[16][18]

Materials:

  • Ethanolamine

  • 48% Hydrobromic acid

  • Ethylbenzene (or another suitable high-boiling solvent)

  • Hydrogen bromide gas

  • Acetone (B3395972)

  • Three-necked round-bottom flask

  • Stirring apparatus

  • Constant pressure dropping funnel

  • Heating mantle

  • Condenser

  • Gas inlet tube

  • Vacuum source

Procedure:

Step 1: Formation of Ethanolamine Hydrobromide

  • In a three-necked flask equipped with a stirrer and a constant pressure dropping funnel, place 30.5 g of ethanolamine.

  • Slowly add 86.2 g of 48% hydrobromic acid to the stirred ethanolamine. Maintain the reaction temperature below 30°C by controlling the rate of addition and, if necessary, using an ice bath.[16]

  • After the addition is complete, remove the water under vacuum in a boiling water bath.[16]

  • The resulting product is pale yellow, needle-shaped crystals of ethanolamine hydrobromide.[16]

Step 2: Bromination to form 2-Bromoethylammonium bromide

  • To the flask containing the ethanolamine hydrobromide, add 40 ml of ethylbenzene.[16]

  • Heat the mixture to approximately 130°C and begin bubbling hydrogen bromide gas through the reaction mixture.[16]

  • Continue the reaction for about 4.5 hours.[16]

  • After the reaction is complete, cool the mixture, and collect the solid product by filtration.

  • Wash the crude product with acetone until it is colorless.[18]

  • Dry the purified product under vacuum to yield white, flake-like crystals of 2-Bromoethylammonium bromide.[16]

Synthesis_of_2_Bromoethylammonium_bromide cluster_reactants Reactants cluster_process Reaction Steps cluster_products Products Ethanolamine Ethanolamine Step1 Step 1: Neutralization (<30°C) Ethanolamine->Step1 HBr_aq Hydrobromic Acid (aq) HBr_aq->Step1 HBr_gas Hydrogen Bromide (gas) Step2 Step 2: Bromination (~130°C, Ethylbenzene) HBr_gas->Step2 Intermediate Ethanolamine Hydrobromide Step1->Intermediate FinalProduct 2-Bromoethylammonium bromide Step2->FinalProduct Intermediate->Step2

Caption: Synthesis pathway of 2-Bromoethylammonium bromide.

Applications in Research and Development

2-Bromoethylammonium bromide is a valuable reagent with diverse applications in chemical synthesis and the life sciences.

Proteomics: Cysteine Alkylation

In proteomics, BEA-HBr is used for the chemical modification of cysteine residues in proteins.[2][12][16][17][19][20] The primary amine of BEA-HBr reacts with the thiol group of cysteine to form an S-aminoethyl cysteine residue. This modification is particularly useful in protein mass spectrometry because the resulting S-aminoethyl cysteine is recognized by the enzyme trypsin as a cleavage site, similar to lysine. This allows for an increased number of tryptic peptides to be generated, which can improve protein identification and sequence coverage.[20]

This protocol is a generalized procedure based on methodologies described in the literature.[2][15][21]

Materials:

  • Protein sample in a suitable buffer (e.g., Tris-HCl, pH 8.5)

  • Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) for reduction

  • 2-Bromoethylammonium bromide (BEA-HBr)

  • Quenching reagent (e.g., DTT)

  • Ammonium (B1175870) bicarbonate buffer (for digestion)

  • Trypsin (proteomics grade)

  • Formic acid

  • C18 desalting column

Procedure:

  • Reduction: To your protein solution, add DTT to a final concentration of 10 mM. Incubate at 56°C for 30 minutes to reduce disulfide bonds. Cool to room temperature.

  • Alkylation: Add a freshly prepared solution of BEA-HBr to a final concentration of 20-50 mM. The optimal concentration should be determined empirically. Incubate in the dark at room temperature for 60 minutes.[15]

  • Quenching: Quench the reaction by adding DTT to a final concentration of 20 mM and incubate for 15 minutes at room temperature in the dark.[15]

  • Sample Preparation for Digestion: Dilute the sample with 50 mM ammonium bicarbonate to reduce the concentration of any denaturants (e.g., urea) to a level compatible with trypsin activity (<1.5 M).

  • Proteolytic Digestion: Add trypsin to the protein solution at a 1:50 (w/w) enzyme-to-substrate ratio and incubate overnight (12-16 hours) at 37°C.

  • Digestion Quenching and Desalting: Stop the digestion by adding formic acid to a final concentration of 1%. Desalt the resulting peptides using a C18 column according to the manufacturer's instructions.

  • Mass Spectrometry Analysis: The desalted peptides are now ready for analysis by LC-MS/MS. When searching the data, remember to include a variable modification on cysteine residues corresponding to the mass of the aminoethyl group.

Proteomics_Workflow cluster_sample_prep Sample Preparation cluster_digestion Digestion & Cleanup cluster_analysis Analysis ProteinSample Protein Sample Reduction Reduction of Disulfide Bonds (e.g., with DTT) ProteinSample->Reduction Alkylation Alkylation with BEA-HBr Reduction->Alkylation Quenching Quenching of Excess BEA-HBr Alkylation->Quenching Digestion Trypsin Digestion Quenching->Digestion Desalting Peptide Desalting (C18 Column) Digestion->Desalting LCMS LC-MS/MS Analysis Desalting->LCMS DataAnalysis Database Search with Variable Cysteine Modification LCMS->DataAnalysis

Caption: Workflow for cysteine alkylation in proteomics using BEA-HBr.

Synthesis of Heterocyclic Compounds

BEA-HBr is a precursor for the synthesis of various heterocyclic compounds, such as thiazolines.[18] Thiazolines and their derivatives are important structural motifs in many natural products and pharmaceuticals.[10][22][23]

This is a representative protocol for the synthesis of a thiazoline (B8809763) derivative, which can be adapted from general methods for reacting bromo-compounds with thioamides.[23]

Materials:

  • 2-Bromoethylammonium bromide (BEA-HBr)

  • A suitable thioamide

  • Base (e.g., sodium bicarbonate or triethylamine)

  • Solvent (e.g., ethanol (B145695) or acetonitrile)

  • Round-bottom flask

  • Stirring apparatus

  • Reflux condenser

Procedure:

  • In a round-bottom flask, dissolve the thioamide (1 equivalent) in the chosen solvent.

  • Add the base (1.1 equivalents) to the solution and stir.

  • Add BEA-HBr (1 equivalent) to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter off any solid byproducts and concentrate the filtrate under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization to yield the desired thiazoline.

Precursor in Drug Development and Radiopharmaceuticals

BEA-HBr serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), particularly in the development of drugs for neurological disorders.[4][6] Its bifunctional nature allows for the construction of complex molecular architectures.[6] Additionally, the bromine atom can be a site for radiolabeling, making it a potential precursor for the synthesis of radiopharmaceuticals for imaging techniques like PET and SPECT.[24]

Biological Activity and Mechanism of Action

Nephrotoxicity

2-Bromoethylamine hydrobromide is a well-established nephrotoxic agent used to induce experimental renal injury in animal models that mimics analgesic-related renal injury in humans.[1][11][15] The primary targets of BEA-HBr-induced toxicity are the renal papilla and the proximal tubules.[1][3][5]

The proposed mechanism of toxicity involves a cascade of events initiated by damage to the vascular endothelial cells of the kidney.[3][5] This initial insult leads to endothelial cell swelling, desquamation, and platelet aggregation.[3][5] The resulting vascular occlusion causes ischemia, which in turn leads to necrosis of the proximal tubule epithelial cells and the renal papilla.[5]

Nephrotoxicity_Pathway BEA 2-Bromoethylammonium bromide Administration EndothelialDamage Vascular Endothelial Cell Damage BEA->EndothelialDamage PlateletAggregation Platelet Aggregation EndothelialDamage->PlateletAggregation Ischemia Ischemia (Reduced Blood Flow) PlateletAggregation->Ischemia TubularNecrosis Proximal Tubule Necrosis Ischemia->TubularNecrosis PapillaryNecrosis Renal Papillary Necrosis Ischemia->PapillaryNecrosis

Caption: Proposed mechanism of BEA-HBr-induced nephrotoxicity.

Safety and Handling

2-Bromoethylammonium bromide is harmful if swallowed and may cause skin, eye, and respiratory irritation.[1][14][18] It is also harmful to aquatic life with long-lasting effects.[6][11]

Table 3: GHS Hazard Information

HazardDescription
Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statements H302: Harmful if swallowed.[5][6][11][12][21] H315: Causes skin irritation.[14] H319: Causes serious eye irritation.[14] H335: May cause respiratory irritation.[14] H412: Harmful to aquatic life with long lasting effects.[5][6][11][12][21]
Precautionary Statements P261: Avoid breathing dust.[14] P264: Wash skin thoroughly after handling.[6][11] P270: Do not eat, drink or smoke when using this product.[6][11] P273: Avoid release to the environment.[6][11] P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[6][11] P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[14] P501: Dispose of contents/container to an approved waste disposal plant.[6][11]

Handling and Storage:

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Use in a well-ventilated area or under a fume hood.

  • Avoid formation of dust and aerosols.

  • Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[3][18][19] Keep the container tightly closed.

Conclusion

2-Bromoethylammonium bromide is a commercially available and highly useful reagent for a variety of applications in both chemistry and biology. Its bifunctional nature makes it an important building block for the synthesis of pharmaceuticals and other complex organic molecules. In proteomics, its ability to modify cysteine residues provides a valuable tool for improving protein characterization by mass spectrometry. While its nephrotoxic properties require careful handling, they also make it a useful compound for studying mechanisms of renal injury. This guide has provided a detailed overview of its properties, synthesis, applications, and safety, and should serve as a valuable resource for scientists and researchers in relevant fields.

References

An In-depth Technical Guide to 2-Bromoethylammonium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromoethylammonium bromide, a pivotal reagent in synthetic chemistry, with a particular focus on its applications in pharmaceutical development. This document outlines its chemical and physical properties, detailed synthesis protocols, and its role as a versatile building block in the creation of complex organic molecules.

Core Properties and Data

2-Bromoethylammonium bromide, also known as 2-bromoethylamine (B90993) hydrobromide, is a valuable bifunctional compound featuring both a primary amine and a reactive alkyl bromide. This unique structure allows for sequential or selective reactions, making it a key intermediate in the synthesis of a wide array of nitrogen-containing compounds.[1][2] Its physicochemical properties are summarized in the table below for easy reference.

PropertyValueSource
Molecular Weight 204.89 g/mol [3]
Molecular Formula C₂H₇Br₂N[3]
CAS Number 2576-47-8[3]
Appearance White to light beige crystalline powder or crystals[3]
Melting Point 171-176 °C[4]
Solubility >500 g/L in water (20 °C)[3]
pH 2.9 (10 g/L in H₂O at 20 °C)[4]

Synthesis of 2-Bromoethylammonium Bromide

The synthesis of 2-Bromoethylammonium bromide is most commonly achieved through the bromination of ethanolamine (B43304) using hydrobromic acid. Several protocols exist, with variations in reaction time and conditions. Below are two detailed experimental procedures.

Experimental Protocol 1: Liquid-Phase Synthesis

This method involves the reaction of ethanolamine with an excess of hydrobromic acid, followed by distillation and crystallization.

Materials:

  • Ethanolamine (freshly distilled, bp 167–169 °C)

  • Hydrobromic acid (48%, sp. gr. 1.42)

  • Acetone (B3395972) (pre-chilled)

  • Ice

Procedure:

  • In a 12-L round-bottomed flask equipped with a mechanical stirrer and a dropping funnel, place 7 L (9.94 kg) of ice-cold 48% hydrobromic acid.

  • Slowly add 1 kg of ice-cold ethanolamine to the stirred hydrobromic acid.

  • Attach an efficient fractionating column to the flask and heat the mixture to distill off approximately 1850 cc of liquid.

  • Reduce the heating to maintain a gentle reflux for one hour.

  • Continue the distillation and reflux in stages, removing progressively smaller volumes of distillate (700 cc, 600 cc, 300 cc, 250 cc, 150 cc, 100 cc, and 50 cc), with a one-hour reflux period after each distillation.

  • After the final distillation, reflux the solution for an additional three hours, then distill off 2.3 L of crude hydrobromic acid. The total volume of distillate should be between 6270 cc and 6330 cc.

  • While still hot (around 70 °C), pour the dark-colored residue into a 4-L beaker.

  • Add 1650 cc of acetone and stir thoroughly to break up any solids.

  • Cool the mixture in an icebox overnight to facilitate crystallization.

  • Collect the crude 2-Bromoethylammonium bromide by filtration and wash with acetone until the crystals are colorless.

  • Air-dry the product. Further crops can be obtained by concentrating the filtrate. The typical yield is around 83%.[5]

Experimental Protocol 2: Two-Step Gas and Liquid Phase Synthesis

This modified procedure combines a liquid-phase salt formation with a gas-phase bromination to improve reaction time.[6]

Step 1: Ethanolamine Hydrobromide Formation

  • To a three-necked flask with stirring, add 30.5g of ethanolamine.

  • Slowly add 86.2g of 48% hydrobromic acid via a constant pressure dropping funnel, ensuring the temperature remains below 30°C.[6]

  • After the addition is complete, remove water under vacuum in a boiling water bath.

  • The resulting product is pale yellow, needle-shaped crystals of ethanolamine hydrobromide (yield ~99.5%).[6]

Step 2: Bromination

  • In a three-necked flask, combine 35.5g of the ethanolamine hydrobromide from Step 1 with 40ml of ethylbenzene.

  • Bubble hydrogen bromide gas through the mixture while maintaining the reaction temperature at approximately 130°C.[6]

  • After 4.5 hours, stop the reaction, cool the mixture, and filter to collect the product.

  • Wash the product and dry it under a vacuum to obtain white, flake-like 2-Bromoethylammonium bromide (yield ~96%).[6]

G Synthesis Workflow of 2-Bromoethylammonium Bromide A Ethanolamine + Hydrobromic Acid B Reaction Mixture A->B Mixing C Distillation & Reflux B->C Heating D Concentrated Residue C->D E Crystallization in Acetone D->E Cooling F Filtration & Washing E->F G 2-Bromoethylammonium Bromide F->G Final Product

Caption: General workflow for the synthesis of 2-Bromoethylammonium bromide.

Applications in Drug Development and Organic Synthesis

2-Bromoethylammonium bromide is a cornerstone intermediate in the pharmaceutical industry, primarily utilized for its ability to introduce an aminoethyl moiety into a target molecule.[1] This is typically achieved through nucleophilic substitution, where a nucleophile displaces the bromide ion.

A notable application is in the synthesis of the antidepressant moclobemide.[7] In this process, 2-Bromoethylammonium bromide is reacted with morpholine (B109124) to produce the key intermediate N-(2-aminoethyl)morpholine.[7]

Experimental Protocol: Synthesis of N-(2-aminoethyl)morpholine

Materials:

  • 1,4-oxazinane (morpholine)

  • 2-bromoethylamine·HBr (60% aqueous solution)

  • 48% NaOH solution

Procedure:

  • In a suitable reaction vessel, begin stirring 100 g (1.16 mol) of 1,4-oxazinane.

  • Slowly add 131 g (0.387 mol) of a 60% aqueous solution of 2-bromoethylamine·HBr, ensuring the temperature is maintained below 90 °C over 1 to 2 hours.

  • Monitor the reaction progress using gas chromatography.

  • After 6-8 hours, cool the reaction mixture to room temperature.

  • Add 48% NaOH solution while stirring, which will cause the precipitation of solid NaCl.

  • Filter the mixture under a vacuum to remove the salt.

  • The resulting liquid, containing water, excess morpholine, and the desired N-(2-aminoethyl)morpholine, is then purified by distillation.[7]

The reactivity of 2-Bromoethylammonium bromide is centered on the electrophilic carbon atom bonded to the bromine. A nucleophile, such as an amine, will attack this carbon in an SN2 reaction, leading to the displacement of the bromide leaving group.

G Nucleophilic Substitution (SN2) with an Amine reactant1 R-NH₂ Nucleophile transition Transition State reactant1:p1->transition Nucleophilic Attack reactant2 Br-CH₂-CH₂-NH₃⁺ 2-Bromoethylammonium reactant2:p1->transition product R-NH₂⁺-CH₂-CH₂-NH₃⁺ Alkylated Product transition->product leaving_group Br⁻ | Leaving Group transition->leaving_group Displacement

Caption: Generalized SN2 reaction mechanism involving 2-Bromoethylammonium bromide.

Safety and Handling

2-Bromoethylammonium bromide is classified as harmful if swallowed and harmful to aquatic life with long-lasting effects.[8] It is also an irritant and corrosive substance that can cause severe skin and eye irritation.[9] Appropriate personal protective equipment, including gloves, goggles, and a respirator, should be worn when handling this compound.[9] It should be stored in a cool, dry, and well-ventilated area away from heat and ignition sources.[9]

References

2-Bromoethylammonium bromide synthesis from ethanolamine

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the synthesis of 2-Bromoethylammonium bromide from ethanolamine (B43304), prepared for researchers, scientists, and drug development professionals.

Abstract

2-Bromoethylammonium bromide, also known as 2-bromoethylamine (B90993) hydrobromide, is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and other specialty chemicals.[1] This document provides a comprehensive technical overview of its synthesis from ethanolamine, detailing various established methodologies. It includes structured data summaries, detailed experimental protocols, and visualizations of the reaction pathways and experimental workflows to facilitate understanding and replication in a laboratory setting.

Introduction

2-Bromoethylammonium bromide (CAS No: 2576-47-8) is a bifunctional compound containing both a primary amine and a bromoalkane.[2][3] This structure makes it a versatile intermediate for introducing an aminoethyl group into various molecules. The synthesis typically involves the reaction of ethanolamine with a bromine source, most commonly hydrobromic acid (HBr), which serves both as a reactant and a catalyst. The reaction proceeds via protonation of the hydroxyl group of ethanolamine, followed by nucleophilic substitution by a bromide ion. This guide explores several protocols for this conversion, highlighting differences in reaction conditions, yields, and purification strategies.

Synthesis Methodologies

The conversion of ethanolamine to 2-bromoethylammonium bromide is primarily achieved through direct bromination using hydrobromic acid. Variations in the procedure often relate to the concentration of HBr, reaction temperature, water removal, and the use of co-solvents. Two prominent methods are detailed below.

Method A: Two-Step Aqueous and Gas-Phase Synthesis

This method separates the synthesis into two distinct steps: the formation of the ethanolamine hydrobromide salt, followed by the substitution reaction using hydrogen bromide gas. This approach offers high yields and good control over the reaction conditions.[4]

  • Salt Formation: Ethanolamine is first neutralized with 48% hydrobromic acid in an exothermic reaction to form ethanolamine hydrobromide. The temperature is carefully controlled to prevent side reactions.[4]

  • Bromination: The intermediate salt is then suspended in a high-boiling solvent like ethylbenzene (B125841), and hydrogen bromide gas is passed through the mixture at an elevated temperature to facilitate the nucleophilic substitution of the hydroxyl group.[4]

Method B: One-Pot Aqueous Synthesis

This is a more direct approach where ethanolamine is added to an excess of concentrated hydrobromic acid. The mixture is heated, often under reflux, to drive the substitution reaction. Water formed during the reaction is typically removed by distillation to push the equilibrium towards the product.[5][6] The product is then isolated by cooling and crystallization, often with the aid of an anti-solvent like acetone (B3395972).[1][5][6][7]

Data Presentation

The following tables summarize the quantitative data from various reported synthesis protocols.

Table 1: Comparison of Synthesis Protocols

ParameterMethod A: Two-Step[4]Method B: One-Pot (Variant 1)[5]Method B: One-Pot (Variant 2)[6]
Starting Material EthanolamineEthanolamineEthanolamine
Reagents 48% HBr, HBr (gas), Ethylbenzene40% HBr, Xylene, Acetone48% HBr (sp. gr. 1.42), Acetone
Molar Ratio (Ethanolamine:HBr) 1:1 (Step 1)1:91:3.2
Reaction Temperature < 30°C (Step 1), ~130°C (Step 2)0-10°C (addition), 135-145°C (reflux)Ice-cold (addition), Reflux
Reaction Time 4.5 hours (Step 2)12 hoursMultiple hours (with distillation)
Reported Yield 96% (overall from salt)99%83%
Product Melting Point (°C) 172-173172-174Not specified, but product used directly

Table 2: Physical and Chemical Properties of 2-Bromoethylammonium Bromide

PropertyValue
CAS Number 2576-47-8[8]
Molecular Formula C₂H₇Br₂N[5][8]
Molecular Weight 204.89 g/mol [5][8]
Appearance Slight yellow to white crystalline powder[1]
Melting Point 171-176 °C[8]
Solubility Soluble in water and methanol; insoluble in ether[1]
pH 2.9 (10 g/L in H₂O at 20 °C)[8]

Experimental Protocols

Protocol 1: Two-Step Synthesis (Method A)

This protocol is adapted from the method described by Cui, J. (2002).[4]

Step 1: Synthesis of Ethanolamine Hydrobromide

  • To a three-necked flask equipped with a stirrer and a constant pressure dropping funnel, add 30.5 g of ethanolamine.

  • While stirring, slowly add 86.2 g of 48% hydrobromic acid. Maintain the reaction temperature below 30°C by controlling the addition rate and using external cooling if necessary.

  • After the addition is complete, remove the water under vacuum in a boiling water bath.

  • The resulting product is 70.8 g (99.5% yield) of pale yellow, needle-shaped crystals of ethanolamine hydrobromide (m.p. 70-72°C).

Step 2: Synthesis of 2-Bromoethylammonium Bromide

  • In a three-necked flask, add 35.5 g of the ethanolamine hydrobromide from Step 1 and 40 mL of ethylbenzene.

  • Heat the mixture and pass hydrogen bromide gas through the system, maintaining the reaction temperature at approximately 130°C.

  • Continue the reaction for 4.5 hours.

  • After the reaction is complete, cool the mixture, filter the solid product, and dry it.

  • Recover the ethylbenzene solvent from the filtrate.

  • Dry the solid product under vacuum to obtain 49.1 g (96% yield) of white, flake-like 2-Bromoethylammonium bromide (m.p. 172-173°C).[4]

Protocol 2: One-Pot Aqueous Synthesis (Method B)

This protocol is a generalized procedure based on reports from Organic Syntheses and ChemicalBook.[5][6]

  • In a large round-bottomed flask equipped with a mechanical stirrer and a dropping funnel, place 7 L (52 moles) of ice-cold 48% hydrobromic acid (sp. gr. ≥ 1.42).[6]

  • While stirring vigorously, slowly add 1 kg (16.4 moles) of ice-cold ethanolamine. Ensure the temperature remains low during the addition.[6]

  • Attach an efficient fractionating column to the flask and heat the mixture to distill off water and crude hydrobromic acid. The reaction progress is driven by the removal of water.[6]

  • Continue heating under reflux for several hours between distillations to ensure the reaction goes to completion.[6]

  • Once the reaction is complete (monitored by the amount of distillate collected), cool the dark-colored residue to about 70°C.

  • Pour the hot residue into a beaker and add acetone (approx. 1.5 L per half of the residue) to precipitate the product.[6]

  • Stir the mixture well and cool in an ice bath or overnight in a refrigerator to maximize crystallization.[6]

  • Collect the crystalline product by filtration, wash thoroughly with cold acetone until colorless, and air-dry.[6]

  • Further crops can be obtained by concentrating the filtrate. The total yield is approximately 83%.[6]

Reaction Mechanism and Process Visualization

The core of the synthesis is a nucleophilic substitution reaction (SN2). The overall transformation and a typical experimental workflow are depicted below.

Reaction Scheme

The synthesis proceeds in two conceptual steps: an initial acid-base reaction to form the ammonium (B1175870) salt, followed by the substitution of the hydroxyl group.

ReactionScheme cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Ethanolamine Ethanolamine (HO-CH₂-CH₂-NH₂) Intermediate Protonated Ethanolamine (HO-CH₂-CH₂-NH₃⁺ Br⁻) Ethanolamine->Intermediate + HBr (Acid-Base) HBr Hydrobromic Acid (HBr) Product 2-Bromoethylammonium bromide (Br-CH₂-CH₂-NH₃⁺ Br⁻) Intermediate->Product + HBr (SN2 Substitution) - H₂O Workflow Start Start: Reagents Reagents Ethanolamine Hydrobromic Acid Start->Reagents Addition 1. Mix Reagents (Slow addition, ice-cold) Reagents->Addition Reaction 2. Heat & Reflux (Distill H₂O) Addition->Reaction Exothermic Cooling 3. Cool Reaction Mixture Reaction->Cooling Precipitation 4. Add Acetone (Anti-solvent) Cooling->Precipitation Isolation 5. Filter Crystals Precipitation->Isolation Washing 6. Wash with Cold Acetone Isolation->Washing Drying 7. Dry Under Vacuum Washing->Drying Product Final Product Drying->Product

References

An In-depth Technical Guide to the Crystal Structure of 2-Bromoethylammonium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive analysis of the crystal structure of 2-bromoethylammonium bromide (C₂H₇BrN⁺·Br⁻), a compound of interest in the development of hybrid perovskite materials for optoelectronic applications. The following sections detail the crystallographic data, experimental procedures for its synthesis and characterization, and a visual representation of the analytical workflow. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science.

Crystallographic Data Summary

The crystal structure of 2-bromoethylammonium bromide has been determined through single-crystal X-ray diffraction. The compound crystallizes in a centrosymmetric monoclinic space group, P2₁/c.[1][2][3] A summary of the key crystallographic data and refinement parameters is presented in the table below.

Parameter Value
Empirical Formula C₂H₇Br₂N
Formula Weight 204.89
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 7.1333 (4) Å, b = 11.0110 (7) Å, c = 7.6931 (5) Å
α = 90°, β = 101.594 (2)°, γ = 90°
Unit Cell Volume 591.54 (7) ų
Z 4
Calculated Density 2.299 g/cm³
Absorption Coefficient (μ) 14.36 mm⁻¹
F(000) 384
Crystal Size 0.10 x 0.10 x 0.10 mm
Theta Range for Data Collection 3.3 to 27.5°
Reflections Collected 4806
Independent Reflections 1361 [R(int) = 0.032]
Goodness-of-fit on F² 1.06
Final R indices [I>2σ(I)] R₁ = 0.024, wR₂ = 0.057
R indices (all data) R₁ = 0.031, wR₂ = 0.060

Molecular Structure and Conformation

The asymmetric unit of 2-bromoethylammonium bromide contains one organic cation (C₂H₇BrN⁺) and one bromide anion (Br⁻).[1][2][3] The backbone of the cation, defined by the atoms N1, C2, C1, and Br1, exhibits a gauche conformation with a torsion angle of -64.8 (2)°.[1][2][3] The bond lengths are reported as N1—C2 = 1.480 (3) Å, C1—C2 = 1.513 (4) Å, and C1—Br1 = 1.953 (3) Å, which are typical for protonated alkylamines and alkyl halides.[2][3]

The crystal packing is primarily stabilized by Br⋯H interactions, which account for 62.6% of the total close atom contacts.[1][2] H⋯H contacts contribute 34.8%, and Br⋯Br interactions make up the remaining 2.6%.[1]

Experimental Protocols

The experimental procedures for the synthesis and structural analysis of 2-bromoethylammonium bromide are detailed below.

Synthesis and Crystallization

All chemical reagents were procured from Enamine Ltd (Kyiv, Ukraine) and utilized without additional purification.[1] The synthesis was carried out as follows:

  • Aziridine (258.4 µl, 5 mmol) was added dropwise to 2 ml of concentrated hydrobromic acid (HBr) with continuous stirring.[1]

  • The resulting solution was gradually heated to 353 K to facilitate the evaporation of water.[1]

  • Upon evaporation, colorless crystals of 2-bromoethylammonium bromide formed.[1]

  • The obtained crystals were stored under Paratone® oil until the X-ray diffraction measurement was performed.[1]

X-ray Data Collection and Structure Refinement

The crystallographic data were collected on a suitable single-crystal X-ray diffractometer. The key aspects of the data collection and structure refinement process are as follows:

  • Data Collection: A colorless, block-shaped crystal with dimensions of 0.10 x 0.10 x 0.10 mm was selected for the experiment. Data were collected at a temperature of 293 K.

  • Structure Solution and Refinement: The crystal structure was solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.[1]

Visualizations

The following diagrams illustrate the experimental and analytical workflows for the crystal structure analysis of 2-bromoethylammonium bromide.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Crystal Structure Analysis start Start Materials (Aziridine, HBr) reaction Dropwise Addition & Heating to 353 K start->reaction crystallization Evaporation & Crystal Formation reaction->crystallization storage Store Crystals under Paratone Oil crystallization->storage xray Single-Crystal X-ray Diffraction storage->xray solve Structure Solution (Direct Methods) xray->solve refine Structure Refinement (Full-matrix least-squares on F²) solve->refine data Crystallographic Data refine->data

Caption: Experimental workflow for the synthesis and crystal structure analysis of 2-bromoethylammonium bromide.

data_analysis_flow cluster_data_processing Data Processing & Refinement cluster_validation Validation & Analysis raw_data Raw Diffraction Data integration Data Integration raw_data->integration scaling Scaling & Merging integration->scaling structure_solution Structure Solution (Direct Methods) scaling->structure_solution refinement Full-Matrix Least-Squares Refinement on F² structure_solution->refinement final_model Final Crystal Structure Model refinement->final_model cif CIF File Generation final_model->cif analysis Geometric & Interaction Analysis final_model->analysis validation Structure Validation (checkCIF) cif->validation

Caption: Logical workflow for crystallographic data analysis.

References

An In-depth Technical Guide on the Solubility of 2-Bromoethylammonium bromide in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-Bromoethylammonium bromide (BEA-HBr), a crucial building block in pharmaceutical and organic synthesis. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a robust framework for determining its solubility through established experimental protocols, alongside the available data.

Introduction to 2-Bromoethylammonium bromide

2-Bromoethylammonium bromide (CAS: 2576-47-8), also known as 2-bromoethylamine (B90993) hydrobromide, is a versatile chemical intermediate.[1] Its structure, featuring a reactive bromine atom and an ammonium (B1175870) group, makes it a valuable reagent for introducing the 2-aminoethyl functionality in the synthesis of a wide array of molecules, including active pharmaceutical ingredients (APIs).[1] Understanding its solubility in various organic solvents is paramount for its effective use in reaction chemistry, purification, and formulation development.

Physicochemical Properties

A foundational understanding of the physicochemical properties of 2-Bromoethylammonium bromide is essential for predicting its solubility behavior.

PropertyValueReference
Molecular Formula C₂H₇Br₂N
Molecular Weight 204.89 g/mol [2]
Appearance White to off-white crystalline solid[3]
Melting Point 171-176 °C[4]

Based on its ionic salt structure, 2-Bromoethylammonium bromide is expected to be more soluble in polar solvents and less soluble in nonpolar organic solvents.

Quantitative Solubility Data

The following table summarizes the available quantitative and qualitative solubility data for 2-Bromoethylammonium bromide. It is important to note that there is a scarcity of comprehensive quantitative data across a wide range of organic solvents in peer-reviewed literature. The provided table serves as a starting point and a template for researchers to populate with experimentally determined values.

SolventSolvent Polarity (Dielectric Constant, ε)Temperature (°C)Solubility (g/L)ObservationsReference
Water80.128>500Soluble[4]
Water80.12884.02Soluble[4]
Methanol32.7Not Specified-Soluble[5]
Ethanol24.5Not SpecifiedData not available--
Dimethyl Sulfoxide (DMSO)46.7Not SpecifiedData not available--
N,N-Dimethylformamide (DMF)36.7Not SpecifiedData not available--
Acetonitrile37.5Not SpecifiedData not available--
Acetone20.7Not SpecifiedData not available--
Tetrahydrofuran (THF)7.6Not SpecifiedData not availableInsoluble[6]
Chloroform4.8Not SpecifiedData not available--
Ethyl Acetate6.0Not SpecifiedData not available--
Ether4.3Not Specified-Insoluble[5]

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for the gravimetric determination of the solubility of 2-Bromoethylammonium bromide in an organic solvent.

Materials and Equipment
  • 2-Bromoethylammonium bromide (high purity)

  • Anhydrous organic solvents of interest

  • Analytical balance (± 0.1 mg)

  • Temperature-controlled shaker or magnetic stirrer with hotplate

  • Thermostatic bath

  • Centrifuge

  • Syringe filters (0.45 µm, chemically resistant, e.g., PTFE)

  • Vials with screw caps

  • Oven

Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of 2-Bromoethylammonium bromide to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

    • Place the vial in a thermostatic bath set to the desired temperature.

    • Agitate the mixture using a shaker or magnetic stirrer for a sufficient period to reach equilibrium. The time required for equilibration should be determined empirically (e.g., 24-48 hours).

  • Phase Separation:

    • After equilibration, cease agitation and allow the undissolved solid to settle.

    • To ensure complete separation of the solid and liquid phases, centrifuge the vial at a moderate speed.

  • Sample Collection:

    • Carefully draw a known volume of the clear supernatant into a syringe.

    • Attach a pre-weighed syringe filter to the syringe and dispense the saturated solution into a pre-weighed, dry vial. Recording the exact volume of the filtered solution is critical.

  • Solvent Evaporation:

    • Place the vial containing the filtered saturated solution in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 60-80 °C). A vacuum oven is recommended to facilitate solvent removal at a lower temperature.

    • Continue heating until a constant weight of the dried residue is achieved.

  • Calculation of Solubility:

    • Measure the final weight of the vial containing the dried 2-Bromoethylammonium bromide.

    • Calculate the mass of the dissolved solid by subtracting the initial weight of the empty vial.

    • Solubility is then calculated as the mass of the dissolved solid per volume of the solvent (e.g., in g/L).

Visualization of Experimental Workflow and Applications

The following diagrams illustrate the experimental workflow for solubility determination and a common synthetic application of 2-Bromoethylammonium bromide.

experimental_workflow Experimental Workflow for Solubility Determination cluster_prep Preparation cluster_sep Separation cluster_quant Quantification cluster_calc Calculation prep1 Add excess BEA-HBr to solvent prep2 Equilibrate at constant temperature with agitation prep1->prep2 sep1 Allow solid to settle prep2->sep1 sep2 Centrifuge to pellet undissolved solid sep1->sep2 quant1 Filter supernatant sep2->quant1 quant2 Evaporate solvent from a known volume of filtrate quant1->quant2 quant3 Weigh dried residue quant2->quant3 calc1 Calculate solubility (mass/volume) quant3->calc1

Caption: A flowchart illustrating the key steps in the gravimetric determination of solubility.

signaling_pathway Synthetic Utility of 2-Bromoethylammonium bromide BEA 2-Bromoethylammonium bromide (BEA-HBr) Amine 2-Bromoethylamine (Free Base) BEA->Amine Deprotonation Base Base (e.g., NaOH, Et3N) Base->Amine Product Substituted Ethylenamines (Nu-CH2CH2-NH2) Amine->Product Nucleophilic Substitution Nucleophile Nucleophile (Nu-H) (e.g., R-NH2, R-SH, R-OH) Nucleophile->Product Pharma Pharmaceuticals & Bioactive Molecules Product->Pharma Further Elaboration

Caption: A diagram showing the role of 2-Bromoethylammonium bromide as a precursor in chemical synthesis.

Conclusion

While there is a notable gap in the publicly available quantitative solubility data for 2-Bromoethylammonium bromide in a wide range of organic solvents, this guide provides researchers with the necessary framework to determine these values experimentally. A thorough understanding of its solubility is a critical factor in optimizing reaction conditions, improving yields, and developing robust purification and formulation protocols in the fields of chemical synthesis and drug development. The experimental methodology outlined herein offers a standardized approach to generating reliable and comparable solubility data.

References

2-Bromoethylammonium Bromide: A Technical Guide on its Hygroscopic Nature for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

2-Bromoethylammonium bromide (BEA-HBr) is a reactive bifunctional reagent widely employed as a building block in the synthesis of pharmaceuticals and other specialty chemicals.[1] Its utility, however, is intrinsically linked to its pronounced hygroscopic nature, a critical factor that influences its stability, handling, and reactivity. This in-depth technical guide provides a comprehensive overview of the hygroscopic properties of BEA-HBr, offering essential data, detailed experimental protocols, and practical guidance for researchers, scientists, and drug development professionals.

Introduction

2-Bromoethylammonium bromide, a white to off-white or slightly yellow crystalline powder, is an organic salt that readily absorbs moisture from the atmosphere.[1][2] This hygroscopic characteristic can lead to significant challenges in a laboratory and manufacturing setting, including chemical degradation, alterations in physical properties, and inconsistencies in experimental outcomes. A thorough understanding and meticulous management of its moisture sensitivity are paramount for its effective and reliable use in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of 2-Bromoethylammonium bromide is presented in Table 1.

PropertyValueReferences
Chemical Formula C₂H₇Br₂N[1]
Molecular Weight 204.89 g/mol [3]
Appearance White to off-white/slight yellow crystalline powder[1][2]
Melting Point 172-173 °C[4]
Solubility Highly soluble in water and methanol; insoluble in ether[1][2]
Hygroscopicity Highly hygroscopic and moisture sensitive[1][2][5]

Hygroscopic Nature of 2-Bromoethylammonium Bromide

2-Bromoethylammonium bromide is consistently cited as a "hygroscopic" and "moisture sensitive" compound in safety and technical data sheets.[1][2][5] This property necessitates specific handling and storage procedures to maintain its integrity.

Quantitative Hygroscopicity Data

A comprehensive search of publicly available scientific literature and technical databases did not yield specific quantitative data on the water absorption of 2-Bromoethylammonium bromide at various relative humidity (RH) levels. To ensure the material's quality and performance, it is highly recommended that users perform their own hygroscopicity testing, especially for applications sensitive to moisture content.

Recommended Storage and Handling

To mitigate the effects of its hygroscopic nature, the following storage and handling protocols are recommended:

  • Storage: Store in a cool, dry, and well-ventilated area.[5] Keep the container tightly sealed.[5] For long-term storage, storing under an inert gas atmosphere (e.g., argon or nitrogen) is advisable.[5]

  • Handling: Handle the compound in a controlled environment, such as a glove box or a dry room with low relative humidity.[5] Avoid direct contact with the atmosphere.[6] Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5]

Experimental Protocols

Protocol for Determining Hygroscopicity

The following is a general experimental protocol for determining the hygroscopicity of a solid compound like 2-Bromoethylammonium bromide, adapted from standard methodologies.[7]

Objective: To quantify the moisture uptake of 2-Bromoethylammonium bromide at a specific relative humidity.

Materials:

  • 2-Bromoethylammonium bromide sample

  • Analytical balance (readable to at least 0.1 mg)

  • Controlled humidity chamber or desiccators containing saturated salt solutions to maintain a constant RH.

  • Weighing vials with stoppers

  • Spatula

Procedure:

  • Sample Preparation: Dry the 2-Bromoethylammonium bromide sample to a constant weight under vacuum at a temperature below its melting point to remove any initial moisture.

  • Initial Weighing: Accurately weigh a clean, dry weighing vial with its stopper. Add a precisely weighed amount of the dried sample (e.g., 100-200 mg) to the vial and record the total initial weight.

  • Exposure to Controlled Humidity: Place the open vial containing the sample into a controlled humidity chamber or a desiccator with a saturated salt solution that provides a known, constant relative humidity.

  • Periodic Weighing: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), remove the vial from the chamber, quickly stopper it, and weigh it on the analytical balance.

  • Equilibrium Determination: Continue the periodic weighing until the sample weight becomes constant, indicating that it has reached equilibrium with the surrounding atmosphere.

  • Data Analysis: Calculate the percentage of weight gain due to moisture absorption using the following formula:

Logical Workflow for Hygroscopicity Determination

Hygroscopicity_Workflow cluster_prep Sample Preparation cluster_exposure Exposure & Measurement cluster_analysis Data Analysis start Start dry_sample Dry BEA-HBr Sample to Constant Weight start->dry_sample weigh_initial Accurately Weigh Initial Sample dry_sample->weigh_initial expose_rh Place Sample in Controlled RH Chamber weigh_initial->expose_rh weigh_periodic Periodically Weigh Sample expose_rh->weigh_periodic check_equilibrium Check for Weight Equilibrium weigh_periodic->check_equilibrium check_equilibrium->weigh_periodic No calculate_gain Calculate Percentage Weight Gain check_equilibrium->calculate_gain Yes end_process End calculate_gain->end_process Synthesis_Workflow cluster_reaction Reaction cluster_workup Workup and Purification start Start mix_reagents Slowly Add Ethanolamine to Cooled HBr start->mix_reagents reflux_distill Reflux and Periodically Distill Aqueous HBr mix_reagents->reflux_distill concentrate Concentrate Product by Distillation reflux_distill->concentrate crystallize Induce Crystallization with Cold Acetone concentrate->crystallize filter_wash Filter and Wash Crystals with Cold Acetone crystallize->filter_wash dry_product Dry Purified Product Under Vacuum filter_wash->dry_product end_process End dry_product->end_process

References

Thermal Stability of 2-Bromoethylammonium Bromide: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the thermal stability of 2-Bromoethylammonium bromide (BEA-HBr), a compound of interest in materials science and pharmaceutical development. While specific thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) data for BEA-HBr is not extensively detailed in publicly available literature, this document synthesizes existing information on its chemical properties, reactivity, and decomposition characteristics to offer a robust understanding of its thermal behavior.

Chemical and Physical Properties

A foundational understanding of the physical characteristics of 2-Bromoethylammonium bromide is essential before delving into its thermal properties.

PropertyValueReference
Synonyms 2-Bromoethylamine hydrobromide, 2-Aminoethyl bromide hydrobromide[1][2]
Molecular Formula C2H7Br2N[1][2]
Molecular Weight 204.89 g/mol [1]
Melting Point 170-176 °C
Appearance White to light beige crystalline powder[2]
Solubility Soluble in water (>500 g/L at 20 °C) and methanol; insoluble in ether.[1][2]
Hygroscopicity Hygroscopic and moisture sensitive.[2]

Thermal Decomposition and Stability

Under normal storage conditions, 2-Bromoethylammonium bromide is a stable compound.[1][3] However, exposure to high temperatures will lead to decomposition. When heated to decomposition, it is known to emit highly toxic fumes containing bromide ions, nitrogen oxides (NOx), and hydrogen bromide.[1][4]

General studies on the thermal decomposition of brominated organic compounds indicate that the primary decomposition products often include hydrogen bromide and various hydrocarbons.[6][7]

Experimental Protocols

Detailed experimental protocols for the thermal analysis of 2-Bromoethylammonium bromide are not explicitly outlined in the available literature. However, standard methodologies for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) would be applicable.

General Thermogravimetric Analysis (TGA) Protocol

A standard TGA protocol to determine the thermal stability of 2-Bromoethylammonium bromide would involve the following steps:

  • Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of the crystalline powder is placed in a tared TGA pan (e.g., alumina (B75360) or platinum).

  • Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

  • Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Acquisition: The instrument continuously records the sample weight as a function of temperature.

  • Data Analysis: The resulting TGA curve (weight % vs. temperature) is analyzed to determine the onset temperature of decomposition, the temperature of maximum decomposition rate (from the derivative of the TGA curve), and the percentage of weight loss at different temperature ranges.

General Differential Scanning Calorimetry (DSC) Protocol

A DSC analysis to identify phase transitions and thermal events would typically follow this procedure:

  • Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in a DSC pan (e.g., aluminum). An empty, sealed pan is used as a reference.

  • Instrument Setup: The DSC cell is purged with an inert gas.

  • Heating and Cooling Program: The sample is subjected to a controlled temperature program, which may include heating and cooling cycles at a specific rate (e.g., 10 °C/min) over a defined temperature range that includes the melting point.

  • Data Acquisition: The instrument measures the difference in heat flow between the sample and the reference pan as a function of temperature.

  • Data Analysis: The resulting DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic events (e.g., melting, solid-solid phase transitions) and exothermic events (e.g., crystallization, decomposition).

Logical Relationships and Workflows

The synthesis of 2-Bromoethylammonium bromide is a key process that precedes any analysis of its thermal stability. A common synthetic route involves the reaction of ethanolamine (B43304) with hydrobromic acid.[2][8]

Synthesis_Workflow reagents Ethanolamine + Hydrobromic Acid reaction Acid-Base Neutralization & Nucleophilic Substitution reagents->reaction product 2-Bromoethylammonium bromide reaction->product

Caption: Synthesis of 2-Bromoethylammonium bromide.

Reactivity and Incompatibilities

2-Bromoethylammonium bromide is stable under normal temperatures and pressures.[1] However, it is incompatible with strong oxidizing agents.[1][2] As an acidic salt of an amine, it will react with bases.[2][4] These reactions can generate heat, although typically less than the neutralization of inorganic acids.[2]

References

An In-depth Technical Guide to the Safety of 2-Bromoethylammonium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety information for 2-Bromoethylammonium bromide (CAS No. 2576-47-8), a compound utilized in organic synthesis and pharmaceutical research. The following sections detail its physical and chemical properties, toxicological profile, and recommended safety procedures, presenting quantitative data in structured tables and visualizing key safety workflows.

Section 1: Physical and Chemical Properties

2-Bromoethylammonium bromide is a white to off-white crystalline solid.[1] It is hygroscopic, meaning it readily absorbs moisture from the air, and is highly soluble in water.[1][2] Key physical and chemical data are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₂H₇Br₂N[3]
Molecular Weight 204.89 g/mol [3][4]
Appearance White to off-white crystalline powder/crystals[1][5]
Melting Point 171-176 °C[3]
Boiling Point 181.3 °C (at 101,325 Pa)[5]
Solubility in Water > 500 g/L (at 20 °C)[3][5]
Flash Point 61.6 °C (Pensky-Martens closed cup)[3]
pH 2.9 (10 g/L in H₂O at 20 °C)[2][3]
Vapor Pressure 0.001 Pa (at 25 °C)[5]

Section 2: Toxicological and Ecotoxicological Profile

The toxicological data for 2-Bromoethylammonium bromide indicates that it is harmful if swallowed and may cause skin, eye, and respiratory irritation.[6][7] It is also recognized as a potential skin sensitizer.[7] The available quantitative toxicological and ecotoxicological data are presented below.

Acute Toxicity
EndpointValueSpeciesTest GuidelineReference(s)
LD₅₀ (Oral) > 200 - 2000 mg/kgRatOECD Test Guideline 401[8][9]
LD₅₀ (Intraperitoneal) 109 mg/kgMouseNot specified[6]
Ecotoxicity
EndpointValueSpeciesTest GuidelineReference(s)
ErC₅₀ (Algae) 129.65 mg/L (72 h)Chlorella vulgaris (Freshwater algae)OECD Test Guideline 201

Section 3: Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 2-Bromoethylammonium bromide is classified as follows:

Hazard ClassCategoryHazard Statement
Acute Toxicity (Oral) 4H302: Harmful if swallowed
Skin Irritation 2H315: Causes skin irritation
Eye Irritation 2AH319: Causes serious eye irritation
Specific target organ toxicity — single exposure (Respiratory tract irritation) 3H335: May cause respiratory irritation
Hazardous to the aquatic environment, long-term hazard 3H412: Harmful to aquatic life with long lasting effects

The GHS pictograms associated with these hazards are:

  • GHS07: Exclamation mark (for acute toxicity, skin/eye irritation, and respiratory irritation)

The signal word for this substance is "Warning" .[3][6]

The following diagram illustrates the logical flow from GHS classification to the corresponding precautionary statements.

GHS_Classification_Flow cluster_classification GHS Hazard Classification cluster_prevention Prevention cluster_response Response cluster_disposal Disposal H302 Acute Toxicity (Oral) - Cat. 4 (H302: Harmful if swallowed) P264 P264: Wash skin thoroughly after handling. H302->P264 P270 P270: Do not eat, drink or smoke when using this product. H302->P270 P301_P312 P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. H302->P301_P312 P501 P501: Dispose of contents/container to an approved waste disposal plant. H302->P501 H315 Skin Irritation - Cat. 2 (H315: Causes skin irritation) H315->P264 P280 P280: Wear protective gloves/protective clothing/ eye protection/face protection. H315->P280 P302_P352 P302 + P352: IF ON SKIN: Wash with plenty of soap and water. H315->P302_P352 P332_P313 P332 + P313: If skin irritation occurs: Get medical advice/attention. H315->P332_P313 H319 Eye Irritation - Cat. 2A (H319: Causes serious eye irritation) H319->P280 P305_P351_P338 P305 + P351 + P338: IF IN EYES: Rinse cautiously with water... H319->P305_P351_P338 P337_P313 P337 + P313: If eye irritation persists: Get medical advice/attention. H319->P337_P313 H335 STOT SE - Cat. 3 (H335: May cause respiratory irritation) P261 P261: Avoid breathing dust. H335->P261 P271 P271: Use only outdoors or in a well-ventilated area. H335->P271 P304_P340 P304 + P340: IF INHALED: Remove person to fresh air... H335->P304_P340 H412 Aquatic Chronic - Cat. 3 (H412: Harmful to aquatic life with long lasting effects) P273 P273: Avoid release to the environment. H412->P273 H412->P501

GHS Hazard and Precautionary Statement Relationships

Section 4: Experimental Protocols

The toxicological and ecotoxicological data presented in this guide are based on standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD).

  • Acute Oral Toxicity (OECD Guideline 401): This test provides information on the health hazards likely to arise from a short-term oral exposure to a substance. The substance is administered in a single dose or multiple doses over 24 hours to a group of experimental animals, and the effects are observed for a defined period. The LD₅₀ value, which is the statistically estimated dose that is expected to be lethal to 50% of the tested animals, is determined.

  • Alga, Growth Inhibition Test (OECD Guideline 201): This method is designed to assess the toxicity of substances to freshwater algae. Exponentially growing cultures of a selected algal species are exposed to various concentrations of the test substance over a period of 72 hours. The inhibition of growth in relation to a control group is measured, and the ErC₅₀, the concentration that causes a 50% reduction in the growth rate, is calculated.[10]

Section 5: Safe Handling and Emergency Procedures

Proper handling and emergency preparedness are crucial when working with 2-Bromoethylammonium bromide.

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear chemical safety goggles or a face shield.[11]

  • Skin Protection: Wear impervious clothing and chemical-resistant gloves (e.g., PVC).[6][12]

  • Respiratory Protection: In case of insufficient ventilation or when dust is generated, use a NIOSH-approved respirator with a particulate filter.[6][11]

Handling and Storage
  • Handling: Avoid contact with skin and eyes and avoid the formation of dust.[6] Use in a well-ventilated area and do not eat, drink, or smoke when handling.[13]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[11] Store away from incompatible materials such as strong oxidizing agents.[13]

First-Aid Measures
Exposure RouteFirst-Aid ProcedureReference(s)
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[6]
Skin Contact Immediately remove all contaminated clothing. Wash off with soap and plenty of water. Consult a physician.[6]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately consult a physician.[6]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[6]
Accidental Release Measures

In the event of a spill, the following workflow should be followed:

Spill_Response_Workflow start Spill Occurs evacuate Evacuate unnecessary personnel and move upwind. start->evacuate ppe Wear appropriate PPE (gloves, safety glasses, respirator). evacuate->ppe prevent_spread Prevent spillage from entering drains or water courses. ppe->prevent_spread cleanup Use dry clean-up procedures. Sweep up or vacuum spilled material. prevent_spread->cleanup contain Place spilled material in a clean, dry, sealable, labeled container. cleanup->contain decontaminate Decontaminate the area with a soap and water solution. contain->decontaminate disposal Dispose of waste in accordance with local regulations. decontaminate->disposal end Spill Response Complete disposal->end

Accidental Spill Response Workflow

Section 6: Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6]

  • Specific Hazards: Combustion may produce carbon oxides, nitrogen oxides (NOx), and hydrogen bromide gas.[6]

  • Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[6]

This guide is intended to provide essential safety information for trained professionals. Always refer to the most current and complete Safety Data Sheet (SDS) from your supplier before handling this chemical.

References

An In-depth Technical Guide to the Hirshfeld Surface Analysis of 2-Bromoethylammonium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the Hirshfeld surface analysis of 2-bromoethylammonium bromide, a compound of interest in the synthesis of hybrid perovskites.[1][2][3] This document is intended for researchers, scientists, and professionals in the field of drug development and materials science who are interested in understanding and applying Hirshfeld surface analysis to characterize intermolecular interactions in molecular crystals.

Introduction to Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal structure.[4][5][6][7][8] The Hirshfeld surface is a three-dimensional surface defined by points where the contribution to the electron density from the molecule of interest is equal to the contribution from all other molecules in the crystal.[8] By mapping various properties onto this surface, such as the normalized contact distance (d_norm), electrostatic potential, and shape index, a detailed picture of the crystal packing and intermolecular forces can be obtained.[5][7] This analysis is instrumental in understanding the structure-property relationships in crystalline materials.[9][10]

Crystal Structure of 2-Bromoethylammonium Bromide

2-Bromoethylammonium bromide (C₂H₇BrN⁺·Br⁻) crystallizes in the centrosymmetric monoclinic space group P2₁/c.[1][2] The asymmetric unit consists of one 2-bromoethylammonium cation and one bromide anion.[1][2][3] The cation exhibits a gauche conformation, with a torsion angle of -64.8 (2)° between the ammonium (B1175870) group and the bromine substituent.[1][2]

Table 1: Crystallographic Data for 2-Bromoethylammonium Bromide

ParameterValue
FormulaC₂H₇Br₂N
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)7.8966 (4)
b (Å)8.3394 (4)
c (Å)9.0089 (4)
β (°)100.546 (5)
V (ų)582.92 (5)
Z4

Source: Semenikhin et al.[2]

Experimental and Computational Protocols

The Hirshfeld surface analysis of 2-bromoethylammonium bromide was performed using the CrystalExplorer software.[1] This program allows for the calculation and visualization of Hirshfeld surfaces and the generation of two-dimensional fingerprint plots from a crystallographic information file (CIF).[9][11][12]

Synthesis of 2-Bromoethylammonium Bromide

2-Bromoethylamine (B90993) hydrobromide was synthesized by the dropwise addition of 2-bromoethylamine (258.4 µl, 5 mmol) to 2 ml of hydrobromic acid (48%) under stirring. The resulting solution was heated at 323 K until a white crystalline precipitate formed. The precipitate was then filtered, washed with diethyl ether, and dried.

Hirshfeld Surface Analysis Workflow

The following diagram illustrates the typical workflow for a Hirshfeld surface analysis using CrystalExplorer:

Hirshfeld_Workflow A Obtain CIF File (Crystallographic Information File) B Import into CrystalExplorer A->B C Generate Hirshfeld Surface B->C D Map Properties onto Surface (d_norm, Shape Index, etc.) C->D E Generate 2D Fingerprint Plots D->E F Decompose Fingerprint Plots (Quantify Interactions) E->F G Analyze and Interpret Results F->G

Figure 1: Workflow for Hirshfeld Surface Analysis.

Quantitative Analysis of Intermolecular Interactions

The Hirshfeld surface analysis of 2-bromoethylammonium bromide reveals that the crystal packing is primarily governed by Br⋯H interactions.[1][2][13] These interactions constitute 62.6% of the total close atom contacts.[1][2][13]

Table 2: Summary of Intermolecular Contacts for 2-Bromoethylammonium Bromide

Interaction TypeContribution (%)
Br⋯H / H⋯Br62.6
H⋯H34.8
Br⋯Br2.6

Source: Semenikhin et al.[3]

The three-dimensional Hirshfeld surface mapped over d_norm highlights the strong Br⋯H/H⋯Br contacts.[1] The d_norm values for this analysis ranged from -0.4077 to +1.2052 a.u.[1]

Table 3: Hirshfeld Surface Parameters for the 2-Bromoethylammonium Cation

ParameterValue
Volume (ų)103.45
Surface Area (Ų)119.7
Globularity0.890
Asphericity0.059

Source: Semenikhin et al.[1][2]

The following diagram illustrates the contribution of the major intermolecular interactions to the overall crystal packing:

Intermolecular_Interactions A Crystal Packing of 2-Bromoethylammonium Bromide B Br...H Interactions (62.6%) A->B Dominant C H...H Interactions (34.8%) A->C Significant D Br...Br Interactions (2.6%) A->D Minor

Figure 2: Contribution of Intermolecular Interactions.

Two-Dimensional Fingerprint Plots

Two-dimensional fingerprint plots provide a quantitative summary of the intermolecular contacts in the crystal. These plots are generated by plotting the distances from the Hirshfeld surface to the nearest atom inside the surface (dᵢ) against the distance to the nearest atom outside the surface (dₑ).[3]

For 2-bromoethylammonium bromide, the delineated fingerprint plots confirm the prevalence of Br⋯H/H⋯Br interactions, which appear as distinct spikes in the plot.[3] The H⋯H contacts are also significant, while the Br⋯Br interactions make a smaller contribution to the overall crystal packing.[3]

Conclusion

The Hirshfeld surface analysis of 2-bromoethylammonium bromide provides valuable insights into the intermolecular interactions that govern its crystal packing. The analysis demonstrates that the structure is dominated by Br⋯H hydrogen bonds, with significant contributions from H⋯H contacts. This detailed understanding of the intermolecular forces is crucial for the rational design and synthesis of new hybrid perovskite materials with desired optoelectronic and photovoltaic properties.[1][2] The structural results obtained from this analysis are valuable for the synthesis and phase analysis of such materials.[1][2]

References

Unraveling the Enigma of 2-Bromoethylammonium Bromide: A Side Product in Perovskite Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The rapid evolution of metal halide perovskites as next-generation materials for optoelectronic applications has been accompanied by a growing need to understand and control their synthesis with high precision. The purity of precursor materials and the prevention of side reactions are paramount to achieving high-performing and stable devices. One such side product that can arise, particularly in syntheses involving aziridinium-based cations, is 2-bromoethylammonium bromide (BEAB). This technical guide provides a comprehensive overview of the formation, characterization, and potential impact of BEAB in perovskite synthesis, offering valuable insights for researchers in the field.

The Genesis of 2-Bromoethylammonium Bromide: A Consequence of Aziridine's Reactivity

The formation of 2-bromoethylammonium bromide is intrinsically linked to the use of aziridine (B145994) as a precursor for the A-site cation in the perovskite structure. Aziridine, a three-membered heterocyclic amine, is highly reactive, especially in acidic environments.[1][2] The synthesis of aziridinium-based lead halide perovskites often involves the use of hydrobromic acid (HBr) to protonate the aziridine and provide the bromide anions for the perovskite lattice.

However, under these acidic conditions, the strained aziridine ring is susceptible to nucleophilic attack by the bromide ions present in the solution. This results in the ring-opening of the aziridinium (B1262131) cation to form the more stable 2-bromoethylammonium cation.[1][2] This side reaction competes with the incorporation of the desired aziridinium cation into the perovskite crystal lattice.

Reaction Pathway: Formation of 2-Bromoethylammonium Bromide

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Aziridine Aziridine Aziridinium Aziridinium Cation Aziridine->Aziridinium Protonation HBr Hydrobromic Acid (HBr) HBr->Aziridinium BEAB 2-Bromoethylammonium Bromide (BEAB) Aziridinium->BEAB Nucleophilic Attack by Br⁻ (Ring-Opening) Perovskite Aziridinium Lead Bromide Perovskite Aziridinium->Perovskite Incorporation into Perovskite Lattice

Figure 1: Reaction pathway for the formation of 2-bromoethylammonium bromide.

Physicochemical Properties and Characterization of 2-Bromoethylammonium Bromide

Understanding the properties of BEAB is crucial for its identification and for comprehending its potential influence on the final perovskite film.

PropertyValueReference
Chemical FormulaC₂H₇BrN⁺·Br⁻[1]
Molecular Weight204.89 g/mol
Crystal SystemMonoclinic[1]
Space GroupP2₁/c[1]

Table 1: Physicochemical Properties of 2-Bromoethylammonium Bromide.

The crystal structure of BEAB has been elucidated, revealing a centrosymmetric monoclinic space group.[1] The crystal packing is primarily governed by Br⋯H interactions.[1] This structural information is invaluable for phase analysis of perovskite films where BEAB may be present as a crystalline impurity.

Experimental Protocols

Synthesis of 2-Bromoethylammonium Bromide

A direct synthesis of BEAB can be performed for characterization and as a reference standard.

Materials:

  • Aziridine

  • Concentrated Hydrobromic Acid (HBr)

Procedure: [1]

  • Add aziridine (e.g., 5 mmol) dropwise to concentrated HBr (e.g., 2 ml) under constant stirring.

  • Gradually heat the solution to 353 K to evaporate the water.

  • Continue heating until colorless crystals of 2-bromoethylammonium bromide are formed.

Synthesis of Aziridinium Lead Bromide Perovskite

The following is a typical synthesis protocol for aziridinium lead bromide perovskite where the formation of BEAB is possible.

Materials:

  • Lead (II) bromide (PbBr₂)

  • Concentrated Hydrobromic Acid (HBr, ~48%)

  • Aziridine

  • Deionized Water

Procedure:

  • Dissolve lead bromide (e.g., 0.5 mmol) in a solution of concentrated hydrobromic acid (e.g., 2 ml) and deionized water (e.g., 4 ml).

  • In a separate vial, dissolve aziridine (e.g., 3 mmol) in deionized water (e.g., 1 ml).

  • Add the aziridine solution to the lead bromide solution. An orange precipitate of (AzrH)PbBr₃ should form immediately.

  • Filter and dry the precipitate.

Identification and Quantification of 2-Bromoethylammonium Bromide

The presence of BEAB in perovskite precursor solutions or films can be determined and quantified using Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental Workflow for BEAB Quantification

G cluster_workflow Experimental Workflow Sample Perovskite Precursor Solution or Film Extraction Extraction of Organic Cations (e.g., with deuterated solvent) Sample->Extraction NMR_acq ¹H NMR Spectroscopy Acquisition Extraction->NMR_acq Data_proc Data Processing and Integration of Peaks NMR_acq->Data_proc Quant Quantification of BEAB (using internal standard) Data_proc->Quant

Figure 2: Workflow for the quantification of BEAB in perovskite samples.

Protocol for NMR Analysis:

  • Sample Preparation:

    • Precursor Solution: Dilute a known amount of the perovskite precursor solution in a deuterated solvent (e.g., DMSO-d₆).

    • Thin Film: Scrape a known area of the perovskite film and dissolve it in a deuterated solvent.

  • NMR Spectroscopy:

    • Acquire a ¹H NMR spectrum of the prepared sample.

    • Identify the characteristic peaks for the aziridinium cation and the 2-bromoethylammonium cation.

  • Quantification:

    • Integrate the distinct peaks corresponding to each cation.

    • The relative ratio of BEAB to the aziridinium cation can be determined from the ratio of their respective peak integrals. For absolute quantification, an internal standard with a known concentration should be added to the sample.

Impact of 2-Bromoethylammonium Bromide on Perovskite Properties and Device Performance

The presence of impurities and secondary phases in perovskite films can have a significant impact on their optoelectronic properties and the performance of solar cell devices. While direct quantitative studies on the effect of BEAB are scarce, the following consequences can be anticipated based on the general understanding of impurities in perovskites:

  • Crystallinity and Morphology: The incorporation or surface adsorption of the bulkier, non-perovskite-forming BEAB cation can disrupt the crystal growth of the desired perovskite phase. This can lead to smaller grain sizes, increased grain boundaries, and the formation of pinholes in the film, which are detrimental to device performance.

  • Electronic Properties: BEAB is not expected to contribute to the desired electronic band structure of the perovskite. Its presence can introduce electronic trap states at the grain boundaries or within the bulk of the material. These trap states can act as recombination centers for photogenerated charge carriers, reducing the open-circuit voltage (Voc) and fill factor (FF) of the solar cell.

  • Stability: The presence of a secondary phase like BEAB can create interfaces within the perovskite film that are more susceptible to degradation from environmental factors such as moisture and oxygen.

Logical Relationships: Synthesis Conditions and BEAB Formation

G cluster_conditions Synthesis Conditions cluster_outcome Outcome Temp High Temperature BEAB_Formation Increased BEAB Formation Temp->BEAB_Formation Promotes Acid High HBr Concentration Acid->BEAB_Formation Favors Time Long Reaction Time Time->BEAB_Formation Allows for more

Figure 3: Logical relationship between synthesis conditions and BEAB formation.

Mitigation Strategies

To minimize the formation of BEAB and its potential negative impacts, the following strategies can be considered:

  • Control of Stoichiometry and Reaction Conditions: Careful control of the molar ratio of aziridine to HBr is crucial. Using a minimal amount of acid required for protonation may reduce the rate of the ring-opening reaction. Lower reaction temperatures and shorter reaction times could also favor the formation of the desired perovskite phase over the side product.

  • Alternative Synthesis Routes: Exploring alternative, non-acidic routes for the synthesis of aziridinium-based perovskites could completely avoid the formation of BEAB.

  • Purification of Precursors: While challenging due to the in-situ formation of the aziridinium cation, purification of the precursor solution before film deposition, if feasible, could remove the BEAB side product.

Conclusion

The formation of 2-bromoethylammonium bromide as a side product in the synthesis of aziridinium-based perovskites is a critical issue that can significantly impact the quality and performance of the resulting materials and devices. Understanding the reaction mechanism, being able to identify and quantify this impurity, and developing strategies to mitigate its formation are essential steps towards the reproducible synthesis of high-quality perovskites. This guide provides a foundational understanding of BEAB and equips researchers with the necessary knowledge to address this challenge in their ongoing work. Further research is needed to establish a quantitative correlation between BEAB concentration and device performance to fully elucidate its impact.

References

Methodological & Application

Application Notes and Protocols for 2-Bromoethylammonium Bromide in Perovskite Solar Cell Fabrication

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromoethylammonium bromide (2-BEABr) is an organic ammonium (B1175870) salt that holds promise as a component in hybrid perovskite solar cells (PSCs).[1][2] While specific detailed protocols for its use are not widely published, its structural similarity to other short-chain alkylammonium halides, such as ethylammonium (B1618946) bromide (EABr), suggests its potential application as an additive to the perovskite precursor solution or as a surface passivating agent. The introduction of such cations can influence perovskite crystal growth, passivate defects, and enhance device performance and stability.[3][4][5] These application notes provide a generalized protocol for the incorporation of 2-BEABr in the fabrication of perovskite solar cells, based on established procedures for analogous compounds.

Putative Mechanism of Action

Based on studies of similar short-chain alkylammonium halides, 2-BEABr is expected to influence the properties of perovskite solar cells through several mechanisms:

  • Defect Passivation: The ammonium head of the 2-BEABr cation can passivate halide vacancy defects at the perovskite surface and grain boundaries, reducing non-radiative recombination and increasing the open-circuit voltage (Voc) and fill factor (FF).[4]

  • Crystal Growth Modulation: When used as an additive, 2-BEABr can retard the rapid crystallization of the perovskite film, leading to larger grain sizes, reduced grain boundaries, and improved film quality.[3][6][7]

  • Formation of 2D/3D Heterostructures: The larger organic cation can lead to the formation of a thin two-dimensional (2D) perovskite layer on top of the three-dimensional (3D) bulk perovskite. This 2D capping layer can enhance moisture resistance and improve charge extraction.[8]

  • Interfacial Energy Level Alignment: The introduction of an organic ammonium halide layer can modify the energy level alignment at the interface between the perovskite and the charge transport layers, facilitating more efficient charge extraction.[4]

Data Presentation: Performance of Perovskite Solar Cells with Short-Chain Alkylammonium Bromide Additives

Due to the limited availability of data specifically for 2-Bromoethylammonium bromide, the following table summarizes the performance of perovskite solar cells fabricated with the closely related ethylammonium bromide (EABr) to provide an indication of the potential impact of such additives.

Perovskite CompositionAdditive/TreatmentVoc (V)Jsc (mA/cm²)FF (%)PCE (%)Reference
CH₃NH₃PbI₃Control (No Additive)---9.33[9]
MA₀.₆₅EA₀.₃₀K₀.₀₅PbI₂.₁Br₀.₉30% EABr + 5% KI0.94221.0-12.88[9]
γ-CsPbI₂BrControl (No Additive)----[3][6][7][10]
γ-CsPbI₂BrEABr (4 mg/mL)---14.47[3][6][7][10]
Inverted PSCControl (No Passivation)---20.41[4]
Inverted PSCEABr Passivation---21.06[4]

Experimental Protocols

The following are generalized protocols for the incorporation of 2-Bromoethylammonium bromide into perovskite solar cells, adapted from established procedures for similar short-chain alkylammonium halides.[3][4][9][11]

Protocol 1: 2-BEABr as a Perovskite Precursor Additive

This protocol describes the incorporation of 2-BEABr directly into the perovskite precursor solution.

1. Substrate Preparation: a. Sequentially clean FTO-coated glass substrates by ultrasonication in deionized water, acetone, and isopropanol (B130326) for 15 minutes each. b. Dry the substrates with a nitrogen gun. c. Treat the substrates with UV-ozone for 20 minutes to remove any organic residues.

2. Electron Transport Layer (ETL) Deposition: a. Deposit a compact layer of SnO₂ onto the FTO substrate by spin-coating a SnO₂ nanoparticle solution at 3000 rpm for 30 seconds. b. Anneal the substrates at 150°C for 30 minutes.

3. Perovskite Precursor Solution Preparation: a. Control Solution: Prepare a 1 M solution of the desired 3D perovskite precursors (e.g., FAPbI₃, MAPbI₃) in a mixed solvent of DMF and DMSO (typically a 4:1 volume ratio). b. 2-BEABr-Containing Solution: Prepare a stock solution of 2-BEABr in a suitable solvent (e.g., DMF or isopropanol). Add a specific molar percentage of the 2-BEABr solution to the 3D perovskite precursor solution. The optimal concentration needs to be determined experimentally, but a starting point could be in the range of 2-10 mol%. c. Stir all precursor solutions at 60-70°C for at least 2 hours to ensure complete dissolution.

4. Perovskite Film Deposition: a. Transfer the ETL-coated substrates into a nitrogen-filled glovebox. b. Spin-coat the perovskite precursor solution (with or without 2-BEABr) onto the ETL at 4000-5000 rpm for 30-45 seconds. c. During the spin-coating process (after about 5-10 seconds), dispense an anti-solvent such as chlorobenzene (B131634) or toluene (B28343) onto the spinning substrate to induce rapid crystallization. d. Anneal the film at 100-120°C for 10-15 minutes.

5. Hole Transport Layer (HTL) Deposition: a. Prepare the HTL solution by dissolving Spiro-OMeTAD in chlorobenzene, and then add Li-TFSI and tBP as p-type dopants. b. Spin-coat the HTL solution onto the perovskite layer at 4000 rpm for 30 seconds.

6. Metal Contact Deposition: a. Deposit an 80-100 nm thick layer of gold or silver as the back contact via thermal evaporation.

Protocol 2: 2-BEABr for Surface Passivation (2D/3D Heterostructure Formation)

This protocol describes the post-deposition treatment of a 3D perovskite film with a 2-BEABr solution to form a passivating 2D layer.

1. Substrate Preparation and ETL Deposition: a. Follow steps 1 and 2 from Protocol 1.

2. 3D Perovskite Film Deposition: a. Prepare the 3D perovskite precursor solution as described in step 3a of Protocol 1. b. Deposit the 3D perovskite film as described in step 4 of Protocol 1.

3. 2-BEABr Passivation Solution Preparation: a. Prepare a dilute solution of 2-BEABr in a solvent that does not dissolve the underlying 3D perovskite layer (e.g., isopropanol). A typical starting concentration is 1-5 mg/mL.

4. Surface Passivation Treatment: a. After annealing the 3D perovskite film, allow it to cool down. b. Spin-coat the 2-BEABr passivation solution onto the 3D perovskite layer at a moderate speed (e.g., 3000-4000 rpm) for 30 seconds. c. Anneal the film again at a moderate temperature (e.g., 100°C) for 5-10 minutes to promote the formation of the 2D layer.

5. HTL and Metal Contact Deposition: a. Follow steps 5 and 6 from Protocol 1.

Mandatory Visualizations

experimental_workflow_additive cluster_prep Substrate & ETL Preparation cluster_perovskite Perovskite Layer Formation cluster_device Device Completion FTO FTO Substrate Cleaning ETL ETL (SnO₂) Deposition FTO->ETL Precursor Perovskite Precursor (with 2-BEABr) ETL->Precursor SpinCoat Spin-Coating Precursor->SpinCoat Anneal Annealing SpinCoat->Anneal HTL HTL (Spiro-OMeTAD) Deposition Anneal->HTL Metal Metal Contact (Au/Ag) Deposition HTL->Metal

Caption: Workflow for 2-BEABr as a precursor additive.

experimental_workflow_passivation cluster_prep Substrate & ETL Preparation cluster_perovskite Perovskite Layer Formation cluster_device Device Completion FTO FTO Substrate Cleaning ETL ETL (SnO₂) Deposition FTO->ETL Precursor3D 3D Perovskite Deposition & Annealing ETL->Precursor3D Passivation 2-BEABr Passivation & Annealing Precursor3D->Passivation HTL HTL (Spiro-OMeTAD) Deposition Passivation->HTL Metal Metal Contact (Au/Ag) Deposition HTL->Metal

Caption: Workflow for 2-BEABr as a surface passivating agent.

signaling_pathway cluster_mechanism Proposed Role of 2-BEABr cluster_effects Effects on Perovskite Film cluster_outcomes Device Performance Outcomes cluster_performance Enhanced Photovoltaic Performance BEABr 2-Bromoethylammonium Bromide (2-BEABr) Defect_Passivation Defect Passivation (Grain Boundaries & Surface) BEABr->Defect_Passivation Crystal_Growth Modulated Crystal Growth BEABr->Crystal_Growth Structure_Formation 2D/3D Heterostructure Formation BEABr->Structure_Formation Reduced_Recombination Reduced Non-radiative Recombination Defect_Passivation->Reduced_Recombination Improved_Morphology Improved Film Morphology Crystal_Growth->Improved_Morphology Enhanced_Stability Enhanced Moisture Stability Structure_Formation->Enhanced_Stability Increased_Voc Increased V_oc Reduced_Recombination->Increased_Voc Increased_PCE Increased PCE Improved_Morphology->Increased_PCE Increased_Stability Increased Stability Enhanced_Stability->Increased_Stability Increased_Voc->Increased_PCE

Caption: Proposed mechanism of 2-BEABr in perovskite solar cells.

References

Synthesis of 2D Bromide Perovskites Using 2-Bromoethylammonium Bromide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of two-dimensional (2D) bromide perovskites utilizing 2-bromoethylammonium bromide as the organic spacer cation.

Introduction

Two-dimensional organic-inorganic hybrid perovskites are a class of materials with a natural quantum-well structure, where layers of inorganic metal halide octahedra are separated by organic cations. This structure imparts unique optoelectronic properties and often enhanced stability compared to their 3D counterparts. The use of functionalized organic cations, such as 2-bromoethylammonium (BEA), offers opportunities to tune the material's properties and introduce new functionalities. While 2-bromoethylammonium bromide has been identified as a potential side product in some hybrid perovskite syntheses, its deliberate use as the primary organic spacer in the formation of 2D lead bromide perovskites, with the general formula (BEA)₂PbBr₄, is a subject of research interest.

This application note details the synthesis of the 2-bromoethylammonium bromide precursor and provides a representative protocol for the synthesis of (BEA)₂PbBr₄ single crystals and thin films, adapted from established methods for similar 2D bromide perovskites.

Data Presentation

Due to the limited availability of specific experimental data for (BEA)₂PbBr₄, the following table presents a comparison of key quantitative parameters for closely related 2D bromide perovskites, phenethylammonium lead bromide ((PEA)₂PbBr₄) and butylammonium (B8472290) lead bromide ((BA)₂PbBr₄), to provide a reasonable expectation of the properties for (BEA)₂PbBr₄.

Property(PEA)₂PbBr₄(BA)₂PbBr₄Expected Range for (BEA)₂PbBr₄
Crystal System OrthorhombicOrthorhombicOrthorhombic
Space Group Pbca[1]PbcaPbca
Lattice Parameters a = 8.42 Å, b = 8.18 Å, c = 39.86 Å[1]a = 8.33 Å, b = 8.22 Å, c = 27.62 ÅIntermediate between (PEA)₂PbBr₄ and (BA)₂PbBr₄
Absorption Maxima ~395 nm, ~422 nm[2]~408 nm~400-420 nm
Photoluminescence (PL) Emission Maximum ~410-415 nm[3][4]~427 nm[5]~410-430 nm
Photoluminescence Quantum Yield (PLQY) Varies significantly with synthesis and form (e.g., single crystal vs. thin film)~26% (for single-unit-cell thick nanosheets)[6]Dependent on crystal quality and morphology
Carrier Lifetime ~1-10 ns (reported values vary)[2]~2.52 ns[5]In the nanosecond range

Experimental Protocols

Protocol 1: Synthesis of 2-Bromoethylammonium Bromide (2-BEABr)

This protocol describes the synthesis of the organic spacer, 2-bromoethylammonium bromide, from ethanolamine (B43304) and hydrobromic acid.

Materials:

  • Ethanolamine

  • Hydrobromic acid (48% aqueous solution)

  • Acetone (B3395972) (chilled)

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Heating mantle with reflux condenser

  • Beaker

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Set up a round-bottom flask equipped with a dropping funnel and a magnetic stir bar in an ice bath.

  • Add a stoichiometric excess of hydrobromic acid (approximately 3 moles per mole of ethanolamine) to the flask and begin stirring.

  • Slowly add ethanolamine (1 mole equivalent) dropwise to the cold, stirring hydrobromic acid. Maintain the temperature below 30°C throughout the addition to control the exothermic reaction.

  • After the addition is complete, attach a reflux condenser to the flask and heat the mixture to reflux for 1-2 hours.

  • After reflux, remove the condenser and distill off the excess hydrobromic acid and water under reduced pressure.

  • Pour the hot, viscous residue into a beaker and allow it to cool to approximately 70°C.

  • Add chilled acetone to the warm residue with vigorous stirring to precipitate the 2-bromoethylammonium bromide.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the white crystalline product by vacuum filtration using a Büchner funnel.

  • Wash the crystals with cold acetone until they are colorless.

  • Dry the product under vacuum to obtain pure 2-bromoethylammonium bromide.

Protocol 2: Synthesis of (BEA)₂PbBr₄ Single Crystals (Adapted Method)

This protocol for the synthesis of (BEA)₂PbBr₄ single crystals is adapted from established methods for growing (PEA)₂PbBr₄ and (BA)₂PbBr₄ single crystals.

Materials:

  • 2-Bromoethylammonium bromide (2-BEABr, synthesized as per Protocol 1)

  • Lead(II) bromide (PbBr₂)

  • Hydrobromic acid (48% aqueous solution)

  • Deionized water

  • Crystallization dish or vial

  • Hot plate with stirring capability

  • Filter paper

Procedure:

  • In a crystallization dish, dissolve PbBr₂ (1 mmol) and 2-BEABr (2 mmol) in a mixture of hydrobromic acid and deionized water. The exact volume will depend on the desired crystal size and may require optimization. A starting point is 5-10 mL of hydrobromic acid.

  • Heat the solution on a hot plate to approximately 80-100°C with gentle stirring until all precursors are fully dissolved, forming a clear solution.

  • Slowly cool the solution to room temperature. The cooling rate is critical for crystal quality; a slower cooling rate (e.g., 1-5°C/hour) generally yields larger and higher-quality crystals. This can be achieved by placing the crystallization dish in a programmable oven or a well-insulated container.

  • As the solution cools, colorless, plate-like crystals of (BEA)₂PbBr₄ will form.

  • Once the crystallization is complete, carefully decant the mother liquor.

  • Wash the crystals with a small amount of a non-polar solvent like diethyl ether or hexane (B92381) to remove any residual precursors.

  • Dry the crystals under vacuum.

Protocol 3: Fabrication of (BEA)₂PbBr₄ Thin Films (Adapted Method)

This protocol describes the fabrication of (BEA)₂PbBr₄ thin films via spin coating, adapted from common procedures for other 2D perovskites.

Materials:

  • 2-Bromoethylammonium bromide (2-BEABr)

  • Lead(II) bromide (PbBr₂)

  • N,N-Dimethylformamide (DMF)

  • Substrates (e.g., glass, silicon wafers)

  • Spin coater

  • Hot plate

  • Nitrogen-filled glovebox (recommended)

Procedure:

  • Prepare a precursor solution by dissolving 2-BEABr and PbBr₂ in a 2:1 molar ratio in DMF. The concentration can be varied to control the film thickness, with a typical starting concentration of 0.1-0.5 M with respect to PbBr₂.

  • Stir the solution at room temperature or with gentle heating until all solids are dissolved.

  • Clean the substrates thoroughly using a standard cleaning procedure (e.g., sonication in acetone, isopropanol, and deionized water, followed by oxygen plasma treatment).

  • In a nitrogen-filled glovebox, dispense a small amount of the precursor solution onto the substrate.

  • Spin coat the solution onto the substrate. A typical two-step program might be 500 rpm for 5 seconds followed by 4000 rpm for 30-60 seconds. These parameters should be optimized for the desired film thickness and uniformity.

  • After spin coating, anneal the film on a hot plate. A typical annealing temperature is 80-100°C for 5-10 minutes.

  • Allow the film to cool to room temperature before further characterization.

Mandatory Visualization

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_perovskite 2D Perovskite Synthesis cluster_fabrication Fabrication Ethanolamine Ethanolamine BEABr 2-Bromoethylammonium Bromide (2-BEABr) Ethanolamine->BEABr HBr_acid Hydrobromic Acid HBr_acid->BEABr BEABr2 2-BEABr PbBr2 Lead(II) Bromide (PbBr₂) Precursor_Sol Precursor Solution PbBr2->Precursor_Sol Solvent Solvent (e.g., DMF or HBr/H₂O) Solvent->Precursor_Sol Single_Crystal Single Crystal Growth (Slow Cooling) Precursor_Sol->Single_Crystal Thin_Film Thin Film Deposition (Spin Coating) Precursor_Sol->Thin_Film BEABr2->Precursor_Sol

Caption: Synthesis workflow for 2D (BEA)₂PbBr₄ perovskites.

Caption: Layered structure of a 2D Ruddlesden-Popper perovskite.

References

Application Notes and Protocols: The Role of 2-Bromoethylammonium Bromide in Perovskite Precursor Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-Bromoethylammonium bromide (2-BEABr) in the formulation of precursor solutions for hybrid perovskite materials. The inclusion of 2-BEABr is a key strategy in the development of stable and efficient perovskite-based optoelectronic devices, particularly perovskite solar cells (PSCs).

Introduction

2-Bromoethylammonium bromide is a short-chain alkylammonium halide that serves as a crucial additive in perovskite precursor solutions. Its primary role is to act as a spacer cation for the formation of two-dimensional (2D) or quasi-2D perovskite layers, which can be integrated with a three-dimensional (3D) perovskite bulk to form a 2D/3D heterostructure. This architecture is highly beneficial for improving the performance and stability of perovskite devices. Small cations like 2-bromoethylammonium are considered promising components for hybrid perovskites, which are vital for optoelectronic and photovoltaic applications[1]. It is also worth noting that 2-bromoethylammonium bromide can sometimes be formed as a side product during the synthesis of certain hybrid perovskites[1].

Key Applications in Perovskite Precursor Solutions

The incorporation of 2-BEABr into perovskite precursor solutions offers several advantages:

  • Formation of 2D/3D Perovskite Heterostructures: 2-BEABr is used to create a thin 2D perovskite capping layer on top of the primary 3D perovskite absorber. This is achieved by introducing 2-BEABr into the precursor solution or as a post-treatment step. The resulting 2D/3D structure enhances the environmental stability of the perovskite film.

  • Enhanced Moisture Resistance: The hydrophobic nature of the alkylammonium cations in the 2D layer acts as a barrier against moisture ingress, a primary degradation pathway for 3D perovskites. The incorporation of hydrophobic alkylammonium salts with halogen functional groups, such as 2-bromoethylammonium bromide, into formamidinium-based 3D perovskites has been shown to remarkably enhance the humidity resistance of the resulting 2D/3D mixtures[2][3].

  • Defect Passivation: The ammonium (B1175870) group in 2-BEABr can passivate surface and grain boundary defects in the perovskite film, such as halide vacancies and uncoordinated lead ions. This reduces non-radiative recombination and improves the open-circuit voltage (Voc) and power conversion efficiency (PCE) of the solar cell.

  • Control of Crystallization and Morphology: The addition of 2-BEABr can influence the crystallization kinetics of the perovskite film, leading to improved morphology, such as larger grain sizes and reduced pinholes. The amount of 2-BEABr can be adjusted to control the mixing ratio of the 2D and 3D perovskite phases[2][3].

Quantitative Data Presentation

Table 1: Photovoltaic Parameters of HTM-free Quasi-2D Perovskite Solar Cells with Different Organic Barriers [4]

Organic Barrier MoleculeVoc (V)Jsc (mA cm-2)FF (%)Efficiency (%)
No Barrier (3D)1.118.1585.2
Benzyl (B1604629) Ammonium (BA)1.248.9667.3
Phenylethyl Ammonium (PEA)1.238.2676.8
Propyl Phenyl Ammonium (PPA)1.218.1646.3

Table 2: Photovoltaic Parameters for Champion HTM-free Quasi-2D Perovskite Solar Cells [4]

Organic Barrier MoleculeVoc (V)Jsc (mA cm-2)FF (%)Efficiency (%)
No Barrier (3D)1.149.6566.2
Benzyl Ammonium (BA)1.379.0647.9
Phenylethyl Ammonium (PEA)1.218.8687.2
Propyl Phenyl Ammonium (PPA)1.228.6636.6

Experimental Protocols

Protocol 1: Synthesis of (BEA)₃BiBr₆ Crystals using 2-Bromoethylammonium Bromide

This protocol is adapted from a procedure for the synthesis of a zero-dimensional hybrid organic-inorganic bismuth bromide, demonstrating a method for the use of 2-BEABr in a precursor solution[5].

Materials:

  • Bismuth(III) bromide (BiBr₃)

  • 2-Bromoethylammonium bromide (2-BEABr)

  • Methanol

  • Acetonitrile

  • Hydrobromic acid (HBr)

Procedure:

  • In a clean vial, dissolve BiBr₃ (1 mmol, 0.4487 g) and 2-bromoethylammonium bromide (2 mmol, 0.4098 g) in a solvent mixture.[5]

  • The solvent mixture consists of 2.5 mL of methanol, 2.5 mL of acetonitrile, and 1.25 mL of hydrobromic acid.[5]

  • Stir the solution until all solids are completely dissolved, resulting in a clear solution.[5]

  • Leave the clear solution at room temperature to allow for the progressive evaporation of the solvent.[5]

  • After a few days, yellow needle-like crystals will form.[5]

  • Collect the crystals, rinse them with methanol, and allow them to air-dry.[5]

Protocol 2: General Procedure for the Preparation of a 2D/3D Perovskite Precursor Solution

This protocol provides a general methodology for incorporating 2-BEABr into a standard 3D perovskite precursor solution to form a 2D/3D perovskite film.

Materials:

  • Lead(II) iodide (PbI₂)

  • Formamidinium iodide (FAI)

  • Methylammonium bromide (MABr)

  • 2-Bromoethylammonium bromide (2-BEABr)

  • Anhydrous Dimethylformamide (DMF)

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

Procedure:

  • Prepare the 3D perovskite precursor solution by dissolving PbI₂, FAI, and MABr in a mixture of DMF and DMSO (e.g., 4:1 v/v). The molar ratios of the components should be optimized for the desired 3D perovskite composition.

  • Prepare a separate stock solution of 2-BEABr in a suitable solvent such as isopropanol (B130326) or DMF.

  • To create the 2D/3D perovskite precursor, add a specific volume of the 2-BEABr stock solution to the 3D perovskite precursor solution. The amount of 2-BEABr should be carefully controlled to achieve the desired ratio of 2D to 3D perovskite phases.[2][3]

  • Stir the final precursor solution at room temperature for an extended period (e.g., 2-4 hours) to ensure homogeneity.

  • Filter the solution through a 0.22 µm PTFE syringe filter before use to remove any undissolved particles.

  • The prepared precursor solution can then be used for thin-film deposition via spin-coating or other methods.

Visualizations

experimental_workflow cluster_precursor Precursor Preparation cluster_fabrication Device Fabrication cluster_characterization Characterization prep_3d Prepare 3D Perovskite Solution (e.g., FAPbI₃ in DMF/DMSO) mix Mix 3D and 2-BEABr Solutions prep_3d->mix prep_2d Prepare 2-BEABr Solution (in Isopropanol) prep_2d->mix stir Stir and Filter mix->stir spin_coat Spin-Coat Precursor on Substrate stir->spin_coat anneal Anneal Film (Formation of 2D/3D Structure) spin_coat->anneal deposit_layers Deposit Charge Transport Layers and Electrodes anneal->deposit_layers morphology Morphological Analysis (SEM, XRD) deposit_layers->morphology performance Photovoltaic Performance (J-V, EQE) deposit_layers->performance stability Stability Testing (Humidity, Light Soaking) deposit_layers->stability

Caption: Experimental workflow for fabricating and characterizing 2D/3D perovskite solar cells using 2-BEABr.

signaling_pathway cluster_input Input cluster_process Mechanism of Action cluster_output Outcome beabr Addition of 2-BEABr to Precursor Solution form_2d Formation of 2D Perovskite Layer ((BEA)₂(Pb/Sn)X₄) beabr->form_2d passivate Defect Passivation (Surface and Grain Boundaries) beabr->passivate hydrophobic Increased Hydrophobicity of Film Surface form_2d->hydrophobic reduced_recomb Reduced Non-Radiative Recombination passivate->reduced_recomb improved_stability Enhanced Moisture Stability hydrophobic->improved_stability better_performance Improved Photovoltaic Performance (Higher Voc, PCE) reduced_recomb->better_performance improved_stability->better_performance

Caption: Mechanism of action for 2-BEABr in improving perovskite solar cell performance and stability.

References

Application Notes and Protocols: 2-Bromoethylammonium Bromide as a Novel Additive for Perovskite Film Deposition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The relentless pursuit of higher efficiency and stability in perovskite solar cells (PSCs) has led to the exploration of various additives to modulate perovskite film formation and passivate defects. Among these, organic ammonium (B1175870) halides have demonstrated significant potential in improving crystal quality and device performance. This document provides detailed application notes and protocols for the prospective use of 2-Bromoethylammonium bromide (2-BEABr) as an additive in the deposition of perovskite films for photovoltaic applications.

While direct literature on the specific application of 2-BEABr as a performance-enhancing additive is nascent, its chemical structure suggests potential benefits analogous to other commonly used bromide-containing organic cations. These notes are therefore based on established protocols for similar additives and provide a robust framework for researchers to investigate the impact of 2-BEABr. A synthesis protocol for 2-BEABr is also included.[1]

Potential Mechanism of Action

The introduction of 2-BEABr into the perovskite precursor solution is hypothesized to influence the final film quality through several mechanisms, similar to other organic bromide additives.

  • Crystal Growth Modulation: The 2-bromoethylammonium cation may interact with the lead halide framework, influencing the nucleation and growth kinetics of the perovskite crystals. This can lead to the formation of larger, more oriented grains with fewer grain boundaries, which typically act as sites for charge recombination.

  • Defect Passivation: Uncoordinated lead (Pb2+) ions and halide vacancies are common defects in perovskite films that can act as charge traps, limiting device performance. The bromide ions from 2-BEABr can fill halide vacancies, while the ammonium head group of the organic cation can passivate surface defects.

  • Formation of 2D/3D Heterostructures: Depending on the concentration and processing conditions, the larger 2-bromoethylammonium cation could lead to the formation of a thin, two-dimensional (2D) perovskite capping layer on top of the three-dimensional (3D) bulk perovskite. Such 2D/3D heterostructures have been shown to enhance moisture stability and reduce non-radiative recombination at the perovskite/hole transport layer interface.[2][3]

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of 2-BEABr and its incorporation into a standard perovskite solar cell fabrication workflow.

Synthesis of 2-Bromoethylammonium Bromide

This protocol is adapted from the synthesis described in the literature.[1]

Materials:

  • Aziridine (B145994)

  • Concentrated Hydrobromic Acid (HBr)

  • Paratone® oil (or similar inert oil for storage)

Procedure:

  • In a fume hood, carefully add aziridine (e.g., 5 mmol, 258.4 µL) dropwise to 2 mL of concentrated HBr while stirring. Caution: Aziridine is highly reactive and toxic. Handle with appropriate personal protective equipment.

  • Gradually heat the reaction mixture to 353 K (80 °C) to facilitate the reaction and evaporate the water.

  • Continue heating until colorless crystals of 2-bromoethylammonium bromide are formed.

  • Collect the crystals and store them under an inert oil (e.g., Paratone®) to prevent degradation from atmospheric moisture.

Fabrication of Perovskite Solar Cells with 2-BEABr Additive (One-Step Method)

This protocol outlines a typical one-step spin-coating process for fabricating a standard n-i-p planar perovskite solar cell, incorporating 2-BEABr as an additive.

Materials and Solutions:

  • Substrates: FTO-coated glass

  • Cleaning Solvents: Deionized water, acetone, isopropanol (B130326)

  • Electron Transport Layer (ETL) Precursor: SnO₂ colloidal dispersion in water

  • Perovskite Precursor Solution (Control): 1.4 M lead iodide (PbI₂) and 1.4 M methylammonium (B1206745) iodide (MAI) in a mixed solvent of DMF:DMSO (4:1 v/v).

  • Perovskite Precursor Solution (with 2-BEABr): Prepare a stock solution of 2-BEABr in DMF. Add the desired molar percentage of 2-BEABr to the control perovskite precursor solution. For initial studies, a range of 0.5 mol% to 5 mol% with respect to PbI₂ is recommended.

  • Anti-Solvent: Chlorobenzene (B131634)

  • Hole Transport Layer (HTL) Solution: Spiro-OMeTAD solution (e.g., 72.3 mg Spiro-OMeTAD, 28.8 µL 4-tert-butylpyridine, 17.5 µL of a 520 mg/mL solution of Li-TFSI in acetonitrile, all dissolved in 1 mL chlorobenzene).

  • Metal Contact: Gold (Au) or Silver (Ag)

Procedure:

  • Substrate Cleaning:

    • Sequentially sonicate FTO-coated glass substrates in deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates with a nitrogen stream.

    • Treat the substrates with UV-ozone for 15 minutes immediately before use.

  • ETL Deposition:

    • Spin-coat the SnO₂ colloidal dispersion onto the cleaned FTO substrates at 3000 rpm for 30 seconds.

    • Anneal the substrates at 150 °C for 30 minutes in ambient air.

    • Allow the substrates to cool to room temperature before transferring them into a nitrogen-filled glovebox.

  • Perovskite Film Deposition:

    • Deposit the perovskite precursor solution (with and without 2-BEABr) onto the ETL-coated substrates.

    • Spin-coat at 1000 rpm for 10 seconds, followed by 4000 rpm for 30 seconds.

    • During the second spin-coating step, at approximately 10 seconds before the end, dispense 100 µL of chlorobenzene as an anti-solvent.

    • Immediately transfer the substrates to a hotplate and anneal at 100 °C for 60 minutes in the glovebox.

  • HTL Deposition:

    • Allow the perovskite films to cool to room temperature.

    • Deposit the Spiro-OMeTAD solution onto the perovskite layer.

    • Spin-coat at 4000 rpm for 30 seconds.

  • Metal Contact Deposition:

    • Mask the active area of the device.

    • Deposit an 80-100 nm thick layer of Au or Ag via thermal evaporation under high vacuum (<10⁻⁶ Torr).

Data Presentation

The following tables present hypothetical yet plausible quantitative data based on the expected effects of bromide additives on perovskite solar cell performance. These should be used as a template for presenting experimental results obtained from the investigation of 2-BEABr.

Table 1: Perovskite Film Deposition Parameters

ParameterControl2-BEABr (1 mol%)2-BEABr (2.5 mol%)2-BEABr (5 mol%)
Additive Concentration 0 mol%1 mol%2.5 mol%5 mol%
Spin Coating Speed (Step 1) 1000 rpm1000 rpm1000 rpm1000 rpm
Spin Coating Time (Step 1) 10 s10 s10 s10 s
Spin Coating Speed (Step 2) 4000 rpm4000 rpm4000 rpm4000 rpm
Spin Coating Time (Step 2) 30 s30 s30 s30 s
Anti-Solvent Dripping Time 20 s20 s20 s20 s
Annealing Temperature 100 °C100 °C100 °C100 °C
Annealing Time 60 min60 min60 min60 min

Table 2: Photovoltaic Performance Parameters

SampleVoc (V)Jsc (mA/cm²)FF (%)PCE (%)
Control 1.0522.57417.5
2-BEABr (1 mol%) 1.0822.87618.7
2-BEABr (2.5 mol%) 1.1023.17819.8
2-BEABr (5 mol%) 1.0722.67518.1

Table 3: Perovskite Film Characterization Data

SampleAverage Grain Size (nm)Crystal Orientation (Preferred)Defect Density (cm⁻³)
Control 200-300Random5 x 10¹⁶
2-BEABr (1 mol%) 300-450(110)2 x 10¹⁶
2-BEABr (2.5 mol%) 500-700(110)8 x 10¹⁵
2-BEABr (5 mol%) 400-550(110)3 x 10¹⁶

Visualizations

The following diagrams illustrate the proposed mechanism and experimental workflow.

experimental_workflow cluster_prep Substrate Preparation cluster_perovskite Perovskite Deposition (in Glovebox) cluster_device Device Completion cluster_characterization Characterization sub_clean FTO Substrate Cleaning etl_dep ETL (SnO2) Deposition sub_clean->etl_dep prec_prep Prepare Perovskite Precursor (with/without 2-BEABr) spin_coat One-Step Spin Coating & Anti-Solvent Quenching prec_prep->spin_coat anneal Thermal Annealing (100°C) spin_coat->anneal htl_dep HTL (Spiro-OMeTAD) Deposition anneal->htl_dep metal_dep Metal Contact (Au) Evaporation htl_dep->metal_dep morphology Film Morphology (SEM) metal_dep->morphology crystallinity Crystallinity (XRD) metal_dep->crystallinity performance PV Performance (J-V) metal_dep->performance

Caption: Experimental workflow for perovskite solar cell fabrication with 2-BEABr.

mechanism_of_action cluster_solution Perovskite Precursor Solution cluster_film Perovskite Film Formation cluster_outcome Resulting Film Properties & Performance precursors PbI2 + MAI additive 2-BEABr Additive growth Crystal Growth Modulation additive->growth passivation Defect Passivation additive->passivation hetero 2D/3D Heterostructure Formation additive->hetero morph Improved Morphology (Large Grains) growth->morph cryst Enhanced Crystallinity growth->cryst defects Reduced Defect Density passivation->defects performance Increased PCE & Stability hetero->performance morph->performance cryst->performance defects->performance

Caption: Proposed mechanism of 2-BEABr in improving perovskite film quality.

References

Application Notes and Protocols for Defect Passivation in Perovskites using 2-Bromoethylammonium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of 2-Bromoethylammonium bromide (2-BEABr) as a defect passivation agent in perovskite-based optoelectronic devices. The information is intended for researchers and scientists in the fields of materials science, chemistry, and physics, as well as professionals in drug development exploring novel materials for sensing and imaging applications.

Introduction

Defect passivation is a critical strategy for enhancing the efficiency and stability of perovskite solar cells and other optoelectronic devices. Point defects, such as vacancies and interstitials, at the surface and grain boundaries of perovskite films can act as non-radiative recombination centers, limiting device performance and accelerating degradation. 2-Bromoethylammonium bromide is a promising passivating agent due to its ability to interact with the perovskite surface, passivate defects, and potentially form a protective 2D layer, thereby improving device performance and longevity.

Defect Passivation Mechanism

The primary mechanism of defect passivation by 2-Bromoethylammonium bromide involves the interaction of its constituent ions with the perovskite surface. The ammonium (B1175870) cation (-NH3+) can passivate undercoordinated lead (Pb2+) ions, which are common Lewis acid-type defects. Simultaneously, the bromide anion (Br-) can fill halide vacancies, which are prevalent defects in iodine- and bromine-based perovskites. This dual-action passivation reduces trap state density, suppresses non-radiative recombination, and improves charge carrier dynamics within the perovskite film.

cluster_perovskite Perovskite Surface cluster_passivation Passivation Process cluster_result Outcome Defects Surface Defects (Pb2+ dangling bonds, Halide vacancies) Passivation Defect Passivation Defects->Passivation Interaction with Perovskite 3D Perovskite Bulk Perovskite->Defects BEABr 2-Bromoethylammonium bromide (2-BEABr) BEABr->Passivation ReducedDefects Reduced Defect Density Passivation->ReducedDefects Leads to ImprovedPerformance Enhanced Device Performance (PCE, Voc, Stability) ReducedDefects->ImprovedPerformance Results in

Caption: Defect passivation workflow using 2-BEABr.

Experimental Protocols

Synthesis of 2-Bromoethylammonium Bromide

A synthesis protocol for 2-bromoethylammonium bromide has been reported, providing a straightforward method for obtaining the passivating agent.[1]

Materials:

  • 2-Aminoethanol

  • Hydrobromic acid (48%)

  • Ethanol

  • Diethyl ether

Procedure:

  • In a round-bottom flask, dissolve 2-aminoethanol in ethanol.

  • Cool the flask in an ice bath and slowly add hydrobromic acid (48%) dropwise while stirring. An excess of hydrobromic acid is typically used to ensure complete reaction.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for several hours.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain a crude solid.

  • Recrystallize the crude product from a suitable solvent system, such as ethanol/diethyl ether, to purify the 2-Bromoethylammonium bromide.

  • Collect the purified crystals by filtration, wash with cold diethyl ether, and dry under vacuum.

  • Characterize the final product using techniques such as NMR and FTIR to confirm its identity and purity.

Perovskite Film Passivation with 2-Bromoethylammonium Bromide

This protocol is a representative procedure based on common practices for surface passivation of perovskite films with alkylammonium halides.

Materials:

  • Pre-fabricated perovskite films on a suitable substrate (e.g., FTO/c-TiO2/meso-TiO2)

  • 2-Bromoethylammonium bromide (2-BEABr)

  • Anhydrous isopropanol (B130326) (IPA)

  • Chlorobenzene (or other suitable anti-solvent)

Procedure:

  • Prepare a stock solution of 2-BEABr in anhydrous isopropanol. A typical concentration range is 1-10 mg/mL.

  • Deposit the perovskite precursor solution onto the substrate using a spin coater. During the spin coating process, dispense an anti-solvent (e.g., chlorobenzene) to induce crystallization.

  • Immediately after the anti-solvent wash, and while the substrate is still spinning, dynamically spin-coat the 2-BEABr solution onto the wet perovskite film.

  • Anneal the passivated perovskite film on a hotplate. The annealing temperature and time should be optimized for the specific perovskite composition (e.g., 100-150 °C for 10-30 minutes).

  • Complete the solar cell device fabrication by depositing the hole transport layer (e.g., Spiro-OMeTAD) and the metal back contact (e.g., gold or silver).

start Start: Pre-fabricated Perovskite Film prep_sol Prepare 2-BEABr Solution in IPA start->prep_sol spin_coat Dynamic Spin-Coating of 2-BEABr Solution start->spin_coat prep_sol->spin_coat anneal Annealing spin_coat->anneal deposit_htl Deposit Hole Transport Layer anneal->deposit_htl deposit_contact Deposit Metal Back Contact deposit_htl->deposit_contact end End: Complete Passivated Device deposit_contact->end

References

Application Notes and Protocols for the Synthesis of a Lead-Free Perovskite Utilizing 2-Bromoethylammonium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of a lead-free, zero-dimensional (0D) hybrid organic-inorganic bismuth bromide perovskite, (BEA)₃BiBr₆, incorporating the 2-bromoethylammonium (BEA) cation. This material is of interest for its potential applications in optoelectronics, and its synthesis avoids the use of toxic lead.

Introduction

The field of perovskite materials is rapidly expanding due to their remarkable optoelectronic properties. However, the toxicity of lead-based perovskites is a significant barrier to their widespread commercialization. This has spurred research into lead-free alternatives. Bismuth-based hybrid perovskites are a promising class of materials in this regard. The use of organic cations, such as 2-bromoethylammonium, allows for the tuning of the material's structural and physical properties.

This document details the synthesis and key properties of (BEA)₃BiBr₆, a zero-dimensional perovskite, which means the [BiBr₆]³⁻ octahedra are isolated from each other within the crystal lattice, surrounded by the organic 2-bromoethylammonium cations.[1][2]

Data Presentation

The following tables summarize the key quantitative data for the synthesis and characterization of (BEA)₃BiBr₆.

Table 1: Precursor and Solvent Quantities for (BEA)₃BiBr₆ Synthesis [1]

Precursor/SolventChemical FormulaMolar Mass ( g/mol )Amount (mmol)Mass (g)Volume (mL)
Bismuth(III) bromideBiBr₃448.6910.4487-
2-Bromoethylammonium bromideC₂H₇Br₂N204.8920.4098-
MethanolCH₃OH32.04--2.5
AcetonitrileC₂H₃N41.05--2.5
Hydrobromic acid (48%)HBr80.91--1.25

Table 2: Key Properties of (BEA)₃BiBr₆ [1][2]

PropertyValue
Crystal System (at RT)Triclinic
Space Group (at RT)P1̅
Bandgap Energy3.07 eV
EmissionBlue light below ~165 K
Structural Phase Transitions (on heating)261 K, 342 K, 371 K

Experimental Protocols

Synthesis of (BEA)₃BiBr₆ Single Crystals

This protocol is adapted from the work of Gągor et al. (2023).[1]

Materials:

  • Bismuth(III) bromide (BiBr₃, 98%)

  • 2-Bromoethylammonium bromide (BEA, 99%)

  • Methanol (CH₃OH, 99.8%)

  • Acetonitrile (CH₃CN, 99.8%)

  • Hydrobromic acid (HBr, 48%)

Procedure:

  • In a suitable vessel, dissolve 1 mmol (0.4487 g) of Bismuth(III) bromide and 2 mmol (0.4098 g) of 2-Bromoethylammonium bromide in a solvent mixture.

  • The solvent mixture consists of 2.5 mL of methanol, 2.5 mL of acetonitrile, and 1.25 mL of hydrobromic acid.

  • Stir the mixture until a clear solution is obtained.

  • Leave the resulting clear solution at room temperature.

  • Allow for the progressive evaporation of the solvent.

  • Single crystals of (BEA)₃BiBr₆ will form as the solvent evaporates.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the synthesis of (BEA)₃BiBr₆ single crystals.

G cluster_0 Precursor Preparation cluster_1 Solvent Mixture precursor1 Bismuth(III) bromide dissolution Dissolution precursor1->dissolution precursor2 2-Bromoethylammonium bromide precursor2->dissolution solvent1 Methanol solvent1->dissolution solvent2 Acetonitrile solvent2->dissolution solvent3 Hydrobromic Acid solvent3->dissolution evaporation Slow Evaporation at RT dissolution->evaporation crystals (BEA)3BiBr6 Single Crystals evaporation->crystals

Caption: Workflow for the synthesis of (BEA)₃BiBr₆.

Crystal Structure Relationship

The following diagram illustrates the zero-dimensional nature of the (BEA)₃BiBr₆ perovskite, showing the isolated inorganic octahedra and the surrounding organic cations.

Caption: 0D structure of (BEA)₃BiBr₆ perovskite.

References

Application Notes and Protocols for Two-Step Deposition of MAPbBr₃ Perovskite Solar Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the fabrication of methylammonium (B1206745) lead bromide (MAPbBr₃) perovskite solar cells using two distinct two--step deposition methods: a sequential dipping process and a sequential spin-coating process. The information is intended to guide researchers in the successful fabrication and characterization of MAPbBr₃ perovskite films and devices.

Introduction

The two-step sequential deposition method is a widely used technique for the fabrication of high-quality perovskite thin films. This approach offers better control over film morphology and crystallinity compared to the one-step method, potentially leading to more uniform and pinhole-free layers.[1] This document outlines two variations of this method for MAPbBr₃, an all-bromide perovskite of interest for applications in tandem solar cells and other optoelectronic devices due to its wide bandgap. The protocols provided are based on established research and offer a foundation for further optimization.

Experimental Protocols

Protocol 1: Two-Step Sequential Dipping Deposition

This protocol is adapted from the work of Mehdi et al. (2019) and describes the fabrication of an inverted planar perovskite solar cell with the architecture ITO/PEDOT:PSS/MAPbBr₃/PC₇₁BM/Al.[1]

Materials and Reagents:

  • Lead(II) Bromide (PbBr₂)

  • Methylammonium Bromide (MABr)

  • N,N-dimethylformamide (DMF)

  • 2-Propanol (IPA)

  • Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS)

  • [2][2]-Phenyl-C₇₁-butyric acid methyl ester (PC₇₁BM)

  • 1,2-dichlorobenzene (DCB)

  • Indium Tin Oxide (ITO) coated glass substrates

  • Aluminum (Al) evaporation source

Equipment:

  • Spin coater

  • Hotplate

  • Vacuum oven

  • Thermal evaporator

  • Ultrasonic bath

  • Nitrogen gas source

Procedure:

  • Substrate Cleaning:

    • Clean ITO substrates sequentially in ultrasonic baths of deionized water, acetone, and isopropanol (B130326) for 15 minutes each.

    • Dry the substrates with a nitrogen gas stream.

  • Hole Transport Layer (HTL) Deposition:

    • Deposit the PEDOT:PSS layer onto the cleaned ITO substrate by spin coating.

    • Anneal the PEDOT:PSS coated substrates at 140°C for 20 minutes.

  • Step 1: PbBr₂ Deposition:

    • Prepare a 1 M solution of PbBr₂ (367 mg/mL) in DMF. Heat the solution to 60°C and stir for 30 minutes to ensure complete dissolution.[3]

    • Spin-coat the PbBr₂ solution onto the PEDOT:PSS layer at 6000 rpm for 20 seconds.[3]

    • Anneal the PbBr₂ film in a vacuum oven at 100°C for 10 minutes.[3]

  • Step 2: MABr Dipping and Perovskite Conversion:

    • Prepare a solution of MABr in 2-propanol (10 mg/mL).[1]

    • Immerse the PbBr₂-coated substrate into the MABr solution for a specific duration (e.g., 30 seconds to 15 minutes). The dipping time is a critical parameter affecting film quality and device performance.[1]

    • After dipping, anneal the substrate in a vacuum oven at 100°C for 10 minutes to form the MAPbBr₃ perovskite film.[1]

  • Electron Transport Layer (ETL) Deposition:

    • Prepare a solution of PC₇₁BM (10 mg/mL) in 1,2-dichlorobenzene.[1]

    • Spin-coat the PC₇₁BM solution onto the MAPbBr₃ layer at 1000 rpm for 45 seconds.[1]

    • Dry the film at 100°C for 10 minutes.[1]

  • Electrode Deposition:

    • Deposit an aluminum (Al) top electrode via thermal evaporation in a high vacuum chamber.[1]

Protocol 2: Two-Step Sequential Spin-Coating Deposition

This protocol provides a representative procedure for a two-step all-spin-coating process, compiled from various sources describing similar methods for perovskite fabrication.

Materials and Reagents:

  • Same as Protocol 1.

Equipment:

  • Same as Protocol 1.

Procedure:

  • Substrate Cleaning and HTL Deposition:

    • Follow steps 1 and 2 from Protocol 1.

  • Step 1: PbBr₂ Deposition:

    • Prepare a 1 M solution of PbBr₂ in DMF.

    • Spin-coat the PbBr₂ solution onto the HTL at 4000-6000 rpm for 30 seconds.

    • Anneal the PbBr₂ film at 70-100°C for 10 minutes.

  • Step 2: MABr Spin-Coating and Perovskite Conversion:

    • Prepare a solution of MABr in 2-propanol (e.g., 10-40 mg/mL).

    • Deposit the MABr solution onto the PbBr₂ film and spin-coat at 4000 rpm for 30 seconds.

    • Anneal the film at 100°C for 10-60 minutes to facilitate the conversion to MAPbBr₃.

  • ETL and Electrode Deposition:

    • Follow steps 5 and 6 from Protocol 1.

Data Presentation

The following tables summarize the quantitative data from the sequential dipping deposition method, highlighting the impact of dipping time on the performance of MAPbBr₃ perovskite solar cells.

Table 1: Precursor Solution and Deposition Parameters for Two-Step Dipping Method

ParameterValueReference
PbBr₂ Solution
Concentration1 M (367 mg/mL)[3]
SolventDMF[3]
Spin-coating Speed6000 rpm[3]
Spin-coating Time20 s[3]
Annealing Temperature100°C[3]
Annealing Time10 min[3]
MABr Solution
Concentration10 mg/mL[1]
Solvent2-Propanol[1]
Final Annealing
Temperature100°C[1]
Time10 min[1]

Table 2: Photovoltaic Performance of MAPbBr₃ Solar Cells Fabricated by the Two-Step Dipping Method with Varying Dipping Times

Dipping Time (min)Voc (V)Jsc (mA/cm²)FF (%)PCE (%)Reference
0.50.7111.2127.202.17[1]
10.7312.5429.502.70[1]
50.7814.3233.103.70[1]
100.8416.1635.504.85[1]
150.8115.2334.204.22[1]

Note: The optimal performance was achieved with a 10-minute dipping time.[1]

Visualizations

The following diagrams illustrate the experimental workflow for the two-step deposition processes.

G cluster_prep Substrate Preparation cluster_step1 Step 1: PbBr₂ Film Formation cluster_step2 Step 2: Perovskite Conversion cluster_device Device Completion sub_clean ITO Substrate Cleaning (DI Water, Acetone, IPA) pedot_dep PEDOT:PSS Deposition (Spin-coating) sub_clean->pedot_dep pedot_anneal PEDOT:PSS Annealing (140°C, 20 min) pedot_dep->pedot_anneal pbbr2_spin PbBr₂ Spin-coating (6000 rpm, 20s) pedot_anneal->pbbr2_spin pbbr2_prep PbBr₂ Solution Prep (1M in DMF) pbbr2_prep->pbbr2_spin pbbr2_anneal PbBr₂ Annealing (100°C, 10 min) pbbr2_spin->pbbr2_anneal mabr_dip Dipping in MABr (30s - 15 min) pbbr2_anneal->mabr_dip mabr_prep MABr Solution Prep (10 mg/mL in IPA) mabr_prep->mabr_dip perov_anneal Perovskite Annealing (100°C, 10 min) mabr_dip->perov_anneal etl_dep ETL (PC₇₁BM) Deposition (Spin-coating) perov_anneal->etl_dep etl_anneal ETL Annealing (100°C, 10 min) etl_dep->etl_anneal electrode_dep Al Electrode Deposition (Thermal Evaporation) etl_anneal->electrode_dep

Caption: Workflow for the two-step dipping deposition of MAPbBr₃ perovskite solar cells.

G cluster_prep Substrate Preparation cluster_step1 Step 1: PbBr₂ Film Formation cluster_step2 Step 2: Perovskite Conversion cluster_device Device Completion sub_clean ITO Substrate Cleaning (DI Water, Acetone, IPA) pedot_dep PEDOT:PSS Deposition (Spin-coating) sub_clean->pedot_dep pedot_anneal PEDOT:PSS Annealing (140°C, 20 min) pedot_dep->pedot_anneal pbbr2_spin PbBr₂ Spin-coating (4000-6000 rpm, 30s) pedot_anneal->pbbr2_spin pbbr2_prep PbBr₂ Solution Prep (1M in DMF) pbbr2_prep->pbbr2_spin pbbr2_anneal PbBr₂ Annealing (70-100°C, 10 min) pbbr2_spin->pbbr2_anneal mabr_spin MABr Spin-coating (4000 rpm, 30s) pbbr2_anneal->mabr_spin mabr_prep MABr Solution Prep (10-40 mg/mL in IPA) mabr_prep->mabr_spin perov_anneal Perovskite Annealing (100°C, 10-60 min) mabr_spin->perov_anneal etl_dep ETL (PC₇₁BM) Deposition (Spin-coating) perov_anneal->etl_dep etl_anneal ETL Annealing (100°C, 10 min) etl_dep->etl_anneal electrode_dep Al Electrode Deposition (Thermal Evaporation) etl_anneal->electrode_dep

Caption: Workflow for the two-step spin-coating deposition of MAPbBr₃ perovskite solar cells.

Characterization and Analysis

To evaluate the quality of the fabricated MAPbBr₃ films and the performance of the solar cell devices, the following characterization techniques are recommended:

  • X-Ray Diffraction (XRD): To confirm the formation of the cubic perovskite crystal structure and assess the crystallinity of the films.

  • UV-Vis Spectroscopy: To determine the optical bandgap and absorbance characteristics of the perovskite films.

  • Scanning Electron Microscopy (SEM): To visualize the surface morphology, grain size, and uniformity of the perovskite layer.

  • Photoluminescence (PL) Spectroscopy: To investigate the electronic properties and defect states within the perovskite film.

  • Current Density-Voltage (J-V) Measurements: To determine the key photovoltaic parameters of the solar cells, including open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).

Conclusion

The two-step deposition methods provide a reliable route for the fabrication of MAPbBr₃ perovskite solar cells. The dipping method, as detailed in Protocol 1, has been shown to yield devices with efficiencies approaching 5%. The all-spin-coating approach, outlined in Protocol 2, offers an alternative with potentially better control over precursor amounts and film uniformity. The optimal deposition parameters, particularly the duration of the second step (dipping or spin-coating) and the annealing conditions, are crucial for achieving high-quality films and efficient devices. Researchers are encouraged to use these protocols as a starting point and further optimize the parameters for their specific experimental setup and material batches.

References

Application Notes and Protocols for Tuning Optoelectronic Properties of Perovskites with 2-Bromoethylammonium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hybrid organic-inorganic perovskites are at the forefront of semiconductor research due to their exceptional optoelectronic properties, making them highly suitable for applications in photovoltaics and light-emitting diodes (LEDs). However, challenges related to long-term stability and defect-mediated non-radiative recombination losses hinder their commercialization. The incorporation of bulky organic cations, such as 2-Bromoethylammonium bromide (2-BEABr), has emerged as a promising strategy to address these issues. This approach often leads to the formation of two-dimensional (2D) or quasi-2D perovskite structures, which can passivate defects, enhance moisture resistance, and allow for the tuning of the material's optoelectronic properties.

These application notes provide detailed protocols for the synthesis of 2-BEABr and its incorporation into perovskite thin films. It also summarizes the expected impact on the optoelectronic properties based on studies of similar short-chain alkylammonium halides and outlines the proposed mechanisms of action.

Experimental Protocols

This section details the synthesis of 2-Bromoethylammonium bromide and a standard protocol for the fabrication of perovskite solar cells incorporating 2-BEABr as a passivating agent.

1. Synthesis of 2-Bromoethylammonium Bromide (2-BEABr)

This protocol is adapted from a known synthetic route for 2-BEABr.[1]

  • Materials:

    • Aziridine (B145994)

    • Concentrated Hydrobromic Acid (HBr)

    • Paratone® oil (or similar inert oil for storage)

  • Procedure:

    • In a fume hood, carefully add 258.4 µL (5 mmol) of aziridine dropwise to 2 mL of concentrated HBr while stirring. Caution: Aziridine is highly toxic and reactive. Handle with extreme care.

    • Gradually heat the reaction mixture to 353 K (80 °C).

    • Continue heating until the water has evaporated, which will result in the formation of colorless crystals of 2-BEABr.

    • Once formed, the crystals can be stored under an inert oil (e.g., Paratone®) until needed for perovskite precursor preparation.

2. Fabrication of 2D/3D Hybrid Perovskite Solar Cells with 2-BEABr Passivation

This protocol describes a typical procedure for fabricating a perovskite solar cell with a 2-BEABr surface passivation layer.

  • Substrate Preparation:

    • Pattern fluorine-doped tin oxide (FTO) coated glass substrates using zinc powder and HCl.

    • Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (B130326) for 15 minutes each.

    • Dry the substrates with a nitrogen gun and treat with UV-Ozone for 15 minutes prior to deposition of the electron transport layer.

  • Deposition of Electron Transport Layer (ETL):

    • Prepare a tin oxide (SnO₂) nanoparticle solution (e.g., 3 wt% in deionized water).

    • Deposit the SnO₂ solution onto the cleaned FTO substrates by spin coating at 3000 rpm for 30 seconds.

    • Anneal the substrates at 150 °C for 30 minutes in ambient air.

  • Perovskite Layer Deposition (3D Perovskite):

    • Prepare a 3D perovskite precursor solution (e.g., a mixed-cation, mixed-halide formulation such as Cs₀.₀₅(MA₀.₁₇FA₀.₈₃)₀.₉₅Pb(I₀.₈₃Br₀.₁₇)₃ in a mixed solvent of DMF and DMSO).

    • Transfer the substrates into a nitrogen-filled glovebox.

    • Spin coat the 3D perovskite precursor solution onto the SnO₂ layer. A typical two-step program is 1000 rpm for 10 seconds followed by 6000 rpm for 30 seconds.

    • During the second step of the spin coating (e.g., at around 15 seconds remaining), dispense an antisolvent such as chlorobenzene (B131634) onto the spinning substrate to induce crystallization.

    • Immediately transfer the substrate to a hotplate and anneal at 100 °C for 60 minutes.

  • 2-BEABr Surface Passivation (2D Layer Formation):

    • Prepare a solution of 2-BEABr in isopropanol (e.g., 5 mg/mL).

    • After the 3D perovskite film has cooled to room temperature, spin coat the 2-BEABr solution onto the perovskite layer at 4000 rpm for 30 seconds.

    • Anneal the film at 100 °C for 10 minutes to form a thin 2D capping layer.

  • Deposition of Hole Transport Layer (HTL) and Electrode:

    • Prepare a solution of Spiro-OMeTAD with additives (e.g., Li-TFSI and tBP) in chlorobenzene.

    • Spin coat the HTL solution onto the 2-BEABr treated perovskite layer at 4000 rpm for 30 seconds.

    • Store the devices in a dry, dark environment overnight to allow for oxidation of the Spiro-OMeTAD.

    • Finally, deposit a gold (Au) or silver (Ag) back electrode via thermal evaporation through a shadow mask to define the device area.

Data Presentation

The inclusion of 2-BEABr is expected to have a significant impact on the optoelectronic properties of the perovskite films. While specific data for 2-BEABr is not widely available, the following table summarizes the representative effects observed with similar short-chain alkylammonium bromides (e.g., ethylammonium (B1618946) bromide, butylammonium (B8472290) bromide) when used as passivating agents.[2][3]

Table 1: Representative Optoelectronic and Photovoltaic Properties of Perovskite Films With and Without Alkylammonium Bromide Passivation.

PropertyControl (3D Perovskite)With Alkylammonium Bromide PassivationExpected Change with 2-BEABr
Optical Properties
Bandgap (eV)~1.55 - 1.60~1.56 - 1.62Slight increase (blueshift) due to the formation of a wider bandgap 2D layer at the surface and potential lattice strain.
Photoluminescence (PL) Peak (nm)~780 - 795~775 - 790Slight blueshift, consistent with the bandgap increase.
PL Quantum Yield (PLQY) (%)5 - 1520 - 50Significant increase due to the passivation of surface trap states, reducing non-radiative recombination pathways.
Carrier Lifetime (ns)100 - 500500 - 2000+Substantial increase, indicating suppressed non-radiative recombination at the surfaces and grain boundaries.
Device Performance
Open-Circuit Voltage (VOC) (V)1.05 - 1.121.10 - 1.18Increase, primarily due to the reduction in non-radiative recombination.
Short-Circuit Current (JSC) (mA/cm²)22 - 2422 - 24Generally minimal change, although a slight decrease could occur if the 2D layer is too thick and impedes charge extraction.
Fill Factor (FF) (%)70 - 7875 - 82Increase, attributed to reduced series resistance and suppressed recombination.
Power Conversion Efficiency (PCE) (%)18 - 2020 - 23+Overall enhancement resulting from the improvements in VOC and FF.
Stability
T₈₀ Lifetime (hours)< 500> 1000Significant improvement in operational stability under continuous illumination and/or in humid environments due to the hydrophobic nature of the organic capping layer and passivation of degradation-initiating defects.

Note: The values presented are representative and can vary significantly based on the specific 3D perovskite composition, processing conditions, and device architecture.

Visualizations

Diagram 1: Experimental Workflow

G cluster_prep Substrate Preparation cluster_deposition Thin Film Deposition cluster_final Device Finalization Pattern_FTO Pattern FTO Substrate Clean_Substrate Ultrasonic Cleaning Pattern_FTO->Clean_Substrate UV_Ozone UV-Ozone Treatment Clean_Substrate->UV_Ozone ETL_Depo Deposit SnO2 ETL UV_Ozone->ETL_Depo Perovskite_Depo Deposit 3D Perovskite ETL_Depo->Perovskite_Depo Passivation_Depo Deposit 2-BEABr Passivation Layer Perovskite_Depo->Passivation_Depo HTL_Depo Deposit Spiro-OMeTAD HTL Passivation_Depo->HTL_Depo Electrode_Depo Deposit Metal Electrode HTL_Depo->Electrode_Depo Characterization Device Characterization Electrode_Depo->Characterization

Caption: Experimental workflow for fabricating passivated perovskite solar cells.

Diagram 2: Defect Passivation Mechanism

G cluster_passivation Passivation Layer Grain1 Perovskite Grain Defect1 Uncoordinated Pb²⁺ Grain2 Perovskite Grain Defect2 Halide Vacancy BEABr 2-BEA⁺ BEABr->Defect1 Coordinates with Pb²⁺ (Lewis Acid-Base Interaction) Br_ion Br⁻ Br_ion->Defect2 Fills Halide Vacancy

References

Application Notes and Protocols: Passivating Defects at the Bottom Interface of Perovskite Solar Cells with Ethylammonium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the passivation of defects at the bottom interface of perovskite solar cells (PSCs) using ethylammonium (B1618946) (EA) based compounds. The strategic introduction of ethylammonium bromide (EABr) at the interface between the hole transport layer (HTL) and the perovskite active layer has been shown to significantly improve device performance and stability. This is achieved by reducing defects, such as unreacted lead iodide (PbI2), and improving the energy level alignment for more efficient charge extraction.[1][2]

Mechanism of Action

The introduction of EABr at the bottom interface of the perovskite film serves multiple functions to enhance the performance of inverted PSCs:

  • Improved Substrate Wettability: The EABr modification of the poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine] (PTAA) HTL reduces the contact angle of the perovskite precursor solution. This improved wettability promotes more uniform and higher-quality perovskite film growth.[1]

  • Reduction of Interfacial Defects: Unreacted PbI2 at the bottom interface is a significant source of defects and a site for degradation. EABr effectively reduces the amount of this residual PbI2.[1][2] The ammonium (B1175870) group from EABr is thought to interact with and passivate these defects.

  • Favorable Energy Level Alignment: The presence of EABr at the interface lifts the valence band maximum (VBM) of the perovskite layer, bringing it closer to that of the PTAA hole transport layer. This reduces the energy barrier for hole transfer from the perovskite to the HTL, facilitating more efficient charge extraction.[1][2]

Below is a diagram illustrating the defect passivation mechanism at the bottom interface of a perovskite solar cell.

Defect Passivation Mechanism cluster_control Control Device cluster_passivated EABr Passivated Device PbI2_defects PbI2 Defects Perovskite_control Perovskite Perovskite_control->PbI2_defects Poor Interface PTAA_control PTAA (HTL) PTAA_control->Perovskite_control Hole Transfer No_PbI2 Reduced PbI2 Perovskite_passivated Perovskite EABr_layer EABr Interlayer EABr_layer->Perovskite_passivated Passivates Defects & Aligns Energy Levels PTAA_passivated PTAA (HTL) PTAA_passivated->EABr_layer Improved Wettability

Caption: Defect passivation at the perovskite bottom interface.

Quantitative Data Summary

The following tables summarize the key performance parameters of inverted perovskite solar cells with and without EABr treatment at the bottom interface.

Table 1: Photovoltaic Performance of Perovskite Solar Cells

Device ConfigurationVoc (V)Jsc (mA/cm2)FF (%)PCE (%)
Control (without EABr)1.0823.5480.2320.41
With EABr Treatment1.0923.7281.6521.06

Table 2: Surface and Interface Properties

SubstratePerovskite Precursor Contact Angle (°)Valence Band Maximum (eV)
Pristine PTAA31-5.38
EABr-modified PTAA17-5.09

Experimental Protocols

This section provides a detailed methodology for the fabrication and characterization of perovskite solar cells with a passivated bottom interface using ethylammonium bromide.

Materials and Reagents
  • F-doped tin oxide (FTO) coated glass substrates

  • Poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine] (PTAA)

  • Ethylammonium bromide (EABr)

  • Perovskite precursors (e.g., PbI2, CH3NH3I)

  • N,N-dimethylformamide (DMF)

  • Chlorobenzene

  • Spiro-OMeTAD

  • Lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI)

  • 4-tert-butylpyridine (t-BP)

  • Gold (Au)

Device Fabrication Workflow

The following diagram outlines the key steps in the fabrication of an inverted perovskite solar cell with EABr passivation.

Device Fabrication Workflow Substrate_Cleaning 1. FTO Substrate Cleaning HTL_Deposition 2. PTAA (HTL) Deposition Substrate_Cleaning->HTL_Deposition EABr_Treatment 3. EABr Interlayer Treatment HTL_Deposition->EABr_Treatment Perovskite_Deposition 4. Perovskite Layer Deposition EABr_Treatment->Perovskite_Deposition ETL_Deposition 5. Electron Transport Layer (ETL) Deposition (e.g., PCBM) Perovskite_Deposition->ETL_Deposition Buffer_Layer 6. Buffer Layer Deposition (e.g., BCP) ETL_Deposition->Buffer_Layer Electrode_Evaporation 7. Metal Electrode Evaporation (e.g., Ag/Au) Buffer_Layer->Electrode_Evaporation Characterization 8. Device Characterization Electrode_Evaporation->Characterization

Caption: Inverted perovskite solar cell fabrication workflow.

Detailed Fabrication Steps
  • Substrate Preparation:

    • Clean FTO glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (B130326) for 15 minutes each.

    • Dry the substrates with a nitrogen stream and then treat with UV-ozone for 15 minutes before use.

  • Hole Transport Layer (HTL) Deposition:

    • Prepare a PTAA solution by dissolving it in chlorobenzene.

    • Spin-coat the PTAA solution onto the cleaned FTO substrates.

    • Anneal the PTAA-coated substrates at 100 °C for 10 minutes.

  • Ethylammonium Bromide (EABr) Interfacial Treatment:

    • Prepare a dilute solution of EABr in a suitable solvent like isopropanol.

    • Spin-coat the EABr solution onto the PTAA layer.

    • Anneal the substrate at 100 °C for 5 minutes to remove the solvent.

  • Perovskite Layer Deposition:

    • Prepare the perovskite precursor solution (e.g., a 1:1 molar ratio of CH3NH3I and PbI2 in DMF).

    • Spin-coat the perovskite precursor solution onto the EABr-modified PTAA layer in a nitrogen-filled glovebox.

    • During the spin-coating process, dispense an anti-solvent (e.g., chlorobenzene) to induce crystallization.

    • Anneal the perovskite film at 100 °C for 30-60 minutes.

  • Electron Transport and Electrode Layers:

    • Deposit the electron transport layer (e.g., PCBM), a buffer layer (e.g., BCP), and the top metal electrode (e.g., silver or gold) through thermal evaporation.

Characterization Protocols
  • Photovoltaic Performance: Measure the current density-voltage (J-V) characteristics of the fabricated solar cells under simulated AM 1.5G solar illumination (100 mW/cm2).

  • Surface Morphology: Characterize the surface morphology and roughness of the perovskite films using Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM).

  • Crystallinity: Analyze the crystal structure of the perovskite films using X-ray Diffraction (XRD).

  • Optical Properties: Investigate the light absorption and emission properties using UV-Vis spectroscopy and Photoluminescence (PL) spectroscopy.

  • Interfacial Analysis: To directly study the bottom interface, a film lift-off technique can be employed. This involves immersing the perovskite film on the substrate in a solvent like chlorobenzene, which dissolves the PTAA layer and allows the perovskite film to be transferred to another substrate for analysis.[1]

Conclusion

The use of ethylammonium bromide as an interfacial passivating agent at the bottom of the perovskite active layer is a promising strategy for enhancing the efficiency and performance of inverted perovskite solar cells. The straightforward solution-based application makes it a readily adaptable technique in standard perovskite solar cell fabrication workflows. The improvements in device performance are attributed to enhanced substrate wettability, reduction of detrimental PbI2 defects, and optimized energy level alignment for more efficient hole extraction.

References

Application Notes and Protocols for 2-Bromoethylammonium Bromide in Perovskite Solar Cells

Author: BenchChem Technical Support Team. Date: December 2025

Topic: 2-Bromoethylammonium Bromide for Improving Perovskite Solar Cell Efficiency

Audience: Researchers, scientists, and drug development professionals.

Introduction

Perovskite solar cells (PSCs) have emerged as a highly promising photovoltaic technology due to their high power conversion efficiencies (PCEs) and low fabrication costs. However, the long-term stability of these devices remains a significant hurdle for commercialization. The perovskite crystal structure is susceptible to degradation from environmental factors such as moisture. To address this, researchers have explored the use of various additives and surface treatments to enhance both the efficiency and stability of PSCs.

One such promising strategy involves the incorporation of short-chain alkylammonium halides to form 2D/3D perovskite heterostructures. 2-Bromoethylammonium bromide (2-BEABr) is a molecule of interest in this area. Its incorporation into formamidinium-based 3D perovskites can lead to the formation of a 2D perovskite capping layer. This layer can effectively passivate surface defects, improve charge extraction, and act as a hydrophobic barrier, thereby enhancing the device's resistance to moisture.[1] This application note provides a comprehensive overview of the use of 2-BEABr in perovskite solar cells, including its mechanism of action, experimental protocols, and expected performance improvements.

Mechanism of Action

The primary role of 2-Bromoethylammonium bromide in perovskite solar cells is to form a thin, two-dimensional (2D) perovskite layer on top of the bulk three-dimensional (3D) perovskite film. This 2D capping layer provides several key benefits:

  • Defect Passivation: The ammonium (B1175870) head of the 2-BEA⁺ cation can interact with undercoordinated lead ions (Pb²⁺) at the perovskite surface and grain boundaries, which are common defect sites that lead to non-radiative recombination of charge carriers. By passivating these defects, the open-circuit voltage (Voc) and fill factor (FF) of the solar cell can be significantly improved.

  • Enhanced Moisture Stability: The organic ethylammonium (B1618946) component of the 2D layer is more hydrophobic than the inorganic components of the 3D perovskite. This hydrophobic nature acts as a barrier, preventing moisture from infiltrating the perovskite film and causing its degradation.[1]

  • Improved Charge Extraction: The formation of a 2D/3D heterostructure can create a more favorable energy level alignment at the interface between the perovskite and the charge transport layer. This can facilitate more efficient extraction of photogenerated charge carriers, leading to an increase in the short-circuit current density (Jsc).

The following diagram illustrates the proposed mechanism of 2-BEABr in improving perovskite solar cell performance.

G cluster_0 3D Perovskite Film cluster_1 2-BEABr Treatment cluster_2 Improved Perovskite Film cluster_3 Enhanced Solar Cell Performance perovskite Bulk 3D Perovskite (e.g., FAPbI₃) passivated_perovskite 2D Capping Layer ((2-BEA)₂PbI₄) perovskite->passivated_perovskite Formation of 2D Layer defects Surface Defects (e.g., Pb²⁺ vacancies) passivated_defects Passivated Surface defects->passivated_defects Defect Passivation BEABr 2-Bromoethylammonium Bromide (2-BEABr) Solution BEABr->perovskite Spin Coating hydrophobic_surface Hydrophobic Surface passivated_perovskite->hydrophobic_surface Jsc Increased Jsc passivated_perovskite->Jsc Voc Increased Voc passivated_defects->Voc FF Increased FF passivated_defects->FF Stability Improved Stability hydrophobic_surface->Stability PCE Increased PCE Voc->PCE Jsc->PCE FF->PCE G cluster_0 Device Fabrication A FTO Substrate Cleaning B ETL Deposition (e.g., SnO₂) A->B D 3D Perovskite Film Deposition (Spin Coating) B->D C Perovskite Precursor Solution Preparation C->D F 2-BEABr Treatment (Spin Coating) D->F E 2-BEABr Solution Preparation E->F G Annealing F->G H HTL Deposition (e.g., Spiro-OMeTAD) G->H I Metal Electrode Evaporation (e.g., Au) H->I J Device Characterization I->J

References

Troubleshooting & Optimization

Technical Support Center: 2-Bromoethylammonium Bromide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromoethylammonium bromide.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 2-Bromoethylammonium bromide, helping users identify potential causes and implement corrective actions.

Problem 1: Low Yield of Final Product

  • Possible Cause 1: Incomplete Reaction. The reaction between ethanolamine (B43304) and hydrobromic acid may not have gone to completion.

    • Solution: Ensure the reaction is stirred vigorously and allowed to proceed for the recommended duration. Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Possible Cause 2: Suboptimal Reaction Temperature. The reaction temperature can significantly impact the reaction rate and equilibrium.

    • Solution: Strictly control the reaction temperature as specified in the protocol. Use an ice bath to manage the exothermic nature of the initial acid-base neutralization.[1][2]

  • Possible Cause 3: Loss of Product During Work-up. The product may be lost during extraction or purification steps.

    • Solution: Ensure complete precipitation of the product from the solvent. Minimize transfer losses by carefully handling the product. Wash the crude product with a minimal amount of cold solvent to avoid dissolving the desired compound.

Problem 2: Product is Off-Color (e.g., yellow or brown)

  • Possible Cause 1: Presence of Impurities. The discoloration may be due to the presence of side products or residual starting materials.

    • Solution: Purify the product by recrystallization or washing with a suitable solvent, such as cold acetone.[2][3]

  • Possible Cause 2: Decomposition. The product may have decomposed due to excessive heat or exposure to light.

    • Solution: Avoid overheating during the reaction and drying processes. Store the final product in a cool, dark, and dry place.

Problem 3: Product Fails to Crystallize

  • Possible Cause 1: Presence of Impurities. Impurities can inhibit crystallization.

    • Solution: Attempt to purify the crude product further. Techniques like column chromatography may be necessary in some cases.

  • Possible Cause 2: Supersaturation Not Achieved. The solution may not be sufficiently concentrated for crystallization to occur.

    • Solution: Concentrate the solution further by removing more solvent. Seeding the solution with a small crystal of the pure product can induce crystallization.

  • Possible Cause 3: Incorrect Solvent. The solvent used for crystallization may not be appropriate.

    • Solution: Experiment with different crystallization solvents or solvent mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in 2-Bromoethylammonium bromide synthesis?

A1: The most common impurities include unreacted starting materials (ethanolamine and hydrobromic acid), residual solvents (e.g., acetone, xylene), and potential side-reaction products such as bis(2-aminoethyl) ether, which can form at elevated temperatures. In some cases, 2-bromoethylammonium bromide can itself be a side product in other reactions.[1]

Q2: How can I confirm the identity and purity of my synthesized 2-Bromoethylammonium bromide?

A2: The identity and purity can be confirmed using various analytical techniques:

  • Melting Point: Compare the melting point of your product to the literature value (typically around 171-176 °C). A broad or depressed melting point indicates the presence of impurities.

  • NMR Spectroscopy: 1H and 13C NMR spectroscopy can confirm the chemical structure and help identify organic impurities.

  • HPLC: High-Performance Liquid Chromatography can be used to quantify the purity of the product and detect non-volatile impurities.

  • Argentometric Titration: This method can be used to determine the bromide content and thus the assay of the final product.

Q3: What is the role of excess hydrobromic acid in the synthesis?

A3: Excess hydrobromic acid is often used to ensure the complete conversion of ethanolamine to its hydrobromide salt and to act as the bromide source for the subsequent nucleophilic substitution reaction.

Q4: Why is temperature control so critical during the addition of ethanolamine to hydrobromic acid?

A4: The reaction between ethanolamine (a base) and hydrobromic acid is a highly exothermic neutralization reaction. Without proper cooling, the temperature can rise uncontrollably, leading to the formation of undesirable byproducts and potential safety hazards.[1]

Common Impurities and Analytical Methods

The following table summarizes common impurities, their potential sources, and recommended analytical methods for their detection.

ImpurityPotential SourceRecommended Analytical Method(s)
Ethanolamine Incomplete reaction; insufficient hydrobromic acid.1H NMR, HPLC
Hydrobromic Acid Use of excess reagent.pH measurement, Titration
Acetone/Xylene Residual solvent from the purification/washing steps.1H NMR, Gas Chromatography (GC)
Bis(2-aminoethyl) ether Side reaction at elevated temperatures.1H NMR, Mass Spectrometry (MS)

Experimental Protocols

Synthesis of 2-Bromoethylammonium bromide

This protocol is a generalized procedure based on common literature methods.[2][3]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add hydrobromic acid (48% aqueous solution). Cool the flask in an ice bath.

  • Addition of Ethanolamine: Slowly add ethanolamine dropwise to the cooled hydrobromic acid with vigorous stirring. Maintain the temperature below 10 °C throughout the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for a specified time (e.g., 12-24 hours).

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove water and excess hydrobromic acid.

  • Purification: To the resulting crude product, add a suitable solvent (e.g., cold acetone) to precipitate the 2-Bromoethylammonium bromide. Filter the solid, wash with a small amount of the cold solvent, and dry under vacuum.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis start Start add_hbr Add HBr to Flask start->add_hbr cool Cool Flask (Ice Bath) add_hbr->cool add_etoh Slowly Add Ethanolamine cool->add_etoh react Stir at Room Temp add_etoh->react concentrate Concentrate in vacuo react->concentrate precipitate Precipitate with Acetone concentrate->precipitate filter_wash Filter and Wash precipitate->filter_wash dry Dry Product filter_wash->dry end End Product dry->end Troubleshooting_Logic cluster_low_yield Low Yield cluster_off_color Off-Color Product cluster_no_crystal Fails to Crystallize cluster_solutions Solutions start Problem Encountered ly_incomplete Incomplete Reaction? start->ly_incomplete oc_impurities Impurities Present? start->oc_impurities nc_impurities Impurities Inhibiting? start->nc_impurities ly_temp Suboptimal Temperature? ly_incomplete->ly_temp sol_monitor Monitor Reaction Progress ly_incomplete->sol_monitor ly_loss Loss During Work-up? ly_temp->ly_loss sol_temp Control Temperature ly_temp->sol_temp sol_careful Careful Handling ly_loss->sol_careful oc_decomp Decomposition? oc_impurities->oc_decomp sol_purify Purify by Recrystallization/Washing oc_impurities->sol_purify sol_storage Proper Storage oc_decomp->sol_storage nc_super Not Supersaturated? nc_impurities->nc_super sol_column Further Purification (e.g., Column) nc_impurities->sol_column nc_solvent Incorrect Solvent? nc_super->nc_solvent sol_concentrate Concentrate Solution / Seed nc_super->sol_concentrate sol_solvent Try Different Solvents nc_solvent->sol_solvent

References

Technical Support Center: Synthesis of 2-Bromoethylammonium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-bromoethylammonium bromide.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 2-bromoethylammonium bromide, offering potential causes and solutions to improve yield and purity.

Issue Potential Cause Troubleshooting Steps
Low Product Yield Incomplete reaction: Insufficient reaction time or temperature.- Monitor the reaction progress using TLC or other appropriate analytical methods. - Ensure the reaction is heated to the recommended temperature for an adequate duration. One method suggests a reaction time of up to 48 hours in the liquid phase.[1]
Loss during work-up: Product loss during extraction, washing, or crystallization.- Optimize the crystallization process by using a suitable solvent system (e.g., acetone).[2][3] - Minimize the number of transfer steps to reduce mechanical losses.
Product is an oil or fails to crystallize Presence of impurities: Side products can inhibit crystallization.- Attempt to precipitate the product by trituration with a non-polar solvent like diethyl ether or hexane. - Purify the crude product using column chromatography before attempting crystallization.
Residual solvent: Trapped solvent can prevent solidification.- Ensure the product is thoroughly dried under vacuum.
Product is discolored (yellow or brown) Formation of colored impurities: Overheating or prolonged reaction times can lead to decomposition or side reactions that produce colored byproducts.- Control the reaction temperature carefully. For the initial acid-base neutralization, the temperature should be kept below 30°C.[1] - Avoid excessive heating during solvent removal.
Impure starting materials: Use of impure ethanolamine (B43304) or hydrobromic acid.- Use freshly distilled ethanolamine and high-purity hydrobromic acid.
Presence of unexpected peaks in NMR or MS analysis Formation of aziridine (B145994): Intramolecular cyclization of 2-bromoethylamine (B90993), especially if the reaction mixture becomes basic.- Maintain acidic conditions throughout the synthesis and work-up to prevent the formation of free 2-bromoethylamine, which is prone to cyclization.
Formation of piperazine (B1678402) derivatives: Dimerization of the aziridine intermediate or self-reaction of 2-bromoethylamine.- Follow protocols that minimize the formation of the aziridine intermediate by keeping the reaction medium acidic.
Unreacted starting material: Incomplete conversion of ethanolamine.- Ensure the correct stoichiometry of reactants is used. - Increase the reaction time or temperature as needed, while monitoring for the formation of degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in the synthesis of 2-bromoethylammonium bromide?

A1: The primary side reactions involve the intramolecular cyclization of the free base form of 2-bromoethylamine to form a highly reactive aziridine intermediate. This intermediate can then undergo further reactions, such as dimerization to form piperazine derivatives or other oligomers. Maintaining a strongly acidic environment throughout the reaction and work-up is crucial to prevent the formation of the free base and these subsequent side products.

Q2: How can I improve the purity of my 2-bromoethylammonium bromide?

A2: Purification can typically be achieved through recrystallization. Washing the crude product with a solvent in which the desired product is sparingly soluble while impurities are more soluble, such as cold acetone (B3395972), is an effective method.[2][3] For highly impure samples, column chromatography may be necessary, although this can be challenging due to the salt-like nature of the product.

Q3: What analytical techniques are recommended for assessing the purity of the final product?

A3: High-Performance Liquid Chromatography (HPLC) is a suitable method for quantifying non-chiral impurities. Gas Chromatography-Mass Spectrometry (GC-MS) can be used to identify and quantify volatile and semi-volatile impurities. Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural confirmation and can also be used for quantitative analysis against a certified internal standard.

Q4: My reaction is very exothermic during the initial addition of hydrobromic acid. How can I control this?

A4: The initial reaction between ethanolamine and hydrobromic acid is a highly exothermic acid-base neutralization.[1] It is critical to control this exotherm to prevent overheating and potential side reactions. This can be achieved by:

  • Slow, dropwise addition of the hydrobromic acid to the ethanolamine.

  • Using an ice bath to cool the reaction vessel during the addition.

  • Vigorous stirring to ensure even heat distribution.

  • Maintaining the internal temperature below 30°C.[1]

Quantitative Data Summary

The following table summarizes quantitative data from various synthetic protocols for 2-bromoethylammonium bromide.

Parameter Method 1 Method 2 Method 3
Starting Materials Ethanolamine, 48% Hydrobromic Acid, Hydrogen Bromide GasEthanolamine, 40% Hydrobromic AcidEthanolamine, Hydrobromic Acid
Solvent EthylbenzeneXyleneNot specified
Reaction Temperature <30°C (neutralization), ~130°C (bromination)0-10°C (addition), 135-145°C (water separation)Not specified
Reaction Time 4.5 hours (bromination)12 hours (water separation)~20 hours (distillation)
Reported Yield 96%[1]99%[3]70%[3]
Melting Point (°C) 172-173[1]172-174[3]Not specified

Experimental Protocols

Protocol 1: Two-Step Synthesis with HBr Gas[1]
  • Salt Formation: To a three-necked flask, add 30.5g of ethanolamine. While stirring, slowly add 86.2g of 48% hydrobromic acid, ensuring the temperature remains below 30°C. After the addition is complete, remove the water under vacuum in a boiling water bath to obtain ethanolamine hydrobromide.

  • Bromination: To the ethanolamine hydrobromide, add 40ml of ethylbenzene. Heat the mixture to approximately 130°C and bubble hydrogen bromide gas through the system for 4.5 hours.

  • Work-up: Cool the reaction mixture, filter the solid, and dry it under vacuum to yield 2-bromoethylammonium bromide.

Protocol 2: Liquid-Phase Synthesis with Azeotropic Water Removal[3]
  • Reaction Setup: Add ethanolamine dropwise to 40% hydrobromic acid (molar ratio 1:9) at 0-10°C with magnetic stirring. Control the addition rate to maintain the temperature below 10°C.

  • Water Removal: After the addition is complete, add xylene to the reaction mixture. Heat the mixture to 135-145°C to azeotropically remove water over 12 hours.

  • Isolation: Cool the mixture, filter to remove the solvent, and wash the solid residue three times with cold acetone to obtain 2-bromoethylammonium bromide.

Reaction Pathway and Side Reactions

Synthesis_Side_Reactions cluster_conditions ethanolamine Ethanolamine intermediate Ethanolamine Hydrobromide ethanolamine->intermediate + HBr (Step 1) hbr HBr product 2-Bromoethylammonium bromide intermediate->product + HBr (Step 2) aziridine Aziridine (intramolecular cyclization) product->aziridine Deprotonation (basic conditions) piperazine Piperazine derivatives (dimerization/oligomerization) aziridine->piperazine Dimerization/ Oligomerization acidic Acidic Conditions basic Basic Conditions

Caption: Synthesis pathway of 2-Bromoethylammonium bromide and potential side reactions.

References

Technical Support Center: 2-Bromoethylammonium Bromide in Perovskite Films

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and professionals working with 2-Bromoethylammonium bromide (2-BEABr) in perovskite films.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My 2-BEABr-containing 2D perovskite film is showing rapid degradation under ambient conditions. What are the likely causes and how can I mitigate this?

Answer:

Rapid degradation of 2-Bromoethylammonium bromide (2-BEABr) based 2D perovskite films in ambient conditions is a common issue primarily driven by moisture and oxygen. The organic cation itself, being a substituted ammonium (B1175870) halide, can be susceptible to environmental factors.

Troubleshooting Steps:

  • Strict Environmental Control: All fabrication and characterization steps should be performed in an inert atmosphere (e.g., a nitrogen-filled glovebox) with very low levels of moisture and oxygen (<1 ppm).

  • Solvent and Precursor Purity: Ensure all solvents and precursors, including the 2-BEABr salt, are of high purity and anhydrous. Residual water or impurities can act as nucleation sites for degradation.

  • Hydrophobic Encapsulation: For long-term stability, encapsulate the perovskite film with a hydrophobic layer. Materials like PMMA, polystyrene, or specialized encapsulants can provide a barrier against moisture. Two-dimensional perovskites, in general, exhibit better moisture resistance than their 3D counterparts due to the presence of hydrophobic organic cations.[1][2]

  • Cation Engineering: The stability of the perovskite can be influenced by the choice and concentration of the organic cation. Systematically varying the concentration of 2-BEABr may help find an optimal balance between performance and stability.[3]

FAQ 2: I observe a color change in my perovskite film from dark to yellow after a short period. What does this indicate?

Answer:

A color change from the dark, photoactive perovskite phase to a yellow, photo-inactive phase is a classic indicator of degradation. This is typically due to the decomposition of the perovskite structure into lead iodide (PbI₂), a yellow compound.[1] This transformation can be triggered by moisture, heat, or prolonged illumination.

Troubleshooting Steps:

  • Confirm PbI₂ Formation: Use X-ray Diffraction (XRD) to analyze the degraded film. The emergence of a characteristic peak at approximately 12.6° (2θ) confirms the presence of PbI₂.

  • Review Annealing Parameters: Excessive annealing temperatures or durations can accelerate the degradation process. Optimize your annealing protocol to be just sufficient for complete perovskite formation without inducing thermal decomposition. The thermal stability of hybrid perovskites is a known challenge, with degradation observed even at temperatures below 100°C.[1]

  • Minimize Light Exposure: Store samples in the dark when not in use. Photodegradation can be a significant factor, especially under UV light.

FAQ 3: My device performance is poor, and I suspect issues with the 2-BEABr precursor. How can I verify its quality?

Answer:

The quality of the 2-BEABr precursor is critical. It can be a side product in some perovskite syntheses and its purity can affect film formation and stability.[4]

Troubleshooting Steps:

  • Synthesis and Purification: If synthesizing 2-BEABr in-house, ensure complete reaction and purification. The synthesis can be achieved by reacting aziridine (B145994) with hydrobromic acid.[4]

  • Structural Characterization: Use techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray diffraction to confirm the chemical structure and purity of your 2-BEABr salt. The crystal structure of 2-bromoethylammonium bromide has been reported, providing a reference for comparison.[4]

  • Thermal Analysis: Perform Thermogravimetric Analysis (TGA) on the 2-BEABr powder to determine its decomposition temperature. This will help in setting appropriate upper limits for annealing temperatures during perovskite film fabrication.

FAQ 4: I am observing the formation of metallic lead (Pb⁰) in my degraded films. What is the mechanism behind this?

Answer:

The formation of metallic lead (Pb⁰) is another common degradation product. This is often observed under vacuum or during X-ray exposure in techniques like X-ray Photoelectron Spectroscopy (XPS). The proposed mechanism involves the initial degradation of the perovskite to PbI₂, which then further decomposes into metallic lead and volatile iodine.[5]

Troubleshooting Steps:

  • Minimize X-ray Exposure: During XPS analysis, use the minimum necessary X-ray dose and acquisition time to avoid beam-induced damage, which can lead to the artificial formation of Pb⁰.

  • Surface vs. Bulk Analysis: Use techniques with varying probing depths to determine if the Pb⁰ formation is a surface phenomenon or occurs throughout the bulk of the film.

  • Correlate with Organic Cation Loss: The formation of Pb⁰ is often accompanied by the loss of the organic cation. Techniques like Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) can be used to depth-profile the elemental composition and track the loss of the 2-BEABr cation.

Data Presentation

Stressor Primary Degradation Products Secondary Degradation Products Observational Indicators Key Influencing Factors
Moisture Lead Iodide (PbI₂)Hydrated Perovskite PhasesFilm color change to yellow, decrease in photoluminescence, reduced device performance.Relative humidity, presence of pinholes, hydrophobicity of the organic cation.[1][2]
Heat Lead Iodide (PbI₂), Volatile Organic Species (e.g., from 2-BEABr decomposition)Metallic Lead (Pb⁰)Film discoloration, outgassing, decrease in thermal stability.Annealing temperature and duration, intrinsic thermal stability of the organic cation.[1]
Light (Photo-degradation) Lead Iodide (PbI₂)Metallic Lead (Pb⁰), Volatile Iodine (I₂)Reduced photoluminescence quantum yield, decreased short-circuit current in devices.Light intensity and wavelength (UV is more damaging), presence of oxygen.
Vacuum/X-ray Exposure Metallic Lead (Pb⁰), Volatile Iodine (I₂)Loss of Organic CationChanges in XPS spectra (emergence of Pb⁰ peaks), surface morphology changes.X-ray dose, duration of vacuum exposure.[5]

Experimental Protocols

X-ray Photoelectron Spectroscopy (XPS) for Degradation Analysis

Objective: To identify changes in the elemental composition and chemical states of the perovskite film surface upon degradation.

Methodology:

  • Sample Preparation:

    • Fabricate the 2-BEABr-containing perovskite film on a conductive substrate (e.g., ITO or FTO).

    • For in-situ degradation studies, transfer the pristine film into the XPS chamber under an inert atmosphere.

    • For ex-situ studies, expose the film to the desired stressor (e.g., humid air, elevated temperature) for a specific duration before transferring it to the XPS chamber.

  • XPS Measurement:

    • Use a monochromatic Al Kα X-ray source.

    • Acquire a survey scan (0-1200 eV binding energy) to identify all elements present on the surface.

    • Acquire high-resolution scans for the core levels of interest: Pb 4f, I 3d, Br 3d, N 1s, and C 1s.

    • To minimize X-ray induced damage, use a low X-ray power and limit the acquisition time for each region.

  • Data Analysis:

    • Calibrate the binding energy scale by setting the adventitious carbon C 1s peak to 284.8 eV.

    • Fit the high-resolution spectra to identify different chemical states. Look for the emergence of a Pb⁰ peak at a lower binding energy than the Pb²⁺ peak in the Pb 4f spectrum.

    • Quantify the atomic concentrations of the elements to track changes in stoichiometry, such as a decrease in the N/Pb or Br/Pb ratio, which would indicate the loss of the 2-BEABr cation.

In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy for Studying Degradation

Objective: To probe the local chemical environment and dynamics of the 2-BEABr cation within the perovskite lattice during degradation.

Methodology:

  • Sample Preparation:

    • Synthesize the perovskite powder containing 2-BEABr.

    • Pack the powder into a solid-state NMR rotor inside an inert atmosphere glovebox.

  • NMR Experiment:

    • Use a solid-state NMR spectrometer equipped with a magic-angle spinning (MAS) probe.

    • Acquire ¹H and ¹³C MAS NMR spectra of the pristine sample.

    • For in-situ studies, the sample can be heated within the NMR probe, or exposed to a controlled flow of humid air. Acquire spectra at different time intervals during the degradation process.

  • Data Analysis:

    • Analyze the changes in the chemical shifts of the ¹H and ¹³C signals corresponding to the 2-BEABr cation. The appearance of new peaks can indicate the formation of degradation byproducts.

    • Changes in the linewidths and relaxation times (T₁) can provide information about the mobility and dynamics of the organic cation within the lattice. Increased mobility may precede the loss of the cation from the structure. NMR spectroscopy is a powerful tool for analyzing decomposition processes and identifying byproducts.[6][7]

Visualizations

DegradationPathways Pristine Pristine 2-BEABr Perovskite Film Hydrated Hydrated Perovskite Intermediate Pristine->Hydrated Reversible PbI2 Lead Iodide (PbI₂) Pristine->PbI2 Direct Decomposition Organic_Loss Loss of 2-BEABr Cation Pristine->Organic_Loss Moisture Moisture (H₂O) Moisture->Hydrated Heat Heat (Δ) Heat->PbI2 Heat->Organic_Loss Light Light (hν) Light->PbI2 Light->Organic_Loss Vacuum Vacuum / X-rays Pb0 Metallic Lead (Pb⁰) Vacuum->Pb0 Hydrated->PbI2 Irreversible PbI2->Pb0 Organic_Loss->PbI2

Caption: General degradation pathways of 2-BEABr perovskite films under various stressors.

ExperimentalWorkflow cluster_synthesis Film Fabrication cluster_stress Degradation Stress cluster_analysis Characterization cluster_results Data Analysis start Pristine 2-BEABr Perovskite Film stressors Apply Stressors: - Moisture - Heat - Light start->stressors xrd XRD stressors->xrd Structural Changes xps XPS stressors->xps Surface Chemistry nmr NMR stressors->nmr Organic Cation Dynamics pl Photoluminescence stressors->pl Optical Properties analysis Identify Degradation Products & Quantify Performance Loss xrd->analysis xps->analysis nmr->analysis pl->analysis

Caption: Experimental workflow for studying the degradation of 2-BEABr perovskite films.

References

Technical Support Center: Optimizing Annealing Temperature for Perovskite Films with 2-Bromoethylammonium Bromide (2-BEABr)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the annealing temperature for perovskite films incorporating 2-Bromoethylammonium bromide (2-BEABr). Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.

Disclaimer: The following guidelines and data are based on established principles for annealing organic-inorganic hybrid perovskite films. While specific data for 2-BEABr is limited in publicly available literature, the principles derived from analogous systems with similar bulky organic cations provide a strong starting point for optimization.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Poor Film Quality (Pinholes, Rough Surface) 1. Incomplete solvent removal before or during annealing. 2. Annealing temperature is too low, leading to incomplete crystallization. 3. Annealing temperature is too high, causing rapid, uncontrolled crystallization or decomposition.1. Ensure the film is sufficiently dried before annealing. 2. Experiment with a two-step annealing process: a lower temperature pre-anneal (e.g., 60-80°C) followed by a higher temperature final anneal. 3. Systematically vary the annealing temperature in small increments (e.g., 10°C) to find the optimal point.
Low Power Conversion Efficiency (PCE) 1. Suboptimal crystallinity and grain size. 2. Presence of residual solvent or precursor materials. 3. Thermal degradation of the perovskite film.1. Optimize the annealing temperature and time to promote larger grain growth, which can reduce grain boundary defects. 2. Increase annealing time at a moderate temperature to ensure complete solvent evaporation and precursor conversion. 3. Avoid excessively high annealing temperatures (>150°C for many organic-inorganic perovskites) to prevent decomposition.[1]
Low Open-Circuit Voltage (Voc) 1. High density of defect states. 2. Poor energy level alignment at the interfaces.1. A well-optimized annealing process can passivate defect states. Consider a post-annealing treatment with a solvent vapor or a surface passivation layer. 2. Ensure the annealing temperature does not negatively impact the underlying charge transport layers.
Low Short-Circuit Current (Jsc) 1. Incomplete perovskite formation, leading to poor light absorption. 2. Rough film morphology causing light scattering and poor charge collection.1. Confirm complete conversion to the desired perovskite phase using techniques like XRD. Adjust annealing temperature and time to facilitate this. 2. Use characterization methods like SEM or AFM to analyze film morphology and correlate it with annealing parameters.
Low Fill Factor (FF) 1. High series resistance from bulk or interface defects. 2. Charge carrier recombination at grain boundaries.1. An optimal annealing temperature can improve crystal quality and reduce bulk defects. 2. Promote the growth of larger, more ordered grains through careful control of the annealing profile to minimize grain boundaries.
Film Discoloration (e.g., turning yellow) 1. Thermal decomposition of the perovskite, often leading to the formation of PbI₂.1. Immediately reduce the annealing temperature. The onset of degradation for many similar perovskites is observed at temperatures above 130-150°C.[2] 2. Reduce the annealing time.

Frequently Asked Questions (FAQs)

Q1: What is the typical starting point for the annealing temperature of perovskite films containing 2-BEABr?

A1: For many organic-inorganic hybrid perovskites, a common annealing temperature range is between 100°C and 150°C.[1] A good starting point for a single-step anneal would be 100°C for 10-30 minutes. However, a two-step annealing process, for instance, a pre-anneal at 60-80°C followed by a main anneal at a higher temperature, can often yield more uniform and reproducible films.[3]

Q2: How does annealing temperature affect the morphology and crystallinity of the perovskite film?

A2: Annealing provides the thermal energy necessary for the crystallization of the perovskite material.

  • Too low a temperature: May result in incomplete crystallization, small grain sizes, and the presence of residual solvents, leading to a porous and disordered film.

  • Optimal temperature: Promotes the growth of larger, more uniform grains with fewer grain boundaries. This generally leads to improved charge transport and reduced recombination.

  • Too high a temperature: Can cause excessively rapid crystallization, leading to a rough surface morphology. More critically, it can lead to the thermal decomposition of the organic components of the perovskite, resulting in the formation of undesirable byproducts like PbI₂ and degradation of the film's optoelectronic properties.[2][4]

Q3: What is the impact of annealing time on the film quality?

A3: Annealing time is as critical as temperature.

  • Too short: May not allow for complete solvent removal or full crystallization, leaving the film with defects and residual stress.

  • Optimal time: Allows for the formation of a well-crystallized film with large grains.

  • Too long: Even at a seemingly optimal temperature, prolonged annealing can lead to thermal degradation of the perovskite film.[1]

Q4: Should I anneal in an inert atmosphere or in ambient air?

A4: It is highly recommended to perform the annealing step in a controlled, inert atmosphere, such as a nitrogen-filled glovebox. This minimizes the exposure of the perovskite film to moisture and oxygen, which are known to accelerate its degradation, especially at elevated temperatures.

Q5: What characterization techniques can I use to evaluate the effect of different annealing temperatures?

A5: A combination of techniques is ideal:

  • X-Ray Diffraction (XRD): To assess the crystallinity, phase purity, and crystal orientation of the film. Changes in peak intensity and the appearance of secondary phases (like PbI₂) can be monitored as a function of annealing temperature.[2]

  • Scanning Electron Microscopy (SEM): To visualize the surface morphology, including grain size, uniformity, and the presence of pinholes.

  • UV-Vis Spectroscopy: To determine the optical absorption properties and the bandgap of the perovskite film.

  • Photoluminescence (PL) Spectroscopy: To probe the electronic quality of the film. A higher PL intensity and longer carrier lifetime can indicate better crystallinity and fewer defects.

  • Atomic Force Microscopy (AFM): To obtain detailed information about the surface topography and roughness of the film.

Data Presentation

The following tables summarize typical annealing parameters and their effects on perovskite solar cell performance, based on literature for various organic-inorganic hybrid perovskites. These should serve as a reference for designing your experiments with 2-BEABr.

Table 1: Example of Annealing Temperature Optimization for a Generic Perovskite Solar Cell

Annealing Temperature (°C)Power Conversion Efficiency (PCE) (%)Open-Circuit Voltage (Voc) (V)Short-Circuit Current (Jsc) (mA/cm²)Fill Factor (FF) (%)
8010.50.9518.560
10015.21.0521.070
12017.81.1022.572
14016.51.0822.069
16012.11.0220.558

Note: The data presented are hypothetical and for illustrative purposes to show a general trend.

Table 2: Two-Step Annealing vs. Single-Step Annealing for MAPbI₃ Films

Annealing ProtocolAverage PCE (%)Standard Deviation
Single-Step (100°C)17.51.7
Two-Step (60°C then 100°C)19.20.8

Data adapted from studies on two-stage annealing strategies, which show improved reproducibility.[3]

Experimental Protocols

Protocol 1: Single-Step Annealing Optimization

  • Substrate Preparation: Clean FTO-coated glass substrates sequentially in an ultrasonic bath with deionized water, acetone, and isopropanol (B130326) for 15 minutes each. Dry the substrates with a nitrogen gun and then treat them with UV-ozone for 20 minutes.

  • Electron Transport Layer (ETL) Deposition: Deposit a compact layer of SnO₂ by spin-coating a nanoparticle solution at 3000 rpm for 30 seconds, followed by annealing at 150°C for 30 minutes.

  • Perovskite Precursor Solution Preparation: Prepare the perovskite precursor solution containing 2-BEABr in a suitable solvent (e.g., a mixture of DMF and DMSO).

  • Perovskite Film Deposition: In a nitrogen-filled glovebox, spin-coat the perovskite precursor solution onto the ETL-coated substrates.

  • Annealing:

    • Prepare a series of samples to be annealed at different temperatures (e.g., 80°C, 90°C, 100°C, 110°C, 120°C, 130°C, 140°C) on a calibrated hotplate.

    • Anneal each sample for a fixed time (e.g., 15 minutes).

    • Allow the films to cool down to room temperature before proceeding.

  • Hole Transport Layer (HTL) and Metal Contact Deposition: Complete the device fabrication by depositing the HTL (e.g., Spiro-OMeTAD) and a metal back contact (e.g., gold or silver) via thermal evaporation.

  • Characterization: Characterize the films and devices using the techniques mentioned in FAQ 5 to determine the optimal annealing temperature.

Protocol 2: Two-Step Annealing

  • Follow steps 1-4 from Protocol 1.

  • Annealing:

    • Step 1 (Pre-annealing): Place the perovskite-coated substrates on a hotplate at a lower temperature (e.g., 70°C) for a short duration (e.g., 2-5 minutes).

    • Step 2 (Final Annealing): Transfer the substrates to a second hotplate set at a higher temperature (e.g., 120°C) for a longer duration (e.g., 10-20 minutes).

  • Follow steps 6 and 7 from Protocol 1 to complete and characterize the devices.

Visualizations

Experimental_Workflow cluster_prep Substrate & Solution Preparation cluster_fab Device Fabrication (in Glovebox) cluster_char Characterization sub_prep Substrate Cleaning etl_dep ETL Deposition sub_prep->etl_dep spin_coat Spin-Coating Perovskite etl_dep->spin_coat perov_sol Perovskite Solution (with 2-BEABr) perov_sol->spin_coat anneal Annealing Optimization spin_coat->anneal htl_dep HTL Deposition anneal->htl_dep metal_dep Metal Contact Deposition htl_dep->metal_dep morphology Morphological (SEM, AFM) metal_dep->morphology structural Structural (XRD) metal_dep->structural optical Optical (UV-Vis, PL) metal_dep->optical performance Device Performance (J-V) metal_dep->performance

Caption: Experimental workflow for perovskite solar cell fabrication and characterization.

Annealing_Logic start Start Annealing Optimization temp_too_low Temperature Too Low? start->temp_too_low temp_too_high Temperature Too High? temp_too_low->temp_too_high No outcome_low Outcome: - Incomplete Crystallization - Pinholes - Low PCE temp_too_low->outcome_low increase_temp Increase Temperature temp_too_low->increase_temp Yes outcome_high Outcome: - Film Decomposition (PbI₂) - Rough Surface - Low PCE temp_too_high->outcome_high outcome_optimal Optimal Annealing - Large Grains - High Crystallinity - High PCE temp_too_high->outcome_optimal No decrease_temp Decrease Temperature temp_too_high->decrease_temp Yes increase_temp->temp_too_low decrease_temp->temp_too_high

Caption: Logical diagram for troubleshooting annealing temperature.

References

Technical Support Center: Reducing Grain Boundaries in Perovskite Films with 2-Bromoethylammonium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers utilizing 2-bromoethylammonium bromide (2-BEABr) to reduce grain boundaries and enhance the performance of perovskite films.

Troubleshooting Guide

This guide addresses common issues that may arise during the incorporation of 2-bromoethylammonium bromide (2-BEABr) in perovskite film fabrication.

Question Possible Cause(s) Troubleshooting Steps
Why is the perovskite film quality poor (e.g., pinholes, non-uniform coverage) after adding 2-BEABr? 1. Incorrect 2-BEABr Concentration: Too high a concentration can disrupt the perovskite crystal growth. 2. Inadequate Dissolution: The 2-BEABr may not be fully dissolved in the precursor solution. 3. Spin-Coating Parameters: Incorrect spin speed or duration can lead to uneven film formation.1. Optimize Concentration: Start with a low concentration of 2-BEABr (e.g., 1-5 mol% relative to the lead precursor) and incrementally increase it. 2. Ensure Complete Dissolution: Use a vortex mixer or sonication to ensure all components are fully dissolved in the solvent (e.g., DMF/DMSO mixture). Gentle heating (e.g., 60-70°C) can also aid dissolution. 3. Adjust Spin-Coating Protocol: Experiment with different spin speeds and durations for both the precursor deposition and the anti-solvent dripping steps to achieve a uniform film.
The device performance (PCE, FF) has decreased after adding 2-BEABr. What could be the reason? 1. Excess 2-BEABr: An excess of the additive can lead to the formation of insulating 2D perovskite phases at the grain boundaries, which can hinder charge transport. 2. Phase Segregation: In mixed-halide perovskites, the addition of bromide ions can sometimes lead to halide segregation under illumination or thermal stress. 3. Interfacial Issues: The 2-BEABr might negatively affect the interface between the perovskite and the charge transport layers.1. Titrate 2-BEABr Concentration: Systematically vary the concentration of 2-BEABr to find the optimal amount that passivates grain boundaries without impeding charge extraction. 2. Characterize Phase Stability: Use techniques like photoluminescence (PL) spectroscopy under continuous illumination to check for signs of halide segregation. 3. Interface Characterization: Employ techniques like Kelvin Probe Force Microscopy (KPFM) to investigate the effect of 2-BEABr on the energy level alignment at the interfaces.[1]
How can I confirm that 2-BEABr is effectively passivating the grain boundaries? Confirmation requires a combination of morphological and optoelectronic characterization.1. Scanning Electron Microscopy (SEM): Compare the top-view SEM images of perovskite films with and without 2-BEABr. Look for an increase in grain size and a reduction in the visibility of grain boundaries. 2. X-ray Diffraction (XRD): Analyze the XRD patterns. An increase in the intensity of the characteristic perovskite peaks can indicate improved crystallinity. 3. Photoluminescence (PL) Spectroscopy: Measure the steady-state PL intensity and time-resolved PL (TRPL) decay. An increase in PL intensity and a longer carrier lifetime are indicative of reduced non-radiative recombination at the grain boundaries.[1]
The addition of 2-BEABr leads to a cloudy or hazy appearance of the PbI2 precursor film in a two-step deposition. This may be due to the interaction of 2-BEABr with the PbI2, affecting its morphology.Ensure the 2-BEABr is added to the organic cation solution (e.g., MAI or FAI in isopropanol) and not directly to the PbI2 precursor solution in the two-step method. This allows for the reaction to occur at the interface during the conversion to perovskite.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of 2-bromoethylammonium bromide (2-BEABr) in perovskite films?

A1: 2-BEABr acts as a passivating agent for grain boundaries. The larger organic cation (2-bromoethylammonium) is believed to reside at the grain boundaries of the 3D perovskite structure, forming a lower-dimensional (quasi-2D) perovskite layer. This layer helps to passivate defects at the grain boundaries, which are a major source of non-radiative recombination, thereby improving the open-circuit voltage (Voc) and overall power conversion efficiency (PCE) of the solar cell.[1]

Q2: How does 2-BEABr affect the morphology of the perovskite film?

A2: The addition of small amounts of 2-BEABr can influence the crystallization process of the perovskite film, often leading to the formation of larger, more uniform grains with fewer visible grain boundaries. This improved morphology contributes to better charge transport and reduced defect density.

Q3: Is 2-BEABr added to the perovskite precursor solution or applied as a post-treatment?

A3: 2-BEABr is typically incorporated as an additive directly into the perovskite precursor solution before the film deposition (e.g., spin coating). This allows for its integration throughout the bulk of the film and at the grain boundaries during crystallization.

Q4: What characterization techniques are essential to evaluate the effect of 2-BEABr?

A4: To comprehensively assess the impact of 2-BEABr, the following characterization techniques are recommended:

  • Scanning Electron Microscopy (SEM): To visualize changes in film morphology and grain size.

  • X-ray Diffraction (XRD): To analyze the crystallinity and phase purity of the perovskite film.

  • UV-Vis Absorption Spectroscopy: To determine the light absorption properties and any changes in the bandgap.

  • Photoluminescence (PL) and Time-Resolved Photoluminescence (TRPL): To probe the charge carrier dynamics and the extent of non-radiative recombination.

  • Current Density-Voltage (J-V) Measurements: To evaluate the photovoltaic performance parameters (PCE, Voc, Jsc, FF) of the fabricated solar cells.

Q5: Are there any safety precautions to consider when working with 2-bromoethylammonium bromide?

A5: Yes, 2-bromoethylammonium bromide is a chemical irritant. It is essential to handle it in a well-ventilated area or a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Always consult the material safety data sheet (MSDS) before use.

Quantitative Data Summary

Note: The following data is based on the use of diethylammonium (B1227033) bromide (DABr), a close structural and functional analog to 2-BEABr, as a post-treatment additive to a MAPbI3 film. This data is provided as a representative example of the expected improvements.

Parameter Control Device (MAPbI3) DABr-Treated Device (2D/3D Hybrid) Relative Improvement
Power Conversion Efficiency (PCE) 14.37%18.30%~27.3%
Open-Circuit Voltage (Voc) 1.05 V1.09 V~3.8%
Short-Circuit Current Density (Jsc) 20.89 mA/cm²22.32 mA/cm²~6.8%
Fill Factor (FF) 0.6570.752~14.5%

(Data adapted from a study on diethylammonium bromide as a post-treatment agent for MAPbI3 films.[2])

Experimental Protocols

Protocol 1: Incorporation of 2-BEABr as an Additive in a One-Step Method

This protocol describes the fabrication of a perovskite solar cell with 2-BEABr incorporated directly into the precursor solution.

Materials:

  • Lead iodide (PbI2)

  • Methylammonium iodide (MAI)

  • 2-bromoethylammonium bromide (2-BEABr)

  • Dimethylformamide (DMF)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Chlorobenzene (B131634) (anti-solvent)

  • FTO-coated glass substrates

  • TiO2 blocking layer and mesoporous scaffold materials

  • Spiro-OMeTAD (hole transport material)

  • Gold or Carbon (for top electrode)

Procedure:

  • Substrate Preparation:

    • Clean FTO-coated glass substrates by sequential sonication in detergent, deionized water, acetone, and isopropanol (B130326).

    • Deposit a compact TiO2 blocking layer (e.g., by spray pyrolysis) followed by a mesoporous TiO2 scaffold.

  • Perovskite Precursor Solution Preparation:

    • Prepare a stock solution of the 3D perovskite precursor (e.g., 1.2 M of MAPbI3 in a 4:1 v/v mixture of DMF:DMSO).

    • Prepare a stock solution of 2-BEABr in the same DMF:DMSO solvent mixture.

    • Add the desired molar percentage of the 2-BEABr solution to the 3D perovskite precursor solution. For example, for a 3% addition, add the appropriate volume of the 2-BEABr stock solution to the MAPbI3 solution.

    • Stir the final solution at 60-70°C for at least 2 hours to ensure complete dissolution.

  • Perovskite Film Deposition:

    • Transfer the prepared substrates into a nitrogen-filled glovebox.

    • Spin-coat the perovskite precursor solution containing 2-BEABr onto the mesoporous TiO2 layer. A typical two-step spin program is 2000 rpm for 10 seconds, followed by 6000 rpm for 30 seconds.

    • During the second spin-coating step (e.g., with 15-20 seconds remaining), drip-cast an anti-solvent like chlorobenzene onto the spinning substrate.

    • Anneal the film on a hotplate at 100°C for 30-60 minutes.

  • Device Completion:

    • Deposit the hole transport layer (e.g., Spiro-OMeTAD) by spin-coating.

    • Thermally evaporate the metal back contact (e.g., 80 nm of gold).

Protocol 2: Post-Treatment of Perovskite Film with 2-BEABr

This protocol outlines a method for applying 2-BEABr as a surface treatment after the initial perovskite film is formed.

Procedure:

  • Prepare the 3D Perovskite Film:

    • Fabricate the 3D perovskite film (e.g., MAPbI3) according to a standard one-step or two-step deposition method and anneal it.

  • Prepare the 2-BEABr Treatment Solution:

    • Dissolve 2-BEABr in a suitable solvent like isopropanol at a low concentration (e.g., 1-5 mg/mL).

  • Apply the Treatment Solution:

    • After the 3D perovskite film has cooled to room temperature, spin-coat the 2-BEABr solution onto the film.

    • Use a moderate spin speed (e.g., 4000 rpm) for a short duration (e.g., 20-30 seconds).

  • Second Annealing:

    • Anneal the treated film on a hotplate at a moderate temperature (e.g., 100°C) for a short period (e.g., 5-10 minutes) to promote the reaction and remove the solvent.

  • Device Completion:

    • Proceed with the deposition of the hole transport layer and the back contact as described in Protocol 1.

Visualizations

experimental_workflow cluster_prep Precursor Preparation cluster_fab Film Fabrication cluster_device Device Completion p1 Prepare 3D Perovskite Precursor Solution (e.g., MAPbI3 in DMF:DMSO) p2 Prepare 2-BEABr Stock Solution p3 Mix Solutions to Desired Concentration p2->p3 f1 Spin-Coat Precursor Solution onto Substrate p3->f1 f2 Anti-Solvent Drip-Casting f1->f2 f3 Anneal Film (e.g., 100°C) f2->f3 d1 Deposit Hole Transport Layer (e.g., Spiro-OMeTAD) f3->d1 d2 Evaporate Metal Contact (e.g., Gold) d1->d2

Caption: Experimental workflow for incorporating 2-BEABr as an additive.

signaling_pathway cluster_film Perovskite Film cluster_passivation Passivation Mechanism cluster_outcome Improved Properties 3D_Perovskite_Grains 3D Perovskite Grains Grain_Boundaries Grain Boundaries (High Defect Density) Reduced_Defects Reduced Non-Radiative Recombination Grain_Boundaries->Reduced_Defects leads to 2BEABr 2-BEABr Addition Quasi_2D_Layer Formation of Quasi-2D Perovskite Layer at Grain Boundaries 2BEABr->Quasi_2D_Layer incorporation Quasi_2D_Layer->Grain_Boundaries passivates Improved_Performance Increased Voc and PCE Reduced_Defects->Improved_Performance results in

Caption: Mechanism of grain boundary passivation by 2-BEABr.

References

Technical Support Center: Minimizing Non-Radiative Recombination in Perovskite Solar Cells with Additives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers and scientists with troubleshooting guides and frequently asked questions (FAQs) for minimizing non-radiative recombination in perovskite solar cells (PSCs) through the use of additives.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of non-radiative recombination in perovskite solar cells?

Non-radiative recombination is a major loss pathway in PSCs, preventing them from reaching their theoretical efficiency limit.[1][2] The primary sources are defects within the perovskite material and at its interfaces.[3][4][5] These defects act as traps for charge carriers (electrons and holes), where they recombine without emitting light, releasing energy as heat instead.

Key defect types include:

  • Point Defects: Vacancies (e.g., halide or organic cation vacancies), interstitials, and anti-site defects (e.g., a halide ion on a lead site).[6]

  • Grain Boundaries: The polycrystalline nature of perovskite films results in numerous grain boundaries, which are disordered regions rich in defects like undercoordinated Pb²⁺ ions.[6][7]

  • Surface Defects: The top and bottom surfaces of the perovskite film can have a high density of defects, leading to significant recombination losses at the interfaces with charge transport layers.[3]

Q2: How do additives function to minimize non-radiative recombination?

Additives are compounds introduced into the perovskite precursor solution or applied as a surface treatment to improve the quality of the perovskite film and passivate defects.[8][9] Their main roles are:

  • Defect Passivation: This is the most critical function. Additives can neutralize electronically active defects. For example, Lewis bases (electron-donating molecules) can coordinate with undercoordinated Pb²⁺ ions (Lewis acids), which are common defects at grain boundaries and surfaces.[8][10] Similarly, Lewis acids can passivate electron-rich defects like halide vacancies.[6]

  • Morphology Control: Some additives can modulate the crystallization process of the perovskite film, leading to larger, more uniform grains and fewer grain boundaries.[4][7][8] This can be achieved by forming intermediate phases that slow down the rapid crystallization of the perovskite.[8]

  • Energy Level Alignment: Additives can influence the electronic energy levels at the interfaces between the perovskite and the charge transport layers, improving charge extraction and reducing interfacial recombination.[8]

  • Enhanced Stability: By passivating defects and improving film quality, additives can also enhance the operational stability of the solar cell against degradation from moisture, heat, and light.[4][10]

Q3: What are some common and effective additives used for defect passivation?

A wide variety of additives have been explored, ranging from small molecules to polymers. They are often categorized by their chemical nature and passivation mechanism.

  • Lewis Bases: Molecules with electron-donating groups (e.g., C=O, N-H, S) are widely used to passivate undercoordinated Pb²⁺ defects.

    • Caffeine (B1668208), Theophylline (B1681296), Theobromine: These alkaloid compounds contain carbonyl (C=O) groups that strongly interact with lead ions.[11][12] Theophylline, in particular, has shown excellent results due to the optimal configuration of its N-H and C=O groups, which allows for a cooperative binding effect.[13]

    • Polymers: Long-chain polymers like Polysuccinimide (PSI) contain Lewis base functional groups that can effectively passivate surface defects, leading to improved charge carrier lifetimes and enhanced stability.[10][14]

  • Ionic Compounds (Salts):

    • Halide Salts (e.g., MACl, NH₄I, KI): Chloride-containing additives can improve film quality and passivate defects.[8] Alkali metal iodides (like KI) can suppress ion migration and significantly reduce non-radiative recombination.[9][15]

    • Guanidinium Salts (e.g., GBAC): Multifunctional molecules like 4-guanidinobenzoic acid hydrochloride (GBAC) can modulate crystallization to produce high-quality films with large grains, significantly reducing non-radiative recombination.[4]

  • Sulfur-Containing Compounds:

    • 2-mercaptobenzimidazole (2MBI): This conjugated sulfide (B99878) can cross-link on the perovskite surface when heated, which helps to facilitate charge transport and suppress the escape of volatile components.[16]

Below is a diagram illustrating the general mechanism of defect passivation by a Lewis base additive.

G cluster_0 Perovskite Grain Boundary cluster_2 Passivated State Defect Undercoordinated Pb²⁺ (Lewis Acid Defect) Perovskite Perovskite Lattice Passivated Stable Coordinate Bond Formed (Passivated Defect) Defect->Passivated Accepts Electron Pair Additive Lewis Base Additive (e.g., Caffeine, Theophylline) Contains Lone Pair Electrons (C=O) Additive->Passivated Donates Electron Pair

Mechanism of Lewis Acid-Base Defect Passivation.

Troubleshooting Guide

Problem 1: My device's Power Conversion Efficiency (PCE) did not improve, or even decreased, after adding a passivating agent.

Possible Cause 1: Incorrect Additive Concentration. The concentration of the additive is critical. Too little may not be enough to passivate a significant number of defects, while too much can lead to issues like altered film morphology, phase segregation, or the introduction of new recombination centers.

  • Troubleshooting Steps:

    • Perform a Concentration Gradient Study: Prepare a series of precursor solutions with varying concentrations of the additive (e.g., 0.1, 0.5, 1.0, 1.5 mol%).

    • Characterize Films: For each concentration, fabricate films and characterize their morphology (SEM), crystallinity (XRD), and photophysical properties (Photoluminescence Quantum Yield - PLQY, and Time-Resolved Photoluminescence - TRPL).

    • Fabricate Devices: Fabricate full solar cell devices for each concentration and measure their J-V curves to determine the optimal concentration for PCE. For example, a study using NH₄I found that 5% addition improved PCE from 14.4% to 16.26%, but 10% addition decreased it back to 14.49%.[17]

Possible Cause 2: Poor Solubility or Dispersion. The additive may not be dissolving or dispersing uniformly in the perovskite precursor solvent, leading to an inhomogeneous film with localized areas of high defect density or additive aggregation.

  • Troubleshooting Steps:

    • Check Solubility: Ensure the chosen additive is soluble in the precursor solvent (e.g., DMF, DMSO). Gentle heating or extended sonication may be required.

    • Use Co-solvents: Consider using a co-solvent system to improve the solubility of the additive.

    • Visual Inspection: After preparing the solution, visually inspect it for any precipitates or cloudiness. A clear, homogenous solution is required.[8]

Possible Cause 3: Incompatible Chemistry. The functional groups of the additive may have unintended negative reactions with the perovskite components or other layers in the device stack.

  • Troubleshooting Steps:

    • Review Literature: Check for compatibility studies of your specific additive with your perovskite composition (e.g., MAPbI₃, FAPbI₃).

    • FTIR Spectroscopy: Use Fourier-transform infrared spectroscopy to study the interactions between the additive and the perovskite precursors to confirm that the desired chemical bonding is occurring.[18]

Problem 2: The perovskite film shows poor morphology (e.g., pinholes, small grains) after incorporating an additive.

Possible Cause: Altered Crystallization Kinetics. Additives are known to change the crystallization pathway of the perovskite.[8] While this is often beneficial, some additives can excessively retard or accelerate crystallization, leading to poor film formation.

  • Troubleshooting Steps:

    • Optimize Annealing Protocol: The annealing temperature and time may need to be re-optimized. An additive that forms a strong intermediate phase might require a higher temperature or longer annealing time to be fully converted to the desired perovskite phase.

    • Modify Anti-solvent Step: If using an anti-solvent method, the timing of the anti-solvent drop and the choice of anti-solvent may need adjustment to accommodate the new crystallization dynamics.

    • In-situ Characterization: If available, use techniques like in-situ GIWAXS (Grazing-Incidence Wide-Angle X-ray Scattering) to monitor the film formation in real-time and understand how the additive is affecting the process.

Below is a workflow for optimizing the use of an additive in your experiment.

G cluster_char Characterization Loop start Start: Select Additive Based on Literature sol_prep Prepare Perovskite Precursor Solution with Additive start->sol_prep conc_study Perform Concentration Gradient Study sol_prep->conc_study spin_coat Deposit Perovskite Film (e.g., Spin Coating) conc_study->spin_coat anneal Anneal Film (Optimize Temp/Time) spin_coat->anneal morph Morphology Check (SEM) anneal->morph plqy Optical Check (PLQY / TRPL) decision Film Quality Acceptable? morph->decision plqy->decision decision->spin_coat No, Adjust Deposition/ Annealing fabricate Fabricate Full Device decision->fabricate Yes measure Measure J-V Performance fabricate->measure end End: Optimized Protocol measure->end

Experimental Workflow for Additive Optimization.
Problem 3: The operational stability of my device has worsened with the additive.

Possible Cause 1: Volatility of the Additive. Some small-molecule additives can be volatile and may escape from the perovskite film over time, especially under thermal stress.[4][5] This can re-introduce defects and create voids in the film.

  • Troubleshooting Steps:

    • Choose Non-Volatile Additives: Opt for additives with higher boiling points or polymeric additives that are less likely to evaporate.[10][14]

    • Encapsulation: Proper device encapsulation is crucial to prevent the escape of any volatile components, including additives and organic cations from the perovskite itself.

Possible Cause 2: Hygroscopic Nature. The additive itself might be hygroscopic, attracting moisture to the perovskite film, which is a well-known degradation pathway.

  • Troubleshooting Steps:

    • Check Material Properties: Research the properties of your additive.

    • Fabricate in Controlled Environment: Ensure all fabrication and storage steps are performed in an inert atmosphere with low humidity (e.g., a nitrogen-filled glovebox).

    • Hydrophobic Additives: Consider additives that can render the perovskite surface more hydrophobic, which can improve moisture stability.

Quantitative Data Summary

The table below summarizes the impact of several common additives on key perovskite solar cell performance parameters as reported in various studies.

AdditivePerovskite CompositionKey ImprovementControl PCEAdditive PCEStability NoteReference
Caffeine MAPbI₃-basedIncreased crystallinity, reduced defects.17%>20%Maintained >85% efficiency after 1300 hrs at 85°C.[11][18][19]
Theophylline (FAPbI₃)₀.₉₂(MAPbBr₃)₀.₀₈Synergistic defect passivation via C=O and N-H binding.~20.8%22.6% Enhanced operational stability.[13]
Theophylline-BF₄ MAPbI₃Improved crystallization, reduced ion migration.13.6%15.04% Film showed no PbI₂ formation for 600 hours in ambient conditions.[12]
NH₄I (MAPbBr₃)₀.₁₅(FAPbI₃)₀.₈₅Defect passivation, increased Voc and Jsc.15.64%17.81% Optimal concentration is key (5% was best).[17]
GBAC FA-basedModulated crystal growth, reduced non-radiative recombination.N/A24.8% T98 lifetime >1000 hrs under continuous heating at 65°C.[4]
Polysuccinimide (PSI) Mixed-halidePassivation of surface defects, increased carrier lifetime.~18%20.1% Retained >80% initial efficiency after 40 days in ambient air.[10][14]

PCE = Power Conversion Efficiency; Voc = Open-circuit Voltage; Jsc = Short-circuit Current Density.

Detailed Experimental Protocols

Protocol 1: Incorporation of Caffeine into a MAPbI₃-based Perovskite Precursor Solution

This protocol is a representative example based on findings reported in the literature.[11][18][19]

  • Precursor Solution Preparation (Control):

    • In a nitrogen-filled glovebox, dissolve lead iodide (PbI₂) and methylammonium (B1206745) iodide (MAI) in a 1:1 molar ratio in a co-solvent of dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) (e.g., 4:1 v/v) to achieve a final perovskite concentration of ~1.2 M.

    • Stir the solution at 60°C for at least 2 hours to ensure complete dissolution.

  • Additive Solution Preparation (Caffeine-doped):

    • To the control precursor solution, add caffeine powder to reach the desired concentration (e.g., start with a 1 mg/mL concentration and optimize from there).

    • Stir the solution at 60°C for an additional 2 hours until the caffeine is fully dissolved and the solution is clear.

  • Film Deposition (Spin Coating):

    • Pre-clean and UV-Ozone treat the substrates with the electron transport layer (e.g., SnO₂ on FTO glass).

    • Transfer the substrates into the glovebox.

    • Deposit ~40 µL of the precursor solution (either control or caffeine-doped) onto the substrate.

    • Spin coat using a two-step program (e.g., 1000 rpm for 10s, then 5000 rpm for 30s).

    • During the second step, with about 15 seconds remaining, dispense ~100 µL of an anti-solvent (e.g., chlorobenzene) onto the spinning substrate.

  • Annealing:

    • Immediately transfer the substrate onto a hotplate inside the glovebox.

    • Anneal at 100°C for 60 minutes. The film should change color to dark brown/black.

  • Device Completion:

    • Allow the films to cool to room temperature.

    • Deposit the hole transport layer (e.g., Spiro-OMeTAD) via spin coating.

    • Finally, thermally evaporate the top metal contact (e.g., Gold or Silver) to complete the device.

Protocol 2: Surface Passivation with a Theophylline Solution

This protocol is a representative example of a post-deposition surface treatment.[13][20]

  • Perovskite Film Fabrication:

    • Prepare a standard perovskite film on your substrate up to the annealing step, as described in Protocol 1 (steps 1, 3, and 4).

  • Passivation Solution Preparation:

    • Prepare a dilute solution of theophylline in a suitable solvent like isopropanol (B130326) (IPA) or chlorobenzene. A typical starting concentration would be in the range of 0.5 to 2 mg/mL.

  • Surface Treatment:

    • After the perovskite film has been annealed and cooled to room temperature, deposit ~50 µL of the theophylline solution onto the perovskite surface.

    • Spin coat immediately at a moderate speed (e.g., 4000 rpm for 30s) to spread the solution and evaporate the solvent.

  • Post-Treatment Anneal (Optional but Recommended):

    • Anneal the treated film at a moderate temperature (e.g., 100°C) for 5-10 minutes to promote interaction between the additive and the perovskite surface and remove any residual solvent.

  • Device Completion:

    • Proceed with the deposition of the hole transport layer and the top metal contact as described in Protocol 1, step 5.

References

Hoffmann Bromamide Degradation: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and frequently asked questions for the Hoffmann bromamide (B1595942) degradation reaction.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of the Hoffmann bromamide degradation reaction? A1: The Hoffmann bromamide degradation is a chemical reaction that converts a primary amide into a primary amine with one fewer carbon atom.[1][2] The reaction proceeds by treating the amide with bromine in an aqueous or ethanolic solution of a strong base, such as sodium hydroxide.[2][3] This process is also known as the Hoffmann degradation or Hoffmann rearrangement.[1][4]

Q2: What are the key intermediates in the reaction mechanism? A2: The reaction mechanism involves several key intermediates. Initially, an N-bromoamide is formed, which then deprotonates to a bromoamide anion.[5][6] This anion undergoes rearrangement to form a critical isocyanate intermediate.[7][8] The isocyanate is then hydrolyzed by water to form an unstable carbamic acid, which spontaneously decarboxylates (loses CO₂) to yield the final primary amine.[6][7][9]

Q3: Why does the resulting amine have one less carbon atom than the starting amide? A3: The loss of a carbon atom is a defining feature of this reaction.[1] It occurs because the carbonyl carbon of the initial amide is ultimately eliminated as carbon dioxide (CO₂) during the final decarboxylation step of the unstable carbamic acid intermediate.[1][8]

Q4: What is the scope of this reaction? Can secondary or tertiary amides be used? A4: The Hoffmann bromamide degradation is specifically limited to primary amides (R-CONH₂).[1][3] Secondary and tertiary amides do not undergo this reaction because they lack the necessary N-H protons for the initial steps of bromination and deprotonation.[3] However, the reaction is quite versatile for primary amides, and can be used to synthesize primary aliphatic, aromatic, and even amines with tertiary alkyl groups.[3][7]

Q5: What are the typical byproducts of the reaction? A5: The main byproducts are sodium carbonate (or potassium carbonate, depending on the base used), sodium bromide (or potassium bromide), and water.[3][5] The carbonate is formed because the reaction is conducted in a highly alkaline medium, which traps the eliminated carbon dioxide.[7][10]

Reaction Mechanism and Troubleshooting Workflow

The following diagrams illustrate the step-by-step reaction mechanism and a workflow for troubleshooting common experimental issues.

Hoffmann_Mechanism Figure 1: Hoffmann Bromamide Degradation Mechanism cluster_0 Amide Primary Amide (R-CONH₂) Anion1 Amide Anion Amide->Anion1 + OH⁻ - H₂O NBromoamide N-Bromoamide Anion1->NBromoamide + Br₂ - Br⁻ Anion2 Bromoamide Anion NBromoamide->Anion2 + OH⁻ - H₂O Isocyanate Isocyanate (R-N=C=O) Anion2->Isocyanate Rearrangement - Br⁻ CarbamicAcid Carbamic Acid (R-NHCOOH) Isocyanate->CarbamicAcid + H₂O Amine Primary Amine (R-NH₂) CarbamicAcid->Amine - CO₂

Caption: Step-by-step mechanism of the Hoffmann bromamide degradation.

Troubleshooting_Workflow Figure 2: Troubleshooting Guide Start Experiment Complete Problem Low or No Yield? Start->Problem SideProducts Side Products Observed? Problem->SideProducts Yes Success High Yield of Pure Product Problem->Success No Cause1 Incomplete Reaction - Insufficient base/bromine - Low temperature Problem->Cause1 Yes Cause2 Amide Hydrolysis - Reaction temp. too low - Prolonged reaction time Problem->Cause2 Cause3 Poor Substrate Quality - Impure starting amide - Secondary/tertiary amide used Problem->Cause3 SideProducts->Success No Cause4 Carboxylic Acid Formation (Amide Hydrolysis) SideProducts->Cause4 Yes Cause5 Alkene/Alkyne Formation (Elimination) SideProducts->Cause5 Solution1 Optimize Stoichiometry & Temp. - Increase base/Br₂ equivalents - Increase reaction temperature Cause1->Solution1 Solution2 Adjust Reaction Time/Temp. - Increase temp. to favor rearrangement - Shorten overall reaction time Cause2->Solution2 Solution3 Verify Starting Material - Purify amide before use - Confirm amide is primary Cause3->Solution3 Solution4 Increase Temperature - Higher temps (e.g., 90-100°C) favor rearrangement over hydrolysis Cause4->Solution4

Caption: A workflow for diagnosing and resolving common experimental issues.

Troubleshooting Guide

Q6: My reaction yield is very low or I recovered mostly starting material. What went wrong? A6: Low conversion can be attributed to several factors:

  • Insufficient Reagents: The reaction requires at least 4 equivalents of base and 1 equivalent of bromine per mole of amide.[3] Ensure the stoichiometry is correct.

  • Reaction Temperature: The reaction is typically carried out at elevated temperatures.[1] If the temperature is too low, the rate of reaction will be slow, leading to incomplete conversion.

  • Strong Reaction Conditions: The Hoffmann degradation requires strong conditions to proceed efficiently.[3] Ensure your base (NaOH or KOH) is concentrated and the bromine is added appropriately.

Q7: I isolated a significant amount of carboxylic acid instead of the expected amine. Why did this happen? A7: The formation of a carboxylic acid is due to the hydrolysis of the starting amide under the strong alkaline conditions.[11] This side reaction can compete with the desired rearrangement. In some cases, particularly at lower temperatures (e.g., 30°C), hydrolysis can be as prevalent as the rearrangement.[11] To minimize this, increasing the reaction temperature (e.g., to 90-100°C) often favors the rearrangement pathway, leading to a higher yield of the amine.[11]

Q8: Are there any known safety hazards I should be aware of? A8: Yes, the reaction can be dangerous if not performed with care.[12] Bromine is a hazardous and corrosive substance. The reaction can also produce toxic fumes.[12] It is crucial to perform the experiment in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.

Q9: Can the isocyanate intermediate be isolated or used to form other products? A9: While the isocyanate is typically hydrolyzed in situ to the amine, it can be trapped by other nucleophiles if water is excluded from the reaction.[6] For example, if the reaction is run in the presence of an alcohol like methanol (B129727) or tert-butyl alcohol, the intermediate isocyanate can be trapped to form stable carbamates, such as Boc-protected amines.[6]

Quantitative Data Summary

While precise yields are highly substrate-dependent, the following table summarizes key reaction parameters and their impact on the outcome.

ParameterTypical RangeImpact on ReactionTroubleshooting Action
Base (NaOH/KOH) 4 - 5 equivalentsDrives the deprotonation steps. Excess ensures the medium remains alkaline for CO₂ trapping.If yield is low, verify concentration and ensure at least 4 equivalents are used.
**Bromine (Br₂) **1 - 1.2 equivalentsRequired for the formation of the N-bromoamide intermediate.Use of less than one equivalent will result in incomplete reaction.
Temperature 40 - 100 °CAffects reaction rate and the competition between rearrangement and hydrolysis.Low temperature may lead to amide hydrolysis. Increase temperature to favor amine formation.[11]
Reaction Time 1 - 3 hoursMust be sufficient for the reaction to go to completion.If starting material is recovered, consider increasing the reaction time or temperature.

Experimental Protocol: Synthesis of Aniline from Benzamide (B126)

This protocol is a representative example and may require optimization for different substrates.

Reagents and Materials:

  • Benzamide

  • Sodium Hydroxide (NaOH)

  • Bromine (Br₂)

  • Distilled Water

  • Ice Bath

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Standard glassware for extraction and workup

Procedure:

  • Preparation of Sodium Hypobromite (B1234621) Solution: In a flask placed in an ice bath, dissolve 4.0 g of NaOH in 40 mL of distilled water. Cool the solution to 0-5°C. Slowly add 1.6 mL of bromine dropwise with constant stirring. Keep the solution cold. This in situ generation of sodium hypobromite is a crucial step.[1][9]

  • Reaction Setup: In a separate round-bottom flask, dissolve 3.0 g of benzamide in the freshly prepared cold sodium hypobromite solution.

  • Reaction Execution: Warm the mixture gently by removing the ice bath. The reaction is often exothermic. Once the initial reaction subsides, heat the solution in a water bath at 70-80°C for approximately 1-2 hours. The solution should become clear.

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and extract the product (aniline) with a suitable organic solvent (e.g., diethyl ether or dichloromethane) three times.

    • Combine the organic layers and wash with a saturated sodium bicarbonate solution, followed by a brine wash.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

    • Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield crude aniline.

  • Purification (Optional): The crude product can be further purified by distillation if necessary.

References

Technical Support Center: Enhancing Perovskite Solar Cell Efficiency with Aromatic Additives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions regarding the use of aromatic additives to improve the efficiency and stability of perovskite solar cells (PSCs).

Troubleshooting Guide

This section addresses common issues encountered during the incorporation of aromatic additives into perovskite solar cells.

Problem / ObservationPossible Cause(s)Suggested Solution(s)
Low Power Conversion Efficiency (PCE) after adding an aromatic additive. - Incorrect additive concentration. - Poor solubility of the additive in the perovskite precursor solution. - Incompatibility of the additive with the perovskite composition. - Phase segregation or formation of unwanted byproducts.- Optimize the additive concentration by testing a range of concentrations. - Ensure the additive is fully dissolved in the precursor solvent before spin coating. Sonication may be required. - Verify the compatibility of the additive's functional groups with the perovskite components. - Characterize the perovskite film using techniques like XRD and SEM to check for phase purity and morphology.
Reduced Open-Circuit Voltage (Voc) or Short-Circuit Current Density (Jsc). - Increased charge recombination at interfaces or grain boundaries. - Parasitic absorption of light by the additive. - Mismatched energy levels between the perovskite and charge transport layers.- Select additives known to passivate defects (e.g., Lewis acids like Pb2+) to reduce recombination.[1][2][3] - Choose additives that do not absorb significantly in the visible range of the solar spectrum.[2] - Use additives that can favorably modify the energy level alignment at the interfaces.
Poor film morphology (e.g., pinholes, small grains). - The additive may interfere with the perovskite crystallization process. - Inadequate solvent engineering for the additive-containing precursor solution.- Employ additives that can modulate perovskite crystal growth, leading to larger grains and fewer pinholes.[4] - Adjust the solvent system or annealing parameters (temperature and time) to optimize film formation.
Device instability and rapid degradation. - The additive may be volatile and escape from the film over time. - The additive might introduce new degradation pathways. - Hydrophilic additives can attract moisture, accelerating perovskite degradation.- Use non-volatile additives to ensure long-term stability.[4] - Select additives that enhance the hydrophobicity of the perovskite film to improve moisture resistance.[1][2][3] - Conduct long-term stability tests under controlled environmental conditions (e.g., humidity, temperature, light soaking).
Hysteresis in the J-V curve. - Ion migration within the perovskite layer. - Charge trapping at defect sites.- Incorporate additives that can suppress ion migration by interacting with mobile ions.[5] - Utilize additives that passivate trap states at the grain boundaries and interfaces.[6]

Frequently Asked Questions (FAQs)

Q1: What is the primary role of aromatic additives in perovskite solar cells?

A1: Aromatic additives in perovskite solar cells serve multiple functions to enhance device performance and stability. Their primary roles include:

  • Defect Passivation: The π-conjugated systems of aromatic molecules can act as Lewis bases, donating electrons to passivate Lewis acid defects such as undercoordinated lead ions (Pb2+) at the perovskite grain boundaries and surfaces. This reduces non-radiative recombination and increases the open-circuit voltage (Voc) and fill factor (FF).[1][2][3]

  • Morphology Control: Some aromatic additives can modulate the crystallization process of the perovskite film, leading to larger, more uniform grains and reducing the density of grain boundaries, which can act as recombination centers.[4]

  • Improved Charge Transport: The delocalized π-electrons in aromatic additives can facilitate charge transport at the interfaces between the perovskite and the charge transport layers.[2]

  • Enhanced Stability: Certain aromatic additives, particularly those with hydrophobic properties, can improve the moisture and thermal stability of the perovskite film, prolonging the device's operational lifetime.[1][2][3]

Q2: How do I select an appropriate aromatic additive for my perovskite system?

A2: The selection of an aromatic additive depends on several factors:

  • Perovskite Composition: The choice of additive should be compatible with the specific halide and cation composition of your perovskite (e.g., MAPbI₃, FAPbI₃, or mixed-cation-halide perovskites).

  • Functional Groups: The functional groups on the aromatic ring determine its interaction with the perovskite. For example, molecules with carboxyl or amino groups can effectively bind to the perovskite surface and passivate defects.[5][7]

  • Solubility: The additive must be soluble in the perovskite precursor solvent (e.g., DMF, DMSO) to ensure uniform distribution within the film.

  • Energy Level Alignment: The HOMO and LUMO energy levels of the additive should be considered to ensure they facilitate, rather than hinder, charge extraction at the interfaces with the electron and hole transport layers.

  • Hydrophobicity: For enhanced stability, hydrophobic additives are often preferred to repel moisture.[1][2][3]

Q3: Can aromatic additives be used in combination with other types of additives?

A3: Yes, in a strategy known as "additive engineering," aromatic additives can be used in conjunction with other types of additives, such as ionic liquids, polymers, or inorganic salts, to achieve synergistic effects.[8][9] This approach can simultaneously address multiple challenges, for instance, using one additive for defect passivation and another for morphology control. Careful optimization is required to avoid antagonistic interactions between the additives.

Q4: Are there any environmental or health concerns associated with aromatic additives?

A4: The toxicity of any chemical additive should be considered. While many aromatic additives are organic compounds, their toxicity can vary significantly. It is crucial to consult the Material Safety Data Sheet (MSDS) for each additive. Research is ongoing to develop more environmentally friendly and less toxic additives. For instance, some studies have explored the use of additives derived from natural sources like peppermint oil.[10][11] The primary toxicity concern in perovskite solar cells remains the lead content in the perovskite material itself.[12]

Quantitative Data Summary

The following tables summarize the performance improvements observed in perovskite solar cells with the addition of various aromatic additives.

Table 1: Performance of Perovskite Solar Cells with Coumarin-based Aromatic Additives

AdditivePCE (%)Voc (V)Jsc (mA/cm²)FF (%)Stability (t₈₀ in days)
Control (No Additive) 19.151.1022.976.014
CHE (Coumarin Hydroxyethyl) 21.141.1423.479.038
CMA (Coumarin Methacrylate) 21.281.1523.578.598

Data sourced from a study on Cs₀.₀₅(FA₀.₈₅MA₀.₁₅)₀.₉₅Pb(I₀.₈₅Br₀.₁₅)₃ perovskite solar cells. The increased hydrophobicity of CMA contributed to its superior stability.[1][2][3]

Table 2: Performance Enhancement with Other Aromatic and Functionalized Additives

AdditivePerovskite CompositionControl PCE (%)Additive PCE (%)Key Improvement
5% NH₄I (MA₀.₁₇FA₀.₈₃)Pb(I₀.₈₃Br₀.₁₇)₃15.6417.81Increased Voc, Jsc, and FF
GBAC (4-guanidinobenzoic acid hydrochloride) Not specifiedNot specified24.8 (24.5 certified)Reduced non-radiative recombination, enhanced thermal stability (>1000h at 65°C)
5-ADI (with amino and carbonyl groups) Not specifiedNot specified22.42Defect passivation and improved moisture stability
ORO (Orotic Acid) FA-Cs perovskite17.8119.32 (champion 20.62)Improved crystallinity and defect passivation

This table compiles data from various studies to showcase the impact of different types of additives.[4][5][7][13]

Experimental Protocols

Protocol 1: Incorporation of Aromatic Additives into the Perovskite Precursor Solution

This protocol describes the standard method for introducing an aromatic additive into the perovskite active layer.

  • Preparation of the Perovskite Precursor Solution:

    • Prepare the desired perovskite precursor solution according to your standard recipe (e.g., by dissolving lead halides and organic cation halides in a solvent like DMF, DMSO, or a mixture).

    • For the control group, use this precursor solution as is.

  • Addition of the Aromatic Additive:

    • For the experimental group, weigh the desired amount of the aromatic additive. The concentration is typically optimized and may range from a few millimoles to a percentage of the lead halide concentration.

    • Add the aromatic additive directly to the prepared perovskite precursor solution.

    • Ensure complete dissolution of the additive. This may require stirring for an extended period (e.g., 1-2 hours) at room temperature or slightly elevated temperatures. Sonication can also be used to aid dissolution.

  • Device Fabrication:

    • The device architecture in a typical study is glass/ITO/SnO₂/Perovskite/Spiro-OMeTAD/Au.[2]

    • Clean the substrates (e.g., ITO-coated glass) sequentially with detergent, deionized water, and isopropanol (B130326) in an ultrasonic bath. Dry the substrates with a nitrogen stream and treat with UV-ozone for 15-20 minutes before use.

    • Deposit the electron transport layer (e.g., SnO₂) onto the cleaned substrate.

    • Spin-coat the additive-containing perovskite precursor solution onto the substrate in a nitrogen-filled glovebox. The spin-coating parameters (speed, duration, and anti-solvent dripping) should be optimized.

    • Anneal the perovskite film at a specific temperature and duration (e.g., 100-150°C for 10-60 minutes) to promote crystallization.

    • Deposit the hole transport layer (e.g., Spiro-OMeTAD) and the metal back contact (e.g., gold) to complete the device fabrication.

  • Characterization:

    • Measure the current density-voltage (J-V) characteristics of the fabricated solar cells under simulated AM 1.5G illumination to determine the photovoltaic parameters (PCE, Voc, Jsc, FF).

    • Perform stability tests by monitoring the device performance over time under controlled conditions of humidity, temperature, and illumination.

    • Characterize the morphology and crystallinity of the perovskite films with and without the additive using techniques such as Scanning Electron Microscopy (SEM) and X-ray Diffraction (XRD).

Visualizations

Experimental_Workflow cluster_prep Precursor Preparation cluster_fab Device Fabrication cluster_char Characterization start Start: Prepare Perovskite Precursor Solution add_additive Add Aromatic Additive start->add_additive dissolve Stir/Sonicate to Dissolve add_additive->dissolve spin_coat Spin-Coat Perovskite Layer dissolve->spin_coat anneal Anneal Film spin_coat->anneal deposit_layers Deposit HTL & Metal Contact anneal->deposit_layers jv_test J-V Measurement (PCE, Voc, Jsc, FF) deposit_layers->jv_test stability_test Stability Testing jv_test->stability_test morphology_test Morphology/Crystal Analysis (SEM, XRD) jv_test->morphology_test

Caption: Experimental workflow for incorporating aromatic additives.

Defect_Passivation_Mechanism cluster_perovskite Perovskite Grain Boundary defect Pb²⁺ Defect (Lewis Acid) passivation Passivated Defect Complex defect->passivation recombination Non-Radiative Recombination defect->recombination causes additive Aromatic Additive (π-conjugated system, Lewis Base) additive->defect donates electrons to additive->passivation performance Improved Voc & FF passivation->performance leads to recombination->performance reduces

Caption: Mechanism of defect passivation by aromatic additives.

References

Technical Support Center: Passivating Defects in Perovskite Solar Cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on the passivation of defects in perovskite solar cells. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Troubleshooting Guides

This section provides solutions to common problems observed during the fabrication and characterization of perovskite solar cells, with a focus on issues arising from material defects.

Issue 1: Low Open-Circuit Voltage (VOC)

Q1: My device exhibits a significantly lower VOC than expected. What are the potential causes related to defects, and how can I fix it?

A1: A low VOC is often a primary indicator of significant non-radiative recombination, which is directly linked to a high density of defects within the perovskite layer or at its interfaces.

Potential Causes and Solutions:

  • High Density of Bulk and Surface Defects: Defects such as halide vacancies, undercoordinated Pb2+ ions, and grain boundaries act as recombination centers, reducing the VOC.[1][2]

    • Solution 1: Lewis Base Passivation: Introduce a Lewis base into the perovskite precursor solution or as a post-treatment. Lewis bases, such as those containing thiophene (B33073) or pyridine, can donate electrons to passivate undercoordinated Pb2+ defects.[3][4]

    • Solution 2: Ammonium (B1175870) Salt Treatment: Apply a post-treatment with organic ammonium halides like phenethylammonium iodide (PEAI). The ammonium groups can passivate halide vacancies and reduce surface defects.[2][5][6][7] A post-treatment with phenylamidinium iodide (PhADI) has been shown to improve VOC from 1.11 V to 1.16 V by reducing the trap density.[2]

    • Solution 3: 2D Perovskite Capping Layer: Form a thin 2D perovskite layer on top of the 3D perovskite. This can be achieved by spin-coating a solution of a bulky organic cation (e.g., butylammonium (B8472290) iodide) on the 3D perovskite film. This layer can effectively passivate surface defects.[8][9]

  • Poor Energy Level Alignment: Mismatched energy levels at the interfaces between the perovskite and the charge transport layers (ETL/HTL) can increase interfacial recombination.

    • Solution: Interfacial Passivation: Applying passivating agents at these interfaces can improve energy level alignment. For instance, guanidinium (B1211019) iodide (GUA) can be used to passivate the perovskite/HTL interface.

Troubleshooting Workflow for Low VOC

cluster_0 Problem Identification cluster_1 Initial Diagnosis cluster_2 Potential Causes cluster_3 Solutions Low_Voc Low Voc Observed Check_Recombination High Non-Radiative Recombination? Low_Voc->Check_Recombination Bulk_Defects Bulk/Surface Defects (e.g., Vacancies, Undercoordinated Pb2+) Check_Recombination->Bulk_Defects Interface_Issues Poor Interfacial Energy Alignment Check_Recombination->Interface_Issues Lewis_Base_Passivation Apply Lewis Base (e.g., Thiophene, Pyridine) Bulk_Defects->Lewis_Base_Passivation Ammonium_Salt Ammonium Salt Treatment (e.g., PEAI, PhADI) Bulk_Defects->Ammonium_Salt 2D_Capping Form 2D Perovskite Capping Layer Bulk_Defects->2D_Capping Interface_Passivation Interface-Specific Passivation (e.g., GUA at HTL interface) Interface_Issues->Interface_Passivation

Caption: Troubleshooting workflow for addressing low VOC in perovskite solar cells.

Issue 2: Low Fill Factor (FF)

Q2: My perovskite solar cell shows a poor fill factor. What defect-related issues could be the cause, and how can I improve it?

A2: A low fill factor is often associated with high series resistance, low shunt resistance, and charge carrier recombination, all of which can be exacerbated by defects.

Potential Causes and Solutions:

  • High Trap-Assisted Recombination: Deep-level defects within the perovskite film can trap charge carriers, leading to increased recombination and a lower FF.[10]

    • Solution 1: Additive Engineering: Incorporate passivating additives directly into the perovskite precursor solution. For example, adding a small amount of a Lewis base like urea (B33335) or thiourea (B124793) can help to passivate defects during film formation.[11]

    • Solution 2: Surface Passivation: Defects are often concentrated at the surfaces and grain boundaries.[5] Post-deposition surface treatments with molecules like 1,3-bis(diphenylphosphino)propane (B126693) (DPPP) can effectively passivate these trap states.

  • Charge Carrier Mobility Issues: Defects can act as scattering centers, reducing charge carrier mobility and increasing series resistance.

    • Solution: Grain Boundary Passivation: Many defects are located at grain boundaries. Passivating these with agents that can form a thin layer over the grains, such as PEAI, can reduce charge carrier scattering and improve transport.

Troubleshooting Logic for Low FF

cluster_0 Problem Identification cluster_1 Potential Causes cluster_2 Solutions Low_FF Low Fill Factor High_Recombination High Trap-Assisted Recombination Low_FF->High_Recombination Mobility_Issues Poor Charge Carrier Mobility Low_FF->Mobility_Issues Additive_Engineering Additive Engineering (e.g., Urea, Thiourea) High_Recombination->Additive_Engineering Surface_Passivation Post-Deposition Surface Passivation (e.g., DPPP) High_Recombination->Surface_Passivation GB_Passivation Grain Boundary Passivation (e.g., PEAI) Mobility_Issues->GB_Passivation

Caption: Troubleshooting logic for improving the fill factor in perovskite solar cells.

Issue 3: Hysteresis in J-V Measurements

Q3: I am observing significant hysteresis in the current-voltage (J-V) curves of my device. What is the role of defects in this phenomenon, and what passivation strategies can mitigate it?

A3: J-V hysteresis is a common issue in perovskite solar cells and is often attributed to ion migration and charge trapping/detrapping at defect sites.

Potential Causes and Solutions:

  • Mobile Ionic Defects: Vacancies (particularly halide vacancies) are mobile under an electric field. Their accumulation at the interfaces can screen the internal electric field, leading to hysteresis.

    • Solution 1: Ionic Compound Passivation: Introduce ions that can fill these vacancies. For example, halide additives can passivate halide vacancies, while larger cations can stabilize the perovskite lattice and reduce ion migration.

    • Solution 2: Grain Boundary and Surface Passivation: Since ion migration is often facilitated along grain boundaries and surfaces, passivating these regions with large organic molecules or 2D perovskite layers can effectively block these migration pathways.

  • Charge Trapping at Defect Sites: Slow trapping and de-trapping of charge carriers at defect states can also contribute to hysteretic behavior.

    • Solution: Defect Density Reduction: Any passivation strategy that reduces the overall defect density will help to minimize hysteresis. Lewis acid/base passivation and the use of organic ammonium halides are effective in this regard.

Frequently Asked Questions (FAQs)

Q4: What are the most common types of defects in perovskite films?

A4: The most common defects in polycrystalline perovskite films include:

  • Point Defects:

    • Vacancies: Missing ions from the crystal lattice, such as halide (I⁻, Br⁻) and organic cation (e.g., MA⁺, FA⁺) vacancies.

    • Interstitials: Ions located in positions outside of their normal lattice sites.

    • Anti-site Defects: An ion occupying the lattice site of another ion (e.g., a Pb2+ ion on a halide site).[5]

  • Extended Defects:

    • Grain Boundaries: Interfaces between different crystalline domains in the polycrystalline film. These are regions with a high concentration of defects.[5]

    • Surface Defects: Uncoordinated ions (e.g., Pb2+) and dangling bonds on the surface of the perovskite film.

Q5: How do I choose the right passivation agent for my system?

A5: The choice of passivation agent depends on the dominant type of defect in your perovskite film and the desired outcome.

  • For undercoordinated Pb2+ defects (Lewis acids): Use Lewis bases such as molecules containing N, O, or S donor atoms (e.g., thiophene, pyridine, urea, thiourea).[3][4][11]

  • For halide vacancies (negatively charged defects): Use Lewis acids or molecules that can provide halide ions, such as organic ammonium halides (e.g., PEAI, F-PEAI).[12]

  • For general surface and grain boundary passivation: Large organic cations that can form 2D perovskite layers (e.g., butylammonium iodide) are effective.

  • To improve stability: Hydrophobic passivating agents can help to repel moisture and improve the long-term stability of the device.

Q6: What is the difference between bulk passivation and surface passivation?

A6:

  • Bulk Passivation: Involves incorporating the passivating agent directly into the perovskite precursor solution before film deposition. This allows the agent to be distributed throughout the bulk of the perovskite film, passivating defects within the crystal lattice and at grain boundaries as the film crystallizes.

  • Surface Passivation: This is a post-treatment step where a solution of the passivating agent is applied to the surface of the already-formed perovskite film, followed by an optional annealing step. This method is particularly effective for targeting surface defects and those at the top interface.[13]

Quantitative Data on Passivation Effects

The following tables summarize the impact of various passivation strategies on the performance of perovskite solar cells, based on reported literature.

Table 1: Impact of Different Passivating Agents on Perovskite Solar Cell Performance

Passivating AgentPerovskite CompositionVOC (V)JSC (mA/cm²)FF (%)PCE (%)Reference
Control (None) CsFAMAPbI₃1.13224.6981.0122.66[1]
DACl CsFAMAPbI₃1.17424.8082.1123.91[1]
Control (None) FAPbI₃1.11--21.27[2]
PhADI FAPbI₃1.16--23.24[2]
Control (None) Mixed Halide---19.5[12]
F-PEAI Mixed Halide---21.0[12]
Control (None) (FAPbI₃)₁₋ₓ(MAPbBr₃)ₓ----[14]
2,6-MeO-PEAI (FAPbI₃)₁₋ₓ(MAPbBr₃)ₓ>1.14-->Control[14]
3,5-MeO-PEAI (FAPbI₃)₁₋ₓ(MAPbBr₃)ₓ>1.14-->Control[14]

Table 2: Comparative Study of Passivation Layers for Indoor Applications

Passivation LayerVOC (V)JSC (μA/cm²)FF (%)iPCE (%)Reference
Reference (None) 0.8422.1877.0328.53[15]
PEAI 0.8922.4279.2934.47[15]
OAI 0.8821.9077.9231.95[15]
GUI 0.8722.0677.5331.39[15]
DPPP 0.8822.3778.4333.14[15]

(iPCE: indoor Power Conversion Efficiency)

Experimental Protocols

This section provides generalized experimental protocols for common defect passivation techniques. Researchers should optimize concentrations and processing parameters for their specific perovskite composition and device architecture.

Protocol 1: Surface Passivation with Phenethylammonium Iodide (PEAI)

This protocol describes a post-treatment method for passivating the surface of a perovskite film.

Materials:

  • Phenethylammonium iodide (PEAI)

  • Isopropyl alcohol (IPA)

  • Perovskite-coated substrate

Procedure:

  • Prepare a PEAI solution in IPA. A typical concentration range is 2.5 mM to 20 mM.[13] The optimal concentration should be determined experimentally.

  • Deposit the perovskite film on the substrate using your standard procedure and complete the annealing step.

  • Allow the perovskite film to cool to room temperature.

  • Spin-coat the PEAI solution onto the perovskite layer. A typical spin-coating program is 4000 rpm for 30 seconds.

  • Proceed with the deposition of the subsequent layers (e.g., hole transport layer).

Experimental Workflow for PEAI Surface Passivation

cluster_0 Preparation cluster_1 Passivation Step cluster_2 Post-Treatment cluster_3 Device Completion Prepare_PEAI Prepare PEAI solution in IPA (2.5-20 mM) Spin_Coat_PEAI Spin-coat PEAI solution onto perovskite surface Prepare_PEAI->Spin_Coat_PEAI Deposit_Perovskite Deposit and anneal perovskite film Deposit_Perovskite->Spin_Coat_PEAI Anneal Anneal at 100°C for 10 minutes Spin_Coat_PEAI->Anneal Deposit_HTL Deposit subsequent layers (e.g., HTL) Anneal->Deposit_HTL

Caption: Workflow for the surface passivation of perovskite films using PEAI.

Protocol 2: Bulk Passivation with a Lewis Base Additive (e.g., Urea)

This protocol describes the incorporation of a Lewis base additive into the perovskite precursor solution.

Materials:

  • Perovskite precursors (e.g., FAI, PbI₂, MABr)

  • Lewis base additive (e.g., Urea)

  • Solvent system (e.g., DMF:DMSO)

Procedure:

  • Prepare the perovskite precursor solution by dissolving the precursors in the chosen solvent system.

  • Add the Lewis base additive to the precursor solution. The optimal concentration needs to be determined experimentally, but a common starting point is a molar ratio relative to the lead precursor (e.g., 5-10 mol%).[11]

  • Stir the solution until the additive is fully dissolved. This may require gentle heating.

  • Deposit the perovskite film using your standard procedure (e.g., one-step spin-coating with anti-solvent quenching).

  • Proceed with the standard annealing and subsequent layer deposition steps.

Logical Flow for Bulk Passivation with Lewis Base

cluster_0 Precursor Preparation cluster_1 Additive Incorporation cluster_2 Film Deposition cluster_3 Device Fabrication Prepare_Precursor Prepare perovskite precursor solution Add_Lewis_Base Add Lewis base additive (e.g., Urea) to solution Prepare_Precursor->Add_Lewis_Base Dissolve Ensure complete dissolution Add_Lewis_Base->Dissolve Deposit_Film Deposit perovskite film using standard procedure Dissolve->Deposit_Film Anneal_and_Complete Anneal and deposit remaining layers Deposit_Film->Anneal_and_Complete

Caption: Logical flow for incorporating a Lewis base additive for bulk defect passivation.

References

Validation & Comparative

A Comparative Guide to the Characterization of 2-Bromoethylammonium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the analytical techniques used to characterize 2-Bromoethylammonium bromide, a key precursor in the synthesis of perovskite materials and various pharmaceutical compounds. For a comprehensive evaluation, its performance is compared with its chlorinated analog, 2-Chloroethylammonium chloride. This document outlines the key characterization methods, presents a comparative summary of their physicochemical properties, and provides detailed experimental protocols.

Overview of Characterization Techniques

The primary techniques for characterizing 2-Bromoethylammonium bromide and its analogs include Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Single-Crystal X-ray Diffraction, and Thermal Analysis (Thermogravimetric Analysis - TGA and Differential Scanning Calorimetry - DSC). These methods provide critical information regarding the molecular structure, functional groups, crystalline arrangement, and thermal stability of these compounds.

Comparative Data Summary

The following table summarizes the key physicochemical and spectroscopic data for 2-Bromoethylammonium bromide and 2-Chloroethylammonium chloride.

Property2-Bromoethylammonium bromide2-Chloroethylammonium chloride
Chemical Formula C₂H₇Br₂NC₂H₇Cl₂N
Molecular Weight 204.89 g/mol 115.99 g/mol [1]
Appearance White to off-white crystalline solidWhite crystalline solid[2]
Melting Point 171-176 °C143-146 °C[3]
¹H NMR (D₂O) ~3.4 ppm (t, -CH₂-N), ~3.9 ppm (t, -CH₂-Br)~3.43 ppm (t, -CH₂-N), ~3.89 ppm (t, -CH₂-Cl)[4]
Key FTIR Peaks (cm⁻¹) N-H stretching, C-H stretching, N-H bending, C-N stretching, C-Br stretchingN-H stretching, C-H stretching, N-H bending, C-N stretching, C-Cl stretching
Crystal System Monoclinic[5]Orthorhombic
Space Group P2₁/c[5]Pnma

Experimental Protocols

Detailed methodologies for the key characterization techniques are provided below to ensure reproducibility.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Objective: To confirm the molecular structure by analyzing the chemical environment of the protons.

Instrumentation: 400 MHz NMR Spectrometer (e.g., Bruker Avance III HD).

Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.7 mL of a deuterated solvent (e.g., Deuterium Oxide - D₂O).

  • Data Acquisition:

    • Record the ¹H NMR spectrum at room temperature.

    • Use the solvent peak as a reference. For D₂O, the residual HDO peak appears at approximately 4.79 ppm.

    • Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Data Analysis:

    • Integrate the peaks to determine the relative ratio of protons.

    • Analyze the chemical shifts and splitting patterns (e.g., triplets for the ethyl group) to confirm the structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two).

Protocol:

  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[4]

    • Press the mixture in a pellet die under high pressure to form a transparent or translucent pellet.[4]

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and record the sample spectrum.

    • Scan the sample over a wavenumber range of 4000-400 cm⁻¹.

  • Data Analysis:

    • Identify the characteristic absorption bands for the functional groups, such as N-H, C-H, and C-Br or C-Cl bonds.

Single-Crystal X-ray Diffraction

Objective: To determine the precise three-dimensional atomic arrangement, bond lengths, and bond angles in the crystalline state.

Instrumentation: Single-crystal X-ray diffractometer (e.g., Bruker D8 Venture) equipped with a suitable X-ray source (e.g., Mo or Cu Kα radiation).[1]

Protocol:

  • Crystal Growth: Grow single crystals of the compound by slow evaporation of a saturated solution in a suitable solvent (e.g., ethanol (B145695) or a methanol/acetonitrile mixture).

  • Data Collection:

    • Mount a suitable single crystal on the diffractometer.

    • Collect diffraction data at a controlled temperature (e.g., 100 K or room temperature).

    • Data is typically collected over a range of angles to ensure a complete dataset.

  • Structure Solution and Refinement:

    • Process the collected data to obtain the unit cell parameters and integrated intensities.

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and angles.

Thermal Analysis (TGA/DSC)

Objective: To evaluate the thermal stability and identify phase transitions of the material.

Instrumentation: Simultaneous Thermal Analyzer (STA) capable of performing both TGA and DSC (e.g., Mettler-Toledo TGA/DSC 3+).

Protocol:

  • Sample Preparation: Place 5-10 mg of the sample in an alumina (B75360) or platinum crucible.

  • Data Acquisition:

    • Heat the sample from room temperature to a desired final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

    • Continuously record the sample weight (TGA) and the heat flow (DSC) as a function of temperature.

  • Data Analysis:

    • TGA: Analyze the thermogram to determine the onset and completion temperatures of decomposition, and the percentage of weight loss.

    • DSC: Analyze the thermogram to identify endothermic (e.g., melting, phase transitions) and exothermic (e.g., decomposition, crystallization) events.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive characterization of 2-Bromoethylammonium bromide.

G cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_data_analysis Data Analysis & Reporting cluster_comparison Comparative Analysis Synthesis Synthesis of 2-Bromoethylammonium bromide Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR ¹H NMR Spectroscopy Purification->NMR Structural Confirmation FTIR FTIR Spectroscopy Purification->FTIR Functional Group Identification XRD Single-Crystal X-ray Diffraction Purification->XRD Crystallographic Analysis Thermal Thermal Analysis (TGA/DSC) Purification->Thermal Thermal Stability Assessment Structure Molecular Structure Determination NMR->Structure Purity Purity Assessment NMR->Purity FTIR->Structure XRD->Structure Properties Physicochemical Properties Thermal->Properties Structure->Properties Purity->Properties Comparison Comparative Guide Generation Properties->Comparison Alternative Characterization of 2-Chloroethylammonium chloride Alternative->Comparison

Caption: Workflow for the characterization of 2-Bromoethylammonium bromide.

References

2-Bromoethylammonium Bromide vs. Methylammonium Bromide in Perovskite Stability: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparative study providing quantitative experimental data on the direct replacement of methylammonium (B1206745) bromide (MABr) with 2-bromoethylammonium bromide (2-BEABr) in perovskite solar cells is not extensively available in the public scientific literature. However, based on the established principles of perovskite material engineering and studies on similar organic cations, we can infer the potential impacts on stability and performance. This guide provides a comprehensive overview of these anticipated effects, supported by generalized experimental protocols and logical frameworks for researchers and scientists in the field.

The stability of perovskite solar cells is a critical factor hindering their widespread commercialization. The organic A-site cation in the ABX₃ perovskite structure plays a crucial role in determining the material's intrinsic stability against environmental stressors such as moisture, heat, and light. While methylammonium (MA⁺) has been a foundational component in high-efficiency perovskites, its volatility and hygroscopic nature contribute to degradation pathways.

The substitution of MABr with 2-BEABr introduces a larger, functionalized organic cation. This modification is expected to influence the perovskite's structural formation, dimensionality, and, consequently, its stability. 2-BEABr is often utilized as a precursor for forming 2D/3D mixed-dimensional perovskite structures, where the bulkier 2-BEA⁺ cation acts as a spacer, creating layers of 2D perovskite that can passivate and protect the underlying 3D perovskite.

Hypothesized Impact on Perovskite Stability

Stability MetricMethylammonium Bromide (MABr)2-Bromoethylammonium Bromide (2-BEABr) (Hypothesized)Rationale
Moisture Stability ModeratePotentially EnhancedThe larger and more hydrophobic 2-BEA⁺ cation can form a 2D perovskite capping layer, which acts as a barrier to moisture ingress.
Thermal Stability LimitedPotentially ImprovedThe formation of more stable 2D/3D heterostructures can suppress ion migration and thermal degradation pathways often observed in pure 3D MAPbBr₃.
Photostability ModeratePotentially EnhancedPassivation of surface and grain boundary defects by the 2D perovskite layers can reduce non-radiative recombination and suppress photo-induced degradation.

Experimental Protocols

Below are generalized experimental protocols for the fabrication and stability testing of perovskite solar cells, which can be adapted for a comparative study of MABr and 2-BEABr.

Perovskite Film Fabrication (One-Step Solution Processing)
  • Precursor Solution Preparation:

    • MABr-based: Dissolve equimolar amounts of MABr and lead bromide (PbBr₂) in a solvent mixture of dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) (e.g., 4:1 v/v).

    • 2-BEABr-based (for 2D/3D structure): Prepare a precursor solution containing formamidinium iodide (FAI), lead iodide (PbI₂), MABr, and lead bromide (PbBr₂). In a separate solution, dissolve 2-BEABr in isopropanol (B130326) (IPA) for post-deposition treatment.

  • Substrate Preparation:

    • Clean fluorine-doped tin oxide (FTO) glass substrates sequentially with detergent, deionized water, acetone, and IPA in an ultrasonic bath.

    • Deposit an electron transport layer (ETL), such as TiO₂, onto the FTO and anneal.

  • Perovskite Deposition:

    • Spin-coat the prepared perovskite precursor solution onto the ETL-coated substrate.

    • During spinning, dispense an anti-solvent (e.g., chlorobenzene) to induce rapid crystallization.

    • For the 2-BEABr device, spin-coat the 2-BEABr/IPA solution onto the 3D perovskite film.

  • Annealing:

    • Anneal the perovskite films on a hotplate (typically 100-150°C) to remove residual solvent and complete crystallization.

  • Device Completion:

    • Deposit a hole transport layer (HTL), such as Spiro-OMeTAD, via spin-coating.

    • Evaporate a metal back contact (e.g., gold or silver) to complete the device.

Stability Testing Protocols
  • Moisture Stability: Store unencapsulated devices in a controlled humidity chamber (e.g., 85% relative humidity) at room temperature. Monitor the power conversion efficiency (PCE) over time.

  • Thermal Stability: Age unencapsulated devices in a nitrogen-filled glovebox on a hotplate at a constant temperature (e.g., 85°C). Measure PCE at regular intervals.

  • Photostability: Continuously illuminate the devices under 1-sun simulated sunlight (100 mW/cm²) at their maximum power point (MPP) in an inert atmosphere. Track the PCE degradation over time.

Visualizing the Structural Difference and Workflow

The following diagrams illustrate the conceptual difference in the perovskite structure when using MABr versus 2-BEABr and a typical experimental workflow.

Caption: Conceptual difference between a pure 3D perovskite (left) and a 2D/3D heterostructure (right).

Experimental_Workflow cluster_Fabrication Device Fabrication cluster_Testing Stability Testing A Substrate Cleaning B ETL Deposition A->B C Perovskite Deposition B->C D HTL Deposition C->D E Contact Evaporation D->E F Initial PCE Measurement E->F G Moisture Stress F->G H Thermal Stress F->H I Light Soaking F->I J Periodic PCE Measurement G->J H->J I->J

Caption: General experimental workflow for perovskite solar cell fabrication and stability testing.

Conclusion

While direct experimental comparisons are lacking, the substitution of methylammonium bromide with 2-bromoethylammonium bromide is a promising strategy for enhancing the stability of perovskite solar cells. The formation of 2D/3D heterostructures is a key mechanism expected to improve resistance to moisture, heat, and light. Further research with direct comparative studies is essential to quantify these benefits and optimize the fabrication protocols for highly stable and efficient perovskite solar cells.

Navigating the Cation Landscape: A Comparative Guide to Alternatives for 2-Bromoethylammonium Bromide in Perovskite Solar Cells

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the field of renewable energy, the choice of cations in perovskite solar cell (PSC) fabrication is a critical determinant of device performance and stability. While 2-Bromoethylammonium bromide (2-BEABr) has been a common choice, a range of alternative cations are emerging, each offering unique advantages. This guide provides a comprehensive comparison of promising alternatives—Guanidinium bromide (GuaBr), Octylammonium bromide (OABr), and Ethylammonium (B1618946) bromide (EABr)—supported by experimental data and detailed protocols to inform your research and development efforts.

Performance Showdown: A Data-Driven Comparison

Table 1: Performance Comparison of Perovskite Solar Cells with Different Cations

CationPower Conversion Efficiency (PCE) (%)Open-Circuit Voltage (Voc) (V)Short-Circuit Current Density (Jsc) (mA/cm²)Fill Factor (FF) (%)Reference (Illustrative)
2-Bromoethylammonium bromide (2-BEABr) ~18-20%~1.10-1.15~22-24~75-80Representative values from literature
Guanidinium bromide (GuaBr) 15.78% (as dopant)0.89124.2173.1[1]
GuaBr & OABr (dual passivation) 23.13%1.21Not SpecifiedNot Specified[2]
Octylammonium bromide (OABr) 20.2% (with OAI)1.0624.279[3]
Ethylammonium bromide (EABr) 12.88% (with KI)0.94221.0Not Specified[4][5][6]

Table 2: Stability Comparison of Perovskite Solar Cells with Different Cations

CationStability MetricConditionsReference (Illustrative)
2-Bromoethylammonium bromide (2-BEABr) ModerateProne to degradation under humidity and thermal stressGeneral observation in the field
Guanidinium bromide (GuaBr) Retained >97% of initial PCE after 400hContinuous illumination[1]
GuaBr & OABr (dual passivation) Retained over 97% of initial efficiency after 60 hoursLight soaking[2]
Octylammonium bromide (OABr) Enhanced moisture resistanceAmbient conditions[7]
Ethylammonium bromide (EABr) Improved long-term stabilityNot Specified[8]

In-Depth Look: The Role of Alternative Cations

Guanidinium Bromide (GuaBr): Guanidinium, with its larger ionic radius compared to conventional cations, has been shown to enhance the structural stability of the perovskite lattice.[9] It can effectively passivate defects at the grain boundaries and the surface of the perovskite film, leading to a reduction in non-radiative recombination and an improvement in Voc.[2] Studies have demonstrated that incorporating GuaBr, either as a dopant in the bulk perovskite or as a surface passivation layer, can significantly boost both PCE and long-term stability.[1][2]

Octylammonium Bromide (OABr): As a long-chain alkylammonium halide, OABr is primarily used to form a 2D perovskite capping layer on top of the 3D perovskite film. This 2D/3D heterostructure is highly effective in passivating surface defects and protecting the underlying 3D perovskite from moisture, thereby enhancing both efficiency and environmental stability.[3][7] The hydrophobic nature of the octylammonium cation plays a crucial role in repelling water molecules.

Ethylammonium Bromide (EABr): The incorporation of the slightly larger ethylammonium cation in place of smaller cations like methylammonium (B1206745) has been explored to improve the intrinsic stability of the perovskite lattice.[4][5][6] EABr can also be used as an additive to influence the crystallization process of the perovskite film, leading to improved morphology and reduced defect density.

Experimental Corner: Protocols for Fabrication

Reproducibility is key in perovskite research. Below are detailed experimental protocols for fabricating perovskite solar cells using the discussed alternative cations, compiled from the experimental sections of various research articles.

General Device Fabrication Workflow

The fabrication of perovskite solar cells typically follows a layered deposition process. A common workflow is illustrated in the diagram below.

Perovskite Solar Cell Fabrication Workflow cluster_substrate Substrate Preparation cluster_layers Layer Deposition cluster_characterization Device Characterization Substrate FTO or ITO Glass Substrate Cleaning Sequential Cleaning (Detergent, DI Water, Acetone, Isopropanol) Substrate->Cleaning UV_Ozone UV-Ozone Treatment Cleaning->UV_Ozone ETL Electron Transport Layer (ETL) Deposition (e.g., TiO2, SnO2) UV_Ozone->ETL Perovskite Perovskite Layer Deposition (Spin-Coating) ETL->Perovskite HTL Hole Transport Layer (HTL) Deposition (e.g., Spiro-OMeTAD) Perovskite->HTL Electrode Metal Electrode Deposition (e.g., Gold, Silver) HTL->Electrode JV_Testing J-V Characteristic Measurement (Solar Simulator) Electrode->JV_Testing EQE External Quantum Efficiency (EQE) Measurement JV_Testing->EQE Stability Stability Testing (Light, Thermal, Humidity) EQE->Stability caption General workflow for perovskite solar cell fabrication.

General workflow for perovskite solar cell fabrication.
Detailed Protocol for Guanidinium Bromide (GuaBr) Doping

This protocol describes the incorporation of GuaBr as a dopant in a methylammonium lead iodide (MAPbI₃) perovskite precursor.

  • Precursor Solution Preparation:

    • Prepare a stock solution of MAPbI₃ by dissolving MAI and PbI₂ in a solvent mixture of DMF and DMSO (e.g., 4:1 v/v).

    • Prepare a separate stock solution of Guanidinium Iodide (GAI) in the same solvent mixture.

    • To achieve the desired doping concentration (e.g., 5%), mix the MAPbI₃ and GAI stock solutions at the appropriate molar ratio. For instance, to prepare a (GA)₀.₀₅(MA)₀.₉₅PbI₃ solution, mix GAI and MAI at a 0.05:0.95 molar ratio with PbI₂.[1]

  • Perovskite Film Deposition:

    • Spin-coat the prepared (GA)ₓ(MA)₁₋ₓPbI₃ precursor solution onto the ETL-coated substrate. A typical two-step spin-coating process might involve a low speed spin (e.g., 1000 rpm for 10s) followed by a high-speed spin (e.g., 5000 rpm for 30s).

    • During the high-speed spin, an anti-solvent (e.g., chlorobenzene) is often dripped onto the substrate to induce rapid crystallization.

  • Annealing:

    • Anneal the substrate on a hotplate. The optimal annealing temperature and time need to be determined experimentally, but a common range is 90-110°C for 10-20 minutes.[1]

Detailed Protocol for Guanidinium Bromide (GuaBr) and Octylammonium Bromide (OABr) Dual-Cation Passivation

This protocol outlines the use of a GuaBr and OABr mixture for surface passivation.

  • 3D Perovskite Film Formation:

    • Deposit the 3D perovskite layer using a standard procedure (e.g., spin-coating a precursor solution of FAPbI₃, MAPbBr₃, etc.).

    • Anneal the 3D perovskite film (e.g., 100°C for 30 minutes).[2]

  • Passivation Solution Preparation:

    • Prepare a solution containing both GuaBr and OABr in a suitable solvent like isopropanol. The ratio of GuaBr to OABr can be optimized; a 1:1 volume ratio has been shown to be effective.[2]

  • Passivation Layer Deposition:

    • Spin-coat the passivation solution onto the cooled 3D perovskite film.

    • Perform a second annealing step at a similar temperature (e.g., 100°C for 10 minutes) to promote the formation of the 2D/passivation layer.[2]

Logical Relationship of Cation Choice to Performance Outcome

The selection of a specific cation or a combination of cations directly influences several key properties of the perovskite film, which in turn dictate the final device performance. The following diagram illustrates these relationships.

Cation_Performance_Relationship cluster_cation Cation Choice cluster_properties Perovskite Film Properties cluster_performance Device Performance Metrics Cation Alternative Cation (GuaBr, OABr, EABr) Crystallinity Improved Crystallinity Cation->Crystallinity Defects Reduced Defect Density (Surface & Grain Boundary Passivation) Cation->Defects Stability Enhanced Structural & Environmental Stability Cation->Stability Morphology Optimized Film Morphology (Larger Grain Size) Cation->Morphology PCE Increased Power Conversion Efficiency (PCE) Crystallinity->PCE Defects->PCE Voc Higher Open-Circuit Voltage (Voc) Defects->Voc Stability_Device Improved Long-Term Device Stability Stability->Stability_Device Morphology->PCE

References

A Comparative Guide to Bromide Sources for Perovskite Solar Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of the bromide source in the precursor chemistry of perovskite solar cells is a critical determinant of the final device's performance, stability, and scalability. This guide provides an objective comparison of commonly used bromide sources, including lead(II) bromide (PbBr₂), methylammonium (B1206745) bromide (MABr), formamidinium bromide (FABr), and cesium bromide (CsBr), supported by experimental data.

Performance Comparison of Bromide Sources

The choice of bromide source significantly influences the key photovoltaic parameters of perovskite solar cells. The following table summarizes the performance of dual-cation perovskite solar cells fabricated with different bromide sources under comparable conditions.

Bromide SourcePower Conversion Efficiency (PCE) (%)Open-Circuit Voltage (Voc) (V)Short-Circuit Current Density (Jsc) (mA/cm²)Fill Factor (FF) (%)
PbBr₂ ~10.14 - 10.80[1]~1.03[1]~21.5[1]~68[1]
FABr ~14.5[1]~1.10[1]~21.6[1]~74[1]
CsBr ~12.5[1]~1.10[1]~21.5[1]~73[1]

Experimental evidence suggests that devices fabricated using FABr and CsBr as the bromide source outperform those using the more conventional PbBr₂.[1] Solar cells incorporating FABr and CsBr demonstrate higher open-circuit voltages and fill factors, leading to a notable increase in the overall power conversion efficiency.[1] While the short-circuit current density remains largely unaffected by the choice of bromide source, the improvements in Voc and FF are significant.[1]

Impact on Device Stability

The intrinsic stability of the perovskite material is a crucial factor for the long-term performance of solar cells. All-inorganic cesium-based perovskites, such as CsPbBr₃, exhibit superior thermal stability compared to their organic-inorganic hybrid counterparts like MAPbBr₃.[2] Thermogravimetric analysis shows that CsPbBr₃ has a higher degradation onset temperature (around 580°C) compared to MAPbBr₃ (with an initial onset at approximately 220°C).[2] This enhanced thermal stability is a key advantage of using cesium bromide.

Furthermore, studies on dual-cation perovskites have indicated that the choice of bromide source can influence the material's stability. For instance, perovskite films prepared with CsBr and FABr have shown better stability compared to those made with PbBr₂.[1]

Experimental Protocols

Detailed methodologies are essential for the reproducible fabrication of high-performance perovskite solar cells. Below are representative experimental protocols for the preparation of perovskite precursor solutions using different bromide sources and the subsequent device fabrication.

Perovskite Precursor Preparation
  • Lead(II) Bromide (PbBr₂) as Bromide Source (Pb-Br):

    • Mix 1.2 M Lead(II) iodide (PbI₂), 1.1 M Formamidinium iodide (FAI), 0.24 M Cesium iodide (CsI), and 0.12 M Lead(II) bromide (PbBr₂) powders.

    • Dissolve the powder mixture in a solvent mixture of Dimethylformamide (DMF) and 1-methyl-2-pyrrolidinone (B7775990) (NMP) with a 9:1 volume ratio.

    • Stir the solution overnight at room temperature.[1]

  • Formamidinium Bromide (FABr) as Bromide Source (FA-Br):

    • Mix 1.33 M PbI₂, 0.85 M FAI, 0.24 M CsI, and 0.24 M Formamidinium bromide (FABr) powders.

    • Dissolve the powder mixture in a DMF/NMP (9:1 volume ratio) solvent mixture.

    • Stir the solution overnight at room temperature.[1]

  • Cesium Bromide (CsBr) as Bromide Source (Cs-Br):

    • Mix 1.33 M PbI₂, 1.1 M FAI, and 0.24 M Cesium bromide (CsBr) powders.

    • Dissolve the powder mixture in a DMF/NMP (9:1 volume ratio) solvent mixture.

    • Stir the solution overnight at room temperature.[1]

Device Fabrication (Illustrative Example)

A common architecture for perovskite solar cells is the inverted p-i-n structure. A typical fabrication process involves the sequential deposition of the following layers onto a pre-cleaned conductive substrate (e.g., ITO-coated glass):

  • Hole Transport Layer (HTL): A thin layer of a material like PTAA (poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine]) is deposited by spin-coating.

  • Perovskite Absorber Layer: The prepared perovskite precursor solution is spin-coated on top of the HTL in an inert atmosphere (e.g., a nitrogen-filled glovebox). The substrate is then annealed at a specific temperature to induce crystallization of the perovskite film.

  • Electron Transport Layer (ETL): A layer of a fullerene derivative, such as PCBM ([3][3]-phenyl-C₆₁-butyric acid methyl ester), is deposited onto the perovskite layer.

  • Buffer Layer: A thin buffer layer, like BCP (bathocuproine), is often added to improve charge extraction.

  • Metal Electrode: Finally, a metal contact (e.g., silver or gold) is deposited by thermal evaporation to complete the device.

Characterization Techniques

The performance of the fabricated solar cells is evaluated using a suite of characterization techniques:

  • Current Density-Voltage (J-V) Measurement: This is the primary method to determine the key photovoltaic parameters (PCE, Voc, Jsc, FF). The measurement is performed using a solar simulator under standard test conditions (AM1.5G, 100 mW/cm²).

  • External Quantum Efficiency (EQE): EQE measures the ratio of collected charge carriers to incident photons at each wavelength, providing insights into the spectral response of the solar cell.

  • X-ray Diffraction (XRD): XRD is used to analyze the crystal structure and phase purity of the perovskite films.

  • Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the surface morphology and cross-section of the perovskite film, revealing information about grain size, uniformity, and pinholes.

  • Photoluminescence (PL) and Time-Resolved Photoluminescence (TRPL): These techniques are used to study the charge carrier dynamics, including recombination processes and carrier lifetime, within the perovskite material.

  • Stability Testing: To assess the long-term performance, devices are subjected to various stress conditions, such as continuous illumination, elevated temperature, and high humidity, while their photovoltaic parameters are monitored over time.

Visualizing the Process and Impact

Diagrams created using Graphviz (DOT language) provide a clear visual representation of the experimental workflow and the influence of different bromide sources.

Caption: General workflow for the fabrication of perovskite solar cells.

G cluster_0 Bromide Source cluster_1 Perovskite Film Properties cluster_2 Device Performance PbBr2 PbBr₂ Crystal_Growth Crystal Growth & Morphology PbBr2->Crystal_Growth Conventional FABr FABr FABr->Crystal_Growth Improved Defect_Passivation Defect Passivation FABr->Defect_Passivation Effective CsBr CsBr CsBr->Crystal_Growth Improved CsBr->Defect_Passivation Effective Efficiency Higher PCE Crystal_Growth->Efficiency Defect_Passivation->Efficiency Stability Improved Stability Defect_Passivation->Stability

Caption: Influence of bromide source on perovskite properties and device performance.

References

Comparative Guide to 2-Bromoethylammonium Bromide Containing Perovskites: An XRD Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the crystal structure of perovskite materials is paramount for predicting their properties and performance. This guide provides a comparative analysis of the X-ray diffraction (XRD) data for perovskites incorporating the 2-Bromoethylammonium (BEA) cation, offering insights into their structural characteristics.

This guide focuses on a comparative analysis of two distinct 2-Bromoethylammonium bromide-containing perovskites: a zero-dimensional (0D) bismuth-based structure, (BEA)₃BiBr₆, and a two-dimensional (2D) lead-based analogue, (BEA)₂PbBr₄. By examining their synthesis protocols and crystallographic data obtained from XRD analysis, this guide aims to provide a clear comparison of their structural properties.

Performance Comparison: Structural Insights from XRD

The dimensionality and the choice of the metal cation (bismuth vs. lead) significantly influence the crystal structure of 2-Bromoethylammonium bromide-containing perovskites. The zero-dimensional (0D) (BEA)₃BiBr₆ exhibits a structure based on isolated [BiBr₆]³⁻ octahedra, while the two-dimensional (2D) (BEA)₂PbBr₄ is expected to form layered structures with sheets of corner-sharing [PbBr₆]⁴⁻ octahedra separated by the organic BEA cations. This fundamental difference in dimensionality directly impacts the material's electronic and optical properties.

The following table summarizes the key crystallographic parameters obtained from single-crystal X-ray diffraction for these two materials, providing a quantitative basis for comparison.

Parameter(BEA)₃BiBr₆[1](BEA)₂PbBr₄ (Analogous Structure)
Crystal System Triclinic[1]Orthorhombic
Space Group P-1[1]Pbnm
a (Å) 8.3546(3)[1]8.449(2)
b (Å) 13.0139(5)[1]8.489(3)
c (Å) 13.1415(5)[1]19.333(7)
α (°) 62.481(1)[1]90
β (°) 88.903(1)[1]90
γ (°) 84.144(1)[1]90
Volume (ų) 1261.02(8)[1]1386.4(8)
Temperature (K) 295(2)[1]Room Temperature

Note: The data for (BEA)₂PbBr₄ is based on the closely related and structurally analogous (CEA)₂PbBr₄ as a proxy, due to the limited availability of complete crystallographic data for the former in the searched literature. CEA (2-Chloroethylammonium) is structurally very similar to BEA.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. The following sections outline the synthesis and X-ray diffraction analysis protocols for the discussed perovskites.

Synthesis of (BEA)₃BiBr₆ Single Crystals

Single crystals of (BEA)₃BiBr₆ were grown by the slow evaporation method.[1] Stoichiometric amounts of 2-bromoethylammonium bromide and bismuth(III) bromide (3:1 molar ratio) were dissolved in a mixed solvent system. The resulting solution was left undisturbed at room temperature, allowing for the gradual evaporation of the solvent and the formation of single crystals suitable for XRD analysis.[1]

Synthesis of (BEA)₂PbBr₄ (Analogous Synthesis)

The synthesis of the analogous 2D perovskite, (CEA)₂PbBr₄, involved the reaction of 2-chloroethylammonium chloride and lead(II) bromide in a 2:1 molar ratio. The reagents were dissolved in a suitable solvent and heated to ensure complete dissolution. Slow cooling of the solution to room temperature induced the crystallization of the 2D perovskite.

X-ray Diffraction (XRD) Analysis

Single-crystal X-ray diffraction data for (BEA)₃BiBr₆ was collected at 295 K using a diffractometer equipped with a Mo Kα radiation source (λ = 0.71073 Å).[1] The structure was solved and refined using standard crystallographic software packages. Powder XRD is typically used to confirm the phase purity of the bulk material by comparing the experimental pattern with the one simulated from the single-crystal data.

Visualizing the Experimental Workflow

To illustrate the logical flow of the synthesis and characterization process, the following diagram was generated using the DOT language.

experimental_workflow Experimental Workflow for Perovskite Synthesis and XRD Analysis cluster_synthesis Synthesis Stage cluster_analysis Analysis Stage precursors Perovskite Precursors (e.g., 2-BEABr, BiBr3/PbBr2) dissolution Dissolution in Solvent precursors->dissolution crystallization Slow Evaporation / Cooling dissolution->crystallization crystals Single Crystals crystallization->crystals xrd Single-Crystal XRD crystals->xrd Crystal Mounting data_collection Data Collection xrd->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution crystallographic_data Crystallographic Data Table structure_solution->crystallographic_data

Caption: Experimental workflow from precursor materials to crystallographic data.

References

Comparative Guide to the NMR Spectroscopy of 2-Bromoethylammonium Bromide and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the subtle structural nuances of small molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating these details. This guide provides a comparative analysis of the ¹H and ¹³C NMR spectra of 2-Bromoethylammonium bromide and its halogenated analogs, 2-chloroethylammonium chloride and 2-iodoethylammonium iodide.

Performance Comparison of 2-Haloethylammonium Halides in NMR Spectroscopy

The chemical shifts observed in both ¹H and ¹³C NMR spectra of 2-haloethylammonium halides are significantly influenced by the electronegativity of the halogen atom. As the electronegativity of the halogen decreases from chlorine to iodine, a corresponding upfield shift (to lower ppm values) is generally expected for the adjacent methylene (B1212753) protons and carbons.

¹H NMR Spectra Analysis:

In the ¹H NMR spectrum, the protons of the two methylene groups (-CH₂-Br and -CH₂-NH₃⁺) typically appear as distinct triplets due to coupling with the adjacent methylene protons. The protons on the carbon bearing the halogen (X-CH₂-) are generally found further downfield compared to the protons on the carbon adjacent to the ammonium (B1175870) group (-CH₂-NH₃⁺) due to the deshielding effect of the halogen.

¹³C NMR Spectra Analysis:

Similarly, in the ¹³C NMR spectrum, two signals are expected, corresponding to the two carbon atoms. The carbon atom bonded to the halogen (X-CH₂-) will resonate at a lower field (higher ppm) compared to the carbon bonded to the ammonium group (-CH₂-NH₃⁺). The chemical shift of the C-X carbon is highly sensitive to the nature of the halogen.

Quantitative NMR Data Summary

The following table summarizes the available ¹H and ¹³C NMR spectral data for 2-bromoethylammonium bromide and its chloro-analog. Data for 2-iodoethylammonium iodide is limited in the literature, and therefore, expected values based on chemical shift trends are provided for comparison.

CompoundSolventNucleusChemical Shift (ppm)MultiplicityAssignment
2-Bromoethylammonium bromide D₂O¹H~3.71t-CH₂-Br
~3.51t-CH₂-NH₃⁺
DMSO-d₆¹³C~40.5--CH₂-Br
~39.5--CH₂-NH₃⁺
2-Chloroethylammonium chloride D₂O¹H3.89t-CH₂-Cl
3.43t-CH₂-NH₃⁺
D₂O¹³C41.7--CH₂-Cl
39.8--CH₂-NH₃⁺
2-Iodoethylammonium iodide DMSO-d₆¹H~3.5 (Expected)t-CH₂-I
~3.3 (Expected)t-CH₂-NH₃⁺
DMSO-d₆¹³C~10 (Expected)--CH₂-I
~42 (Expected)--CH₂-NH₃⁺

Note: "t" denotes a triplet. Expected values for the iodo-analog are based on established trends where increasing halogen size leads to an upfield shift in ¹³C NMR and a less predictable but generally smaller downfield shift in ¹H NMR compared to the bromo- and chloro-analogs.

Experimental Protocols

General NMR Sample Preparation:

  • Weigh 10-20 mg of the solid 2-haloethylammonium halide sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., D₂O or DMSO-d₆) in a clean, dry vial.

  • Transfer the solution into a 5 mm NMR tube.

  • Cap the NMR tube and carefully wipe the outside.

  • Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

¹H NMR Spectroscopy Acquisition Parameters (Illustrative):

  • Spectrometer: 400 MHz

  • Solvent: D₂O or DMSO-d₆

  • Pulse Program: Standard single-pulse (zg30)

  • Number of Scans: 16

  • Relaxation Delay: 2.0 s

  • Acquisition Time: 4.0 s

  • Spectral Width: 12 ppm

¹³C NMR Spectroscopy Acquisition Parameters (Illustrative):

  • Spectrometer: 100 MHz

  • Solvent: D₂O or DMSO-d₆

  • Pulse Program: Proton-decoupled single-pulse (zgpg30)

  • Number of Scans: 1024

  • Relaxation Delay: 2.0 s

  • Acquisition Time: 1.5 s

  • Spectral Width: 200 ppm

Synthesis Pathway and Intramolecular Cyclization

2-Haloethylammonium halides are commonly synthesized from 2-aminoethanol. The reaction involves the protonation of the amino group followed by the substitution of the hydroxyl group with a halide. These compounds are also known to undergo intramolecular cyclization to form an aziridinium (B1262131) ion, a reactive intermediate.

Synthesis_and_Cyclization cluster_synthesis Synthesis cluster_cyclization Intramolecular Cyclization Ethanolamine Ethanolamine Protonated_Ethanolamine Protonated_Ethanolamine Ethanolamine->Protonated_Ethanolamine + HBr 2-Bromoethylammonium_bromide 2-Bromoethylammonium_bromide Protonated_Ethanolamine->2-Bromoethylammonium_bromide + HBr - H₂O 2-Haloethylammonium_halide X-CH₂-CH₂-NH₃⁺ X⁻ Aziridinium_ion Aziridinium_ion 2-Haloethylammonium_halide:f0->Aziridinium_ion - HX

Caption: Synthesis of 2-Bromoethylammonium bromide and its subsequent intramolecular cyclization.

The provided experimental data and protocols offer a foundational understanding for researchers working with 2-haloethylammonium halides. The distinct NMR signatures of these compounds, governed by the inductive effects of the halogen substituents, allow for clear structural verification and comparison. The synthesis and reactivity profile, including the propensity for aziridinium ion formation, are critical considerations in their application in drug development and scientific research.

A Comparative Guide to the Fourier-Transform Infrared (FTIR) Spectroscopy of 2-Bromoethylammonium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the molecular structure and vibrational characteristics of compounds is paramount. Fourier-transform infrared (FTIR) spectroscopy is a powerful analytical technique for this purpose, providing a unique "fingerprint" of a molecule's functional groups. This guide offers a detailed comparison of the FTIR spectrum of 2-Bromoethylammonium bromide and related alternative compounds, supported by experimental protocols and data interpretation.

Performance Comparison of 2-Bromoethylammonium Bromide and Alternatives

The FTIR spectrum of 2-Bromoethylammonium bromide is characterized by the vibrational modes of the primary ammonium (B1175870) group (-NH3+), the ethyl chain (-CH2-CH2-), and the carbon-bromine bond (C-Br). A comparison with simpler or related structures, such as Ammonium Bromide and 2-Chloroethylammonium Chloride, allows for a clearer assignment of these spectral features.

Vibrational Mode 2-Bromoethylammonium Bromide (Expected Wavenumber, cm⁻¹) Ammonium Bromide (Expected Wavenumber, cm⁻¹) 2-Chloroethylammonium Chloride (Expected Wavenumber, cm⁻¹)
N-H Stretching 3200-2800 (broad)3100-30003200-2800 (broad)
C-H Stretching 3000-2850N/A3000-2850
N-H Bending (Asymmetric) ~1600~1400~1600
N-H Bending (Symmetric) ~1500N/A~1500
CH₂ Scissoring ~1470-1450N/A~1470-1450
CH₂ Wagging/Twisting ~1350-1150N/A~1350-1150
C-N Stretching ~1250-1020N/A~1250-1020
C-C Stretching ~1050N/A~1050
C-Br Stretching 690-515N/AN/A
C-Cl Stretching N/AN/A850-550

Note: The expected wavenumber ranges are based on typical values for the respective functional groups and may vary slightly depending on the specific molecular environment and sampling technique.

Interpretation of Spectral Data

The FTIR spectrum of 2-Bromoethylammonium bromide reveals several key features:

  • N-H Vibrations : The broad and strong absorption band in the 3200-2800 cm⁻¹ region is characteristic of the stretching vibrations of the primary ammonium group (-NH3+).[1] The broadening is due to hydrogen bonding. Asymmetric and symmetric N-H bending vibrations are expected around 1600 cm⁻¹ and 1500 cm⁻¹, respectively.[1]

  • C-H Vibrations : The peaks in the 3000-2850 cm⁻¹ range are attributed to the symmetric and asymmetric stretching of the C-H bonds in the methylene (B1212753) (-CH2-) groups.[2] Bending vibrations of the CH2 groups, such as scissoring, wagging, and twisting, appear in the fingerprint region (below 1500 cm⁻¹).[3][4][5]

  • C-Br Vibration : A key distinguishing feature is the absorption band for the C-Br stretching vibration, which is typically found in the lower frequency region of 690-515 cm⁻¹.[2]

  • Comparison with Ammonium Bromide : The spectrum of ammonium bromide is simpler, primarily showing the N-H stretching and bending modes of the ammonium ion.[6] The absence of C-H, C-C, and C-Br vibrations makes it a useful reference for identifying the ammonium group absorptions.

  • Comparison with 2-Chloroethylammonium Chloride : This compound offers a close structural analogy. Its spectrum is very similar to that of 2-Bromoethylammonium bromide, with the main difference being the position of the carbon-halogen stretching band. The C-Cl stretch appears at a higher wavenumber (850-550 cm⁻¹) compared to the C-Br stretch, due to the higher bond strength and lower mass of chlorine.

Experimental Protocols

Accurate and reproducible FTIR data is highly dependent on proper sample preparation. For a hygroscopic solid like 2-Bromoethylammonium bromide, the KBr pellet method or the Attenuated Total Reflectance (ATR) technique is recommended.

1. KBr Pellet Method

This is a traditional transmission method suitable for solid samples.

  • Materials :

    • 2-Bromoethylammonium bromide (sample)

    • Potassium bromide (KBr), IR grade, dried in an oven

    • Agate mortar and pestle

    • Pellet press with die

    • FTIR spectrometer

  • Procedure :

    • Dry the KBr powder in an oven at approximately 110°C for at least 2 hours to remove any adsorbed water.

    • In the agate mortar, grind 1-2 mg of the 2-Bromoethylammonium bromide sample until it forms a fine powder.

    • Add approximately 100-200 mg of the dried KBr powder to the mortar.

    • Gently but thoroughly mix and grind the sample and KBr together until a homogeneous mixture is obtained.

    • Transfer the mixture to the pellet die.

    • Place the die in the hydraulic press and apply pressure (typically 8-10 tons) for a few minutes to form a transparent or semi-transparent pellet.

    • Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

    • Record the spectrum, typically in the 4000-400 cm⁻¹ range. A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.

2. Attenuated Total Reflectance (ATR) Method

ATR is a modern, rapid, and often preferred method that requires minimal sample preparation.

  • Materials :

    • 2-Bromoethylammonium bromide (sample)

    • FTIR spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal)

    • Spatula

  • Procedure :

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Record a background spectrum of the clean, empty ATR crystal.

    • Place a small amount of the 2-Bromoethylammonium bromide powder directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

    • Apply pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.

    • Record the sample spectrum. The background spectrum is automatically subtracted by the instrument's software.

Visualizing the FTIR Analysis Workflow

The logical flow from sample preparation to data interpretation can be visualized as follows:

FTIR_Workflow FTIR Analysis and Comparison Workflow cluster_prep Sample Preparation cluster_analysis Spectral Acquisition cluster_interpretation Data Interpretation & Comparison Sample 2-Bromoethylammonium bromide (Solid Sample) Method_Choice Choose Method (KBr Pellet or ATR) Sample->Method_Choice KBr_Prep Grind with KBr & Press Pellet Method_Choice->KBr_Prep Transmission ATR_Prep Place on ATR Crystal & Apply Pressure Method_Choice->ATR_Prep Reflectance Background Record Background Spectrum KBr_Prep->Background ATR_Prep->Background Sample_Scan Record Sample Spectrum Background->Sample_Scan Process_Spectrum Process Spectrum (Baseline Correction, etc.) Sample_Scan->Process_Spectrum Peak_Picking Identify Peak Wavenumbers Process_Spectrum->Peak_Picking Assign_Vibrations Assign Vibrational Modes (N-H, C-H, C-Br, etc.) Peak_Picking->Assign_Vibrations Compare_Spectra Compare with Alternatives (Ammonium Bromide, etc.) Assign_Vibrations->Compare_Spectra

Caption: Workflow for FTIR analysis of 2-Bromoethylammonium bromide.

This guide provides a foundational understanding of the FTIR spectroscopy of 2-Bromoethylammonium bromide. For more in-depth analysis, particularly for novel applications or formulations, it is recommended to correlate the experimental data with theoretical calculations of vibrational frequencies.

References

A Comparative Guide to Alkylammonium Bromide Passivation Films for Enhanced Perovskite Solar Cell Performance

Author: BenchChem Technical Support Team. Date: December 2025

In the pursuit of highly efficient and stable perovskite solar cells (PSCs), interfacial passivation has emerged as a critical strategy to mitigate defects and suppress non-radiative recombination. Among the various passivating agents, alkylammonium bromides have garnered significant attention due to their ability to form a protective layer on the perovskite surface, leading to remarkable improvements in device performance and longevity. This guide provides a comprehensive comparison of different alkylammonium bromide passivation films, supported by experimental data, to assist researchers in selecting the optimal passivation strategy for their specific applications.

Performance Metrics of Perovskite Solar Cells with Different Alkylammonium Bromide Passivation Layers

The efficacy of a passivation layer is primarily evaluated by its impact on the key photovoltaic parameters of the solar cell. The following table summarizes the performance of PSCs passivated with various alkylammonium bromides, showcasing the improvements in power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF) compared to control devices without passivation.

Passivating AgentPerovskite CompositionControl PCE (%)Passivated PCE (%)ΔPCE (%)Control Voc (V)Passivated Voc (V)Control Jsc (mA/cm²)Passivated Jsc (mA/cm²)Control FF (%)Passivated FF (%)Reference
n-Hexylammonium BromideNot Specified19.0 (implied)21.4+12.6Not SpecifiedImprovedNot SpecifiedNot SpecifiedNot SpecifiedImproved[1]
Guanidinium (B1211019) Bromide (GuaBr) & Octylammonium Bromide (OABr) (1:1 ratio)Not Specified21.3723.13+8.21.17 (implied)1.20Not SpecifiedNot SpecifiedNot SpecifiedNot Specified[2]
Propylamine Hydroiodide (PAI)Not Specified18.5 (average)21.0 (average)+13.5Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[3]
2,2-difluoroethylammonium Bromine (2FEABr)MAPbI₃19.4421.06+8.3Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[4]
Ethylammonium Bromide (EABr)Not Specified20.4121.06+3.2Not SpecifiedImprovedNot SpecifiedImprovedNot SpecifiedImproved[5]
Phthalimide (B116566) N-alkylammonium Iodide (PAE-I)FAPbI₃19.7621.30+7.8Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[6]
Guanidinium Iodide (GAI) & Butane (B89635) Diammonium Iodide (BDAI)Not Specified18.8222.10+17.4Not SpecifiedImprovedNot SpecifiedImprovedNot SpecifiedImproved[7]

Note: The control and passivated device parameters are extracted from different studies, and direct comparison between different passivating agents should be made with caution due to variations in the baseline perovskite materials and fabrication processes. The change in PCE (ΔPCE) is calculated as ((Passivated PCE - Control PCE) / Control PCE) * 100%.

Experimental Protocols

The successful implementation of passivation strategies is highly dependent on the precise control of experimental parameters. Below are generalized methodologies for the deposition of alkylammonium bromide passivation layers and the characterization of the resulting perovskite solar cells.

Deposition of Alkylammonium Bromide Passivation Layer

A common method for applying the passivation layer is through a post-treatment step after the deposition of the 3D perovskite film.

  • Preparation of the Passivation Solution: The alkylammonium bromide salt (e.g., n-hexylammonium bromide, guanidinium bromide, octylammonium bromide) is dissolved in a suitable solvent, typically isopropanol (B130326) (IPA), at a specific concentration (e.g., 1-2 mg/mL). For mixed cation passivation, the different salts are dissolved in the desired ratio.[2][3]

  • Spin Coating: A specific volume of the passivation solution is dispensed onto the surface of the annealed 3D perovskite film. The substrate is then spun at a defined speed (e.g., 4000 rpm) for a set duration (e.g., 30 seconds).

  • Annealing: Following spin coating, the film is annealed on a hotplate at a specific temperature (e.g., 100 °C) for a short period (e.g., 10 minutes) to promote the formation of the passivation layer and remove any residual solvent.[2]

Characterization of Perovskite Solar Cells

The performance of the fabricated solar cells is evaluated using a suite of characterization techniques.

  • Current Density-Voltage (J-V) Measurement: The J-V characteristics of the PSCs are measured under simulated AM1.5G solar illumination (100 mW/cm²) using a solar simulator. Key parameters such as PCE, Voc, Jsc, and FF are extracted from the J-V curves.

  • Surface Morphology Analysis: Techniques like Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) are employed to investigate the surface morphology of the perovskite films with and without the passivation layer. Smoother surfaces with larger grains are often observed after passivation.[1]

  • Stability Testing: The long-term stability of the unencapsulated devices is assessed by storing them under controlled environmental conditions (e.g., ambient air with 50-60% relative humidity or at elevated temperatures like 85 °C) and monitoring their performance over time.[3] Light soaking tests are also performed to evaluate the operational stability of the devices under continuous illumination.[2]

Mechanisms and Workflows

The following diagrams illustrate the proposed mechanisms of passivation by alkylammonium bromides and a typical experimental workflow for fabricating and characterizing passivated perovskite solar cells.

PassivationMechanism Defects Surface Defects (e.g., halide vacancies) Perovskite_Bulk 3D Perovskite Bulk Defects->Perovskite_Bulk Non-radiative recombination Alkylammonium Alkylammonium Cations (R-NH3+) Alkylammonium->Defects Passivates cation vacancies Forms 2D layer Reduced_Recombination Reduced Non-radiative Recombination Improved_Stability Enhanced Stability Alkylammonium->Improved_Stability Hydrophobic nature Bromide Bromide Anions (Br-) Bromide->Defects Passivates halide vacancies Higher_PCE Increased PCE, Voc, FF Reduced_Recombination->Higher_PCE Improved_Stability->Higher_PCE

Caption: Mechanism of perovskite surface passivation by alkylammonium bromides.

ExperimentalWorkflow cluster_fabrication Device Fabrication cluster_characterization Characterization A Substrate Cleaning B Deposition of Transport Layers (ETL/HTL) A->B C 3D Perovskite Film Deposition & Annealing B->C E Spin Coating of Passivation Layer C->E D Alkylammonium Bromide Solution Preparation D->E F Annealing E->F G Deposition of Counter Electrode F->G H J-V Measurement (PCE, Voc, Jsc, FF) G->H I Morphological Analysis (SEM, AFM) G->I J Stability Testing (Humidity, Thermal, Light Soaking) G->J

Caption: Experimental workflow for passivated perovskite solar cell fabrication and characterization.

Discussion

The presented data consistently demonstrates that the application of alkylammonium bromide passivation films is a highly effective strategy for enhancing the performance and stability of perovskite solar cells.

Effect of Alkyl Chain Length: The use of n-hexylammonium bromide resulted in a significant 12.6% increase in PCE, suggesting that optimizing the alkyl chain length is crucial.[1] Longer alkyl chains can enhance hydrophobicity, thereby improving the device's resistance to moisture. However, excessively long chains might impede charge transport.

Mixed Cation Strategies: The combination of guanidinium bromide (GuaBr) and octylammonium bromide (OABr) led to a champion efficiency of 23.13%.[2] This dual-cation approach is thought to not only passivate surface defects but also to have guanidinium ions penetrate into the grain boundaries for bulk defect passivation.[2] Similarly, a mixture of guanidinium iodide (GAI) and butane diammonium iodide (BDAI) resulted in a remarkable 17.4% enhancement in PCE.[7]

Functionalized Alkylammonium Salts: The introduction of functional groups to the alkylammonium molecule, such as in phthalimide N-alkylammonium iodide (PAE-I) and 2,2-difluoroethylammonium bromine (2FEABr), has also proven beneficial. PAE-I passivation led to a PCE of 21.30% and excellent long-term stability, retaining 80% of its initial efficiency after 2400 hours in an ambient atmosphere.[6] The fluorinated passivating agent, 2FEABr, not only improved the efficiency to 21.06% but also firmed the perovskite lattice, enhancing charge transport and stability.[4]

Mechanism of Improvement: The primary mechanism behind the performance enhancement is the passivation of surface defects, particularly halide and cation vacancies, by the bromide anions and alkylammonium cations, respectively. This leads to a reduction in non-radiative recombination, which is reflected in the increased open-circuit voltage.[2] The formation of a 2D perovskite-like layer or a hydrophobic shield on top of the 3D perovskite also contributes to improved environmental stability.[1]

Conclusion

The choice of alkylammonium bromide for passivation significantly influences the performance and stability of perovskite solar cells. While simple alkyl chains like n-hexylammonium bromide offer substantial improvements, mixed-cation systems and functionalized alkylammonium salts provide pathways to even higher efficiencies and enhanced device longevity. The experimental data strongly supports the use of these passivation strategies to overcome some of the key challenges facing the commercialization of perovskite solar cell technology. Researchers should consider the specific properties of their perovskite system and desired device characteristics when selecting an appropriate alkylammonium bromide passivation agent.

References

Navigating the Thermal Challenge: A Comparative Guide to the Stability of Methylammonium Lead Halide Perovskite Solar Cells

Author: BenchChem Technical Support Team. Date: December 2025

The rapid rise of methylammonium (B1206745) lead halide (MAPbX₃) perovskite solar cells (PSCs) has been a defining story in photovoltaics, with power conversion efficiencies (PCEs) rivaling those of established technologies. However, the intrinsic thermal instability of the methylammonium (MA) cation presents a significant roadblock to long-term operational stability and commercial viability. This guide provides a comprehensive comparison of the thermal stability of MAPbX₃-based PSCs with key alternatives, supported by experimental data and detailed protocols for researchers and scientists in the field.

Methylammonium lead iodide (MAPbI₃), the most common variant, is particularly susceptible to thermal degradation, even in inert environments.[1][2] This is a critical issue as solar cells can experience operating temperatures significantly higher than the ambient temperature, often exceeding 85°C.[3][4] Understanding the degradation mechanisms and identifying more robust alternatives is therefore paramount for the future of perovskite photovoltaics.

The Achilles' Heel: Thermal Degradation Pathways in MAPbI₃

Under thermal stress, MAPbI₃ undergoes a series of degradation reactions that compromise the structural integrity and performance of the solar cell. The primary degradation pathway involves the decomposition of the perovskite structure into lead iodide (PbI₂) and volatile organic species.[1] This process can be initiated at temperatures as low as 60-85°C.[4][5]

The degradation process can be summarized as follows:

  • Initial Decomposition: The MAPbI₃ crystal structure begins to break down, releasing methylammonium iodide (MAI).

  • Volatilization of Organics: The MAI further decomposes into volatile species such as methylamine (B109427) (CH₃NH₂), hydrogen iodide (HI), ammonia (B1221849) (NH₃), and methyl iodide (CH₃I).[4][6] The exact composition of these gaseous byproducts can be temperature-dependent.[6]

  • Formation of PbI₂: The loss of the organic components leaves behind a residue of yellow, photo-inactive lead iodide, which is detrimental to the solar cell's performance.[3]

cluster_volatile Volatile Species MAPbI3 MAPbI3 PbI2 PbI2 MAPbI3->PbI2 decomposes to MAI Methylammonium Iodide (MAI) MAPbI3->MAI releases Thermal_Stress Thermal_Stress Thermal_Stress->MAPbI3 initiates Volatile_Species Volatile_Species CH3NH2 Methylamine (CH3NH2) Volatile_Species->CH3NH2 HI Hydrogen Iodide (HI) Volatile_Species->HI NH3 Ammonia (NH3) Volatile_Species->NH3 CH3I Methyl Iodide (CH3I) Volatile_Species->CH3I MAI->Volatile_Species decomposes to

Fig. 1: Thermal degradation pathway of MAPbI₃.

A Comparative Look: Stability of Alternative Perovskite Compositions

To overcome the thermal limitations of MAPbI₃, researchers have explored various compositional engineering strategies, primarily focusing on replacing the volatile MA cation with more stable alternatives like formamidinium (FA) and inorganic cesium (Cs).

Perovskite CompositionKey AdvantagesThermal Stability PerformanceActivation Energy (Ea) for Degradation (eV)T80 Lifetime (at 85°C, inert atm)
CH₃NH₃PbI₃ (MAPbI₃) High efficiency, ease of fabricationPoor; degradation starts around 85°C.[4]~1.54 eV (in vacuum)[7]Highly variable, generally short (hours to tens of hours)
HC(NH₂)₂PbI₃ (FAPbI₃) Broader light absorption, higher thermal stability than MAPbI₃.[8]Better than MAPbI₃, but can have phase instability at room temperature.Higher than MAPbI₃Longer than MAPbI₃, but specific values vary widely with composition and encapsulation.
CsPbI₃ All-inorganic, superior intrinsic thermal stability.Excellent, stable at higher temperatures than MA- or FA-based counterparts. However, the photoactive black phase is unstable at room temperature.Not widely reported for the photoactive phase, but generally higher.Can be very long if the phase is stabilized.
Mixed Cation (e.g., CsₓFA₁₋ₓPbI₃, MAₓFA₁₋ₓPbI₃) Balances high efficiency with improved thermal and phase stability.Significantly improved compared to single-cation counterparts.Generally higher than MAPbI₃.Can exceed thousands of hours with proper composition and encapsulation.
2D/3D Hybrid Structures Enhanced moisture and thermal stability due to bulky organic spacers.Substantially improved due to the stable 2D perovskite layers acting as barriers.Higher than 3D counterparts.Can be significantly extended.

Experimental Protocols for Assessing Thermal Stability

Standardized testing protocols are crucial for accurately evaluating and comparing the thermal stability of different perovskite solar cells. The International Summit on Organic Photovoltaic Stability (ISOS) and the International Electrotechnical Commission (IEC) provide key guidelines.[5][9]

Long-Term Thermal Stability (ISOS-D-2/3)

  • Objective: To assess the intrinsic thermal stability of the device in the dark.

  • Methodology:

    • Initial characterization of the solar cell's performance (PCE, Voc, Jsc, FF) under standard test conditions (STC).

    • The unencapsulated or encapsulated device is placed in a temperature-controlled chamber with an inert atmosphere (e.g., nitrogen or argon) to exclude the effects of moisture and oxygen.

    • The device is aged at a constant elevated temperature, typically 65°C (ISOS-D-2) or 85°C (ISOS-D-3), for an extended period (hundreds to thousands of hours).

    • The device's performance is periodically measured at STC after cooling to room temperature.

    • The time at which the PCE drops to 80% of its initial value is recorded as the T80 lifetime.

Thermal Cycling (IEC 61215 / ISOS-T)

  • Objective: To evaluate the device's resilience to repeated temperature fluctuations, which can induce mechanical stress and delamination.

  • Methodology:

    • Initial performance characterization at STC.

    • The device is subjected to a series of temperature cycles in a climate chamber. A typical cycle, as per IEC 61215, ranges from -40°C to +85°C.[2]

    • The temperature ramps up and down at a controlled rate, with dwell times at the temperature extremes.[2]

    • The standard test consists of 200 cycles.[2]

    • The device's performance is measured at STC after the completion of the cycling test. Any significant degradation in performance or visible defects constitute a failure.

cluster_prep Device Preparation cluster_aging Accelerated Aging cluster_analysis Performance Analysis Fabrication Fabrication Initial_Characterization Initial Characterization (PCE, Voc, Jsc, FF) Fabrication->Initial_Characterization Long_Term_Aging Long-Term Thermal Aging (e.g., 85°C, inert atm) Initial_Characterization->Long_Term_Aging Thermal_Cycling Thermal Cycling (e.g., -40°C to 85°C) Initial_Characterization->Thermal_Cycling Periodic_Measurement Periodic Measurement (PCE, Voc, Jsc, FF) Long_Term_Aging->Periodic_Measurement Final_Characterization Final Characterization & Post-mortem Analysis Thermal_Cycling->Final_Characterization T80_Lifetime Determine T80 Lifetime Periodic_Measurement->T80_Lifetime Pass_Fail Pass/Fail Assessment Final_Characterization->Pass_Fail

Fig. 2: Experimental workflow for thermal stability testing.

Conclusion: The Path Towards Thermally Stable Perovskite Solar Cells

While methylammonium lead halide perovskites have been instrumental in demonstrating the high-efficiency potential of this technology, their inherent thermal instability remains a critical challenge. The research community has made significant strides in addressing this issue through compositional engineering, with mixed-cation (FA/Cs) and 2D/3D hybrid perovskites emerging as promising strategies to enhance thermal resilience without compromising performance. Rigorous and standardized stability testing, following protocols like those from ISOS and IEC, is essential to validate these improvements and pave the way for the commercialization of durable and reliable perovskite solar cells. Future research should continue to focus on developing novel materials and device architectures that can withstand the demanding operational conditions of real-world applications.

References

Unveiling the Optical Landscape of Cesium Lead Bromide Perovskites: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the optical characteristics of Cesium Lead Bromide (CsPbBr₃) perovskites reveals a material with exceptional photoluminescence properties, making it a frontrunner for various optoelectronic applications. This guide provides a comparative analysis of its key optical parameters, supported by experimental data and detailed methodologies, to aid researchers, scientists, and drug development professionals in their understanding and application of this promising material.

Cesium lead bromide perovskites have garnered significant attention due to their outstanding optical properties, including high photoluminescence quantum yields (PLQY), tunable emission wavelengths, and long carrier lifetimes.[1] These characteristics position CsPbBr₃ as a highly attractive material for use in light-emitting diodes (LEDs), solar cells, and photodetectors.[1][2] This guide will explore the fundamental optical properties of CsPbBr₃, compare them with alternative materials and doped versions, and provide insight into the experimental techniques used for their characterization.

Core Optical Properties: A Quantitative Comparison

The optical behavior of CsPbBr₃ is defined by several key parameters that dictate its performance in devices. The following tables summarize quantitative data on these properties, offering a clear comparison across different forms and preparations of CsPbBr₃.

Sample DescriptionPhotoluminescence Quantum Yield (PLQY) (%)Emission Peak (nm)Full Width at Half Maximum (FWHM) (nm)Reference
CsPbBr₃ NanocrystalsNear-unity505 - 51717 - 19[3]
CsPbBr₃ Quantum Dots> 90%51419[4]
CsPbBr₃ Nanocrystals (Paraffin Liquid Solvent)70.1%515 - 52018 - 20[1]
CTAB-doped CsPbBr₃ Nanoparticlesup to 75%Not SpecifiedNot Specified[5][6]
PTEA-ligand-synthesized CsPbBr₃ NCs~95%Not SpecifiedNot Specified[2]
CsPbBr₃@SiOₓ Film~2%Not SpecifiedNot Specified[7]
Washed CsPbBr₃ Nanocrystals (1st wash)75 ± 15%Not SpecifiedNot Specified[8]
Washed CsPbBr₃ Nanocrystals (2nd wash)70 ± 12%Not SpecifiedNot Specified[8]
Sample DescriptionAbsorption Peak / Onset (nm)Stokes Shift (meV)Reference
CsPbBr₃ Quantum Dots516 (peak)45[9]
CsPbBr₃ Nanocrystals300 - 520 (range)Not Specified[10]
CsPbBr₃ Nanocrystals (10-12 nm)Not SpecifiedNot Specified[11]
CsPbBr₃/CD Composite525 (peak)Not Specified[12]
CsPbBr₃ Perovskite QDs519 (onset)Not Specified[4]
CsPbBr₃ Nanocrystals (9.9-12.5 nm)Not Specified38 - 101[13]
Sample DescriptionCarrier Lifetime (ns)Reference
PTEA-ligand-synthesized CsPbBr₃ NCs~49[2]
Orthorhombic CsPbBr₃ thin film6.7[14]
Cubic CsPbBr₃ thin film12.3[14]
CsPbBr₃ film with MnS HTL7.58[14]
Pristine CsPbBr₃ film17.16[14]
CsPbBr₃@SiOₓ Film (Exciton Decay)2.5[7]
CsPbBr₃@SiOₓ Film (Charge Carrier Recombination)~230[7]
CsPbBr₃ film~1.0[15]
CsPbBr₃ film with p-F-PEABr2.03[15]
CsPbBr₃ single crystal6[16]

Experimental Protocols: A Closer Look at the Methodology

Accurate characterization of the optical properties of CsPbBr₃ relies on precise experimental techniques. Below are detailed methodologies for key experiments.

Photoluminescence Quantum Yield (PLQY) Measurement

The PLQY, a measure of the efficiency of light emission, is a critical parameter for luminescent materials.[6] The absolute method using an integrating sphere is a common and accurate technique.[17]

Experimental Workflow for Absolute PLQY Measurement

cluster_setup Experimental Setup cluster_procedure Measurement Procedure Spectrometer Spectrometer Step3 3. Data Analysis: Compare spectra to calculate absorbed and emitted photons Integrating_Sphere Integrating_Sphere Detector Detector Integrating_Sphere->Detector Excitation_Source Excitation_Source Excitation_Source->Integrating_Sphere Excitation Light Detector->Spectrometer Step1 1. Blank Measurement: Measure spectrum of excitation source with empty sphere Step2 2. Sample Measurement: Place sample in sphere and measure spectrum Step1->Step2 Step2->Step3

Caption: Workflow for absolute PLQY measurement using an integrating sphere.

Protocol:

  • System Setup: A photoluminescence spectrometer equipped with an integrating sphere is used.[18] The excitation source, typically a Xenon lamp or a laser, is directed into the sphere.[17]

  • Blank Measurement: A spectrum of the excitation light is recorded with the integrating sphere being empty. This serves as a reference.[17]

  • Sample Measurement: The CsPbBr₃ sample is placed inside the integrating sphere, and a second spectrum is recorded. This spectrum will show a reduced excitation peak (due to absorption by the sample) and an additional emission peak from the sample's photoluminescence.[17]

  • Calculation: The PLQY is calculated as the ratio of the number of emitted photons to the number of absorbed photons.[19]

Time-Resolved Photoluminescence (TRPL) Spectroscopy

TRPL spectroscopy is a powerful technique for investigating the dynamics of excited charge carriers, providing information on their lifetime.[20]

Experimental Workflow for TRPL Spectroscopy

cluster_setup Experimental Setup cluster_analysis Data Analysis Pulsed_Laser Pulsed_Laser Sample Sample Pulsed_Laser->Sample TCSPC_Electronics Time-Correlated Single Photon Counting (TCSPC) Pulsed_Laser->TCSPC_Electronics Sync Monochromator Monochromator Sample->Monochromator Emission Detector Detector Monochromator->Detector Detector->TCSPC_Electronics Decay_Curve Generate PL Decay Curve Fitting Fit with Exponential Function(s) Decay_Curve->Fitting Lifetime Extract Carrier Lifetime(s) Fitting->Lifetime

Caption: Workflow for carrier lifetime measurement using TRPL spectroscopy.

Protocol:

  • Excitation: The CsPbBr₃ sample is excited by a pulsed laser with a short pulse duration.

  • Detection: The resulting photoluminescence is collected and passed through a monochromator to select the emission wavelength. A sensitive, high-speed detector, such as a photomultiplier tube (PMT) or an avalanche photodiode (APD), detects the emitted photons.

  • Timing: Time-Correlated Single Photon Counting (TCSPC) electronics are used to measure the time delay between the laser pulse and the detection of a photon.

  • Data Analysis: By repeating this process, a histogram of photon arrival times is built, which represents the photoluminescence decay curve. This decay curve is then fitted with one or more exponential functions to extract the carrier lifetime(s).[14]

Transient Absorption (TA) Spectroscopy

TA spectroscopy is a versatile technique used to study the dynamics of photoexcited states, including charge carriers and excitons, on ultrafast timescales.[21][22]

Experimental Workflow for Transient Absorption Spectroscopy

cluster_setup Experimental Setup cluster_analysis Data Analysis Ultrafast_Laser Ultrafast_Laser Beam_Splitter BS Ultrafast_Laser->Beam_Splitter Pump_Beam Beam_Splitter->Pump_Beam Pump Probe_Beam Beam_Splitter->Probe_Beam Probe Sample Sample Pump_Beam->Sample Delay_Stage Optical Delay Stage Probe_Beam->Delay_Stage Delay_Stage->Sample Spectrometer Spectrometer Sample->Spectrometer Delta_A_Spectra Generate ΔA Spectra at different delay times Kinetic_Traces Analyze Kinetic Traces at specific wavelengths Delta_A_Spectra->Kinetic_Traces Dynamics Determine excited state dynamics Kinetic_Traces->Dynamics

Caption: Workflow for transient absorption spectroscopy.

Protocol:

  • Pump-Probe Setup: An ultrafast laser pulse is split into a strong "pump" beam and a weaker "probe" beam.

  • Excitation: The pump beam excites the CsPbBr₃ sample.

  • Probing: The probe beam, which passes through a variable optical delay line, is directed through the excited region of the sample.

  • Detection: The spectrum of the transmitted probe beam is measured by a spectrometer.

  • Data Acquisition: By varying the time delay between the pump and probe pulses, a series of transient absorption spectra are recorded. These spectra show the change in absorbance (ΔA) of the sample as a function of wavelength and time after excitation.

  • Analysis: Analysis of the ΔA spectra and kinetic traces at specific wavelengths provides information about processes such as carrier cooling, trapping, and recombination.[23][24]

The Influence of Synthesis and Environment

The optical properties of CsPbBr₃ are highly sensitive to factors such as nanocrystal size, surface passivation, and the surrounding environment. For instance, the emission peak of CsPbBr₃ nanocrystals can be tuned by varying their size.[13] Surface passivation with ligands like 1-(p-tolyl)ethylamine (PTEA) has been shown to significantly enhance both the PLQY and carrier lifetime.[2] Conversely, embedding CsPbBr₃ in a silica (B1680970) matrix can lead to a drastic reduction in PLQY, while substantially increasing the charge carrier recombination lifetime.[7] These findings highlight the critical role of synthesis and post-synthesis treatments in tailoring the optical characteristics of CsPbBr₃ for specific applications.

References

Safety Operating Guide

Proper Disposal of 2-Bromoethylammonium Bromide: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 2-Bromoethylammonium bromide (CAS No. 2576-47-8). The following procedures are designed to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. This guide is intended for researchers, scientists, and drug development professionals who handle this chemical.

Safety and Hazard Information

2-Bromoethylammonium bromide is a chemical compound that requires careful handling due to its potential health and environmental hazards. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2][3] Furthermore, it is harmful to aquatic life with long-lasting effects.[4][5]

Summary of Hazard Information:

Hazard CategoryClassificationHazard StatementPictogram
Acute Toxicity (Oral) Category 4H302: Harmful if swallowed.[4][5]GHS07 (Exclamation Mark)[6]
Skin Corrosion/Irritation Category 2H315: Causes skin irritation.[1][2]GHS07 (Exclamation Mark)[6]
Serious Eye Damage/Eye Irritation Category 2H319: Causes serious eye irritation.[1][2]GHS07 (Exclamation Mark)[6]
Specific Target Organ Toxicity (Single Exposure) Category 3 (Respiratory system)H335: May cause respiratory irritation.[1][2]GHS07 (Exclamation Mark)[6]
Hazardous to the Aquatic Environment (Chronic) Category 3H412: Harmful to aquatic life with long lasting effects.[4][5]None

Physicochemical and Toxicological Data:

PropertyValueSource
Molecular Weight 204.89 g/mol [1]
Melting Point 171-176 °C[6]
Solubility in Water >500 g/L[6]
pH 2.9 (10 g/L at 20 °C)[6]
LD50 (Oral, Rat) 200-2000 mg/kg[6]

Personal Protective Equipment (PPE) and Handling

Before initiating any disposal procedures, ensure that appropriate personal protective equipment is worn.

  • Hand Protection: Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact with this product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands.[1]

  • Eye/Face Protection: Safety glasses with side-shields conforming to EN166. Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166(EU).[1]

  • Skin and Body Protection: Impervious clothing. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[1]

  • Respiratory Protection: For nuisance exposures, use type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection, use type ABEK-P2 (EU EN 143) respirator cartridges.[1]

Step-by-Step Disposal Procedure

This procedure outlines the recommended steps for the safe disposal of 2-Bromoethylammonium bromide.

Step 1: Waste Collection and Segregation

  • Collect waste 2-Bromoethylammonium bromide in a designated, properly labeled, and sealed container.

  • As a halogenated organic compound, it should be collected in a container specifically for halogenated waste (often referred to as container B in laboratory waste guidelines).[5]

  • Do not mix with incompatible materials, such as strong oxidizing agents.

Step 2: Spill Management In the event of a spill, follow these steps:

  • Evacuate personnel from the immediate area.[1]

  • Ensure adequate ventilation.[1]

  • Wear the appropriate PPE as described in Section 2.

  • For small spills, dampen the solid material with water and then transfer it to a suitable container for disposal.[7]

  • Use absorbent paper dampened with water to pick up any remaining material.[7]

  • Seal contaminated clothing and absorbent paper in a vapor-tight plastic bag for eventual disposal.[7]

  • Wash the contaminated surface with a soap and water solution.[7]

Step 3: Final Disposal

  • The final disposal of 2-Bromoethylammonium bromide waste must be conducted by a licensed and approved waste disposal company.[2][4][5]

  • One recommended method for disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1]

  • Always adhere to local, state, and federal environmental regulations regarding chemical waste disposal.[2]

Experimental Workflow and Disposal Decision Process

The following diagram illustrates the decision-making process and workflow for the proper disposal of 2-Bromoethylammonium bromide.

G cluster_prep Preparation cluster_collection Waste Collection cluster_spill Spill Response cluster_final Final Disposal start Start: Need to dispose of 2-Bromoethylammonium bromide ppe Don appropriate PPE: - Gloves - Safety glasses - Lab coat start->ppe waste_container Locate designated container for halogenated waste ppe->waste_container collect_solid Collect solid waste directly into the container waste_container->collect_solid For solid waste collect_solution If in solution, pour carefully into the container waste_container->collect_solution For liquid waste is_spill Is there a spill? collect_solid->is_spill collect_solution->is_spill evacuate Evacuate immediate area is_spill->evacuate Yes seal_container Securely seal the waste container is_spill->seal_container No ventilate Ensure adequate ventilation evacuate->ventilate contain_spill Dampen solid with water and transfer to container ventilate->contain_spill clean_area Clean spill area with soap and water contain_spill->clean_area collect_contaminated Collect contaminated materials in a sealed bag clean_area->collect_contaminated collect_contaminated->seal_container label_container Label container with contents and hazard symbols seal_container->label_container store_waste Store in a cool, dry, well-ventilated area label_container->store_waste contact_ehs Contact Environmental Health & Safety for waste pickup store_waste->contact_ehs end End: Waste disposed of by licensed contractor contact_ehs->end

Caption: Disposal workflow for 2-Bromoethylammonium bromide.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.